molecular formula C9H9O3- B1238587 Tropate

Tropate

货号: B1238587
分子量: 165.17 g/mol
InChI 键: JACRWUWPXAESPB-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tropate is a hydroxy monocarboxylic acid anion that results from the deprotonation of the carboxylic acid group of tropic acid. It has a role as a human xenobiotic metabolite. It derives from a propionate. It is a conjugate base of a tropic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Tropate (Atropine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of tropate, with a primary focus on the pharmacologically active ester, atropine (tropine this compound). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is the anion of tropic acid. However, in the context of pharmacology, "this compound" is most commonly associated with atropine, which is an ester of tropine and tropic acid. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the pharmacologic activity primarily attributed to the (-)-hyoscyamine enantiomer.

  • IUPAC Name: (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[1]

  • Chemical Formula: C₁₇H₂₃NO₃[1]

  • Chemical Structure: Chemical structure of Atropine

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of atropine and its commonly used salt, atropine sulfate, is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and understanding the drug's behavior in biological systems.

PropertyAtropineAtropine SulfateReferences
Molecular Weight ( g/mol ) 289.37694.83 (monohydrate)[1]
Melting Point (°C) 114-118188-194 (with decomposition)[2]
Solubility Slightly soluble in water; soluble in alcohol, chloroform, ether, and glycerol.[1]Very soluble in water; freely soluble in ethanol.[2][1][2]
pKa 9.94 ± 0.050 (determined by UV-Vis Spectroscopy)9.94 ± 0.050[3][4][5]
Appearance White crystalline powder or colorless crystals.Colorless crystals or a white, crystalline powder.[2][2]

Experimental Protocols: Physicochemical Characterization

Determination of Melting Point (USP <741> Method)

This protocol outlines the determination of the melting range of atropine using a capillary melting point apparatus, adhering to the standards of the United States Pharmacopeia (USP).

Materials:

  • Melting point apparatus

  • Capillary tubes

  • Atropine sample, finely powdered and dried

  • Thermometer calibrated against USP reference standards

Procedure:

  • Sample Preparation: A small amount of the finely powdered atropine is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The temperature is raised at a rate of 10°C per minute until it is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[6][7]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of atropine in water at a specified temperature.

Materials:

  • Atropine

  • Distilled or deionized water

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: An excess amount of atropine is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved atropine is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV absorbance of atropine as a function of pH to determine its acid dissociation constant (pKa).

Materials:

  • Atropine sulfate

  • Buffer solutions of varying pH (e.g., phosphate, borate)

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Solution Preparation: A stock solution of atropine sulfate is prepared. Aliquots of this stock solution are added to a series of buffer solutions with a range of known pH values.

  • UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of atropine have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. The pKa can be precisely calculated using the Albert-Sergeant method.[3][4][5][8]

Pharmacology and Mechanism of Action

Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system and in the central nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivary and bronchial secretions, relaxation of smooth muscle in the gastrointestinal and urinary tracts, and mydriasis (pupil dilation).

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the M1, M2, and M3 muscarinic receptors, which are antagonized by atropine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine ACh->M1 binds Atropine Atropine Atropine->M1 blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2 M2 Receptor Gi Gi Protein M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Gi->K_channel opens ATP ATP AC->ATP converts K_efflux K⁺ Efflux K_channel->K_efflux ACh Acetylcholine ACh->M2 binds Atropine Atropine Atropine->M2 blocks cAMP cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response decreased K_efflux->Cellular_Response hyperpolarization M3_Signaling_Pathway cluster_membrane Cell Membrane M3 M3 Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine ACh->M3 binds Atropine Atropine Atropine->M3 blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Schild_Analysis_Workflow start Start prepare_tissue Isolate and Mount Guinea Pig Ileum start->prepare_tissue equilibrate Equilibrate Tissue prepare_tissue->equilibrate control_crc Generate Control ACh Concentration-Response Curve equilibrate->control_crc wash_incubate Wash and Incubate with Atropine control_crc->wash_incubate atropine_crc Generate ACh CRC in Presence of Atropine wash_incubate->atropine_crc analyze Schild Plot Analysis (Calculate pA₂) atropine_crc->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis of Tropic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of tropic acid, a key chiral building block for important pharmaceuticals, and its derivatives, notably atropine and scopolamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways.

Introduction to Tropic Acid

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that contains a stereocenter.[1] It serves as a crucial laboratory reagent, primarily in the synthesis of tropane alkaloids like atropine and hyoscyamine.[1] These alkaloids are of significant medicinal interest due to their anticholinergic properties.[2]

Synthesis of Tropic Acid

Several synthetic routes to tropic acid have been developed, each with its own advantages and challenges. The following sections detail some of the most common and historically significant methods.

Ivanov Reaction of Phenylacetic Acid and Formaldehyde

The Ivanov reaction provides a direct method for the synthesis of tropic acid from phenylacetic acid.[1] This reaction involves the formation of a magnesium-enediolate dianion of the aryl acetic acid (an Ivanov reagent), which then reacts with an electrophile, in this case, formaldehyde.[3]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Ivanov reaction to produce tropic acid is described in US Patent 2,716,650.[4]

  • Preparation of the Ivanov Reagent:

    • In a thoroughly dried three-necked flask equipped with a condenser, dropping funnel, and stirrer, place 12.2 g (0.50 mole) of magnesium.

    • Add enough dry ether to cover the magnesium, followed by about 1 cc of ethyl bromide to initiate the Grignard reaction.

    • Once the reaction begins, add approximately 200 cc of dry ether, 39.5 g (0.25 mole) of finely powdered and dried sodium phenylacetate, and another 150 cc of ether.

    • While stirring the mixture, add a solution of 39.3 g (0.50 mole) of isopropyl chloride in 125 cc of ether.

    • Reflux the mixture for about five to six hours to ensure the complete formation of the Ivanov reagent.[4]

  • Reaction with Formaldehyde:

    • To the prepared Ivanov reagent, add 45.0 g (1.5 moles) of depolymerized paraformaldehyde.

    • Maintain the reaction mixture at 0°C using an ice bath during the addition of formaldehyde, which should take about two and a half to three hours.[4]

  • Work-up and Isolation:

    • After the addition of formaldehyde is complete, cool the mixture and slowly add water, followed by acid.

    • Separate the ether layer, and extract the aqueous layer with ether.

    • Combine the ether layers and extract the tropic acid into an aqueous sodium carbonate solution.

    • Acidify the sodium carbonate solution and extract the tropic acid back into ether.

    • Dry the ether extracts over magnesium sulfate and remove the solvent to obtain crude tropic acid.[4]

    • The crude product can be recrystallized from benzene to yield pure tropic acid.[4] A yield of 59.5% with a melting point of 116-117°C has been reported for this procedure.[5]

Synthesis from Acetophenone

An alternative synthesis of tropic acid starts from acetophenone, as demonstrated by Mackenzie and Ward in 1919.[6] This multi-step synthesis involves the formation of atropic acid as an intermediate.

Reaction Scheme:

Experimental Workflow:

G acetophenone Acetophenone step1 Reaction with HCN (or similar cyanation) acetophenone->step1 intermediate1 Acetophenone Cyanohydrin step1->intermediate1 step2 Dehydration intermediate1->step2 atropic_acid Atropic Acid step2->atropic_acid step3 Hydrolysis atropic_acid->step3 tropic_acid Tropic Acid step3->tropic_acid

Caption: Synthesis of Tropic Acid from Acetophenone.

Experimental Protocol:

  • Conversion of acetophenone to atropic acid.

  • Hydration of atropic acid to tropic acid. The addition of HCl to atropic acid, followed by hydrolysis, yields tropic acid.[6]

Synthesis from Phenylacetic Acid via α-Formylphenylacetic Acid Ester

This method involves the formylation of a phenylacetic acid ester, followed by reduction and hydrolysis.[7]

Experimental Protocol:

A specific example using this approach is detailed in US Patent 2,390,278 for the production of tropic acid.[8]

  • Hydrogenation of Phenyl-α-hydroxymethylene Acetic Acid Ethyl Ester:

    • Dissolve 8.1 g of phenyl-α-hydroxymethylene acetic acid ethyl ester in 100 cc of absolute ethanol.

    • Add Raney nickel to the solution.

    • Hydrogenate the mixture until the required amount of hydrogen is absorbed.

    • Filter the catalyst and remove the solvent by evaporation to obtain the hydrogenated product as an oil.[8]

  • Hydrolysis:

    • Hydrolyze the resulting oil in an aqueous barium hydroxide solution.

    • Acidify the solution and extract with ether.

    • Dry the ether extract over sodium sulfate and evaporate the ether.[8]

  • Isolation:

    • The remaining oil crystallizes. Add benzene and filter the solid.

    • This process is reported to yield tropic acid quantitatively with a melting point of 117°C.[8]

Synthesis of Tropic Acid Derivatives

Tropic acid is a precursor to several medically important tropane alkaloids.

Synthesis of Atropine

Atropine is a racemic mixture of (+)- and (-)-hyoscyamine and is synthesized by the esterification of tropine with tropic acid.[9]

Reaction Scheme:

Experimental Protocol:

A one-pot synthesis of atropine from tropic acid is described in patent WO2016016692A1.[5][10]

  • Activation of Tropic Acid:

    • In a reaction vessel, suspend tropic acid in dichloromethane.

    • Add approximately 1.2 equivalents of acetyl chloride and a catalytic amount (around 0.1 equivalents) of dimethylformamide (DMF). This reaction proceeds at ambient temperature.

    • Subsequently, add a chlorinating agent like oxalyl chloride to produce acetyltropoyl chloride.[10]

  • Reaction with Tropine:

    • In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a tropine methanesulfonate solution.[10]

    • Mix the acetyltropoyl chloride solution with the tropine methanesulfonate solution.[10]

  • Hydrolysis and Isolation:

    • Hydrolyze the reaction mixture with a strong acid, such as 1M HCl, at around 35°C to yield atropine.[10]

    • The crude atropine can be purified by recrystallization from a solvent mixture of heptane and dichloromethane.[10]

Synthesis of Scopolamine

Scopolamine can be synthesized from hyoscyamine through an epoxidation reaction.[2] A synthetic route to scopolamine is outlined in patent CN104628718A.[11]

Experimental Protocol Outline:

  • Esterification: Similar to atropine synthesis, an activated form of tropic acid is reacted with a tropine-like precursor, in this case, scopine or a related intermediate.

  • Epoxidation: The resulting ester undergoes epoxidation to introduce the characteristic epoxide ring of scopolamine.[11]

Quantitative Data

Comparison of Tropic Acid Synthesis Methods
Synthesis MethodStarting MaterialsKey ReagentsReported YieldReference
Ivanov ReactionPhenylacetic acid, FormaldehydeIsopropyl magnesium chloride59.5%[5]
From Phenylacetic Acid EsterPhenyl-α-hydroxymethylene acetic acid ethyl esterRaney nickel, H₂, Ba(OH)₂Quantitative[8]
Biological Activity of Tropic Acid Derivatives

Atropine and scopolamine are non-selective muscarinic receptor antagonists. Their binding affinities (Ki) and inhibitory concentrations (IC50) at different muscarinic receptor subtypes are crucial for understanding their pharmacological profiles.

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
AtropineM11.27 ± 0.362.22 ± 0.60[12]
AtropineM23.24 ± 1.164.32 ± 1.63[12]
AtropineM32.21 ± 0.534.16 ± 1.04[12]
AtropineM40.77 ± 0.432.38 ± 1.07[12]
AtropineM52.84 ± 0.843.39 ± 1.16[12]

Signaling Pathways of Muscarinic Receptors

Tropic acid derivatives like atropine exert their effects by blocking muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) that couple to different G proteins and initiate distinct downstream signaling cascades.[11]

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[13]

G cluster_receptor M1/M3/M5 Receptor cluster_downstream Downstream Signaling ACh Acetylcholine M_receptor M1/M3/M5 Receptor ACh->M_receptor Gq11 Gq/11 M_receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Caption: M1/M3/M5 Receptor Signaling Pathway.

Upon acetylcholine binding, the activated M1, M3, or M5 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[13] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] These events lead to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

M2 and M4 Receptor Signaling

The M2 and M4 receptors are coupled to Gi/o proteins.[13]

G cluster_receptor M2/M4 Receptor cluster_downstream Downstream Signaling ACh Acetylcholine M_receptor M2/M4 Receptor ACh->M_receptor Gio Gi/o M_receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_response Cellular Response PKA->Cellular_response

Caption: M2/M4 Receptor Signaling Pathway.

Activation of M2 and M4 receptors leads to the activation of Gi/o proteins, which inhibit adenylyl cyclase.[13] This inhibition reduces the production of cyclic AMP (cAMP) from ATP, leading to decreased activation of protein kinase A (PKA) and subsequent modulation of cellular functions, such as reducing heart rate and neuronal excitability.

References

Biosynthesis of the Tropate Moiety in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the tropate moiety, a critical component of tropane alkaloids such as hyoscyamine and scopolamine, which are of significant interest to the pharmaceutical industry. This document details the core biosynthetic pathway, key enzymatic players, quantitative kinetic data, detailed experimental protocols, and the regulatory networks governing this intricate metabolic process in plants.

Core Biosynthetic Pathway of the this compound Moiety

The biosynthesis of the this compound moiety, which forms the acyl group of hyoscyamine and scopolamine, originates from the primary metabolite L-phenylalanine. The pathway involves a series of enzymatic conversions, including transamination, reduction, glycosylation, esterification, and a unique intramolecular rearrangement catalyzed by a cytochrome P450 enzyme. The this compound moiety is then esterified with tropine, derived from putrescine, to form littorine, a key intermediate in the biosynthesis of various tropane alkaloids.

Tropate_Biosynthesis L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Phenylalanine Aminotransferase (AT4) Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylpyruvate Reductase (PPAR) Phenyllactylglucose Phenyllactyl-glucose Phenyllactate->Phenyllactylglucose UDP-Glycosyltransferase (UGT) Littorine Littorine Phenyllactylglucose->Littorine Littorine Synthase (LS) Tropine Tropine Tropine->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde Cytochrome P450 (CYP80F1) Tropate_moiety (S)-Tropate moiety (in Hyoscyamine) Hyoscyamine_aldehyde->Tropate_moiety

Quantitative Data of Key Biosynthetic Enzymes

The efficiency of the this compound moiety biosynthesis is governed by the kinetic properties of its key enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of tropane alkaloids.

EnzymeAbbreviationSubstrate(s)K_m (µM)k_cat (s⁻¹)Source Organism
Phenylalanine AminotransferaseAT4L-Phenylalanine, 4-Hydroxyphenylpyruvate790 (for D-phenyllactic acid)0.11 (nmol sec⁻¹ mg⁻¹)Atropa belladonna
Phenylpyruvate ReductasePPARPhenylpyruvate--Atropa belladonna
UDP-GlycosyltransferaseUGT84A27Phenyllactate, UDP-glucose790 (for D-phenyllactic acid), 230 (for UDP-glucose)0.11 (nmol sec⁻¹ mg⁻¹), 0.12 (nmol sec⁻¹ mg⁻¹)Atropa belladonna[1]
Littorine SynthaseLSTropine, Phenyllactyl-glucose--Atropa belladonna
Cytochrome P450CYP80F1(R)-Littorine--Hyoscyamus niger
Hyoscyamine 6β-hydroxylaseH6HL-hyoscyamine, α-ketoglutarate35, 43-Hyoscyamus niger[2]

Note: Kinetic data for some enzymes in the pathway are not yet fully characterized and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound moiety biosynthesis.

Phenylalanine Aminomutase (PAM) / Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAM or PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

  • Stopping Solution: 6 M HCl.

  • Plant tissue (e.g., roots).

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (1 g) in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 800 µL of substrate solution and 100 µL of enzyme extract.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of 6 M HCl.

    • Prepare a blank by adding the stopping solution before the enzyme extract.

  • Quantification:

    • Measure the absorbance of the reaction mixture at 290 nm against the blank.

    • Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹).

    • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

PAL_Assay_Workflow start Start homogenize Homogenize plant tissue in extraction buffer start->homogenize centrifuge1 Centrifuge at 12,000 x g, 4°C homogenize->centrifuge1 supernatant Collect supernatant (Crude Enzyme Extract) centrifuge1->supernatant reaction_mix Prepare reaction mixture: Substrate + Enzyme Extract supernatant->reaction_mix sub_bg Prepare Blank supernatant->sub_bg incubate Incubate at 37°C for 60 min reaction_mix->incubate stop_reaction Stop reaction with HCl incubate->stop_reaction measure_abs Measure absorbance at 290 nm stop_reaction->measure_abs calculate Calculate enzyme activity measure_abs->calculate end End calculate->end

Cytochrome P450 (CYP80F1) Enzyme Assay

This protocol describes a method for assaying the activity of CYP80F1, which catalyzes the rearrangement of littorine to hyoscyamine aldehyde, using heterologously expressed enzyme and LC-MS/MS for product detection.

Materials:

  • Microsomes from yeast or insect cells expressing CYP80F1.

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 0.5 mM NADPH.

  • Substrate: (R)-Littorine.

  • Quenching Solution: Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Heterologous Expression and Microsome Preparation:

    • Express the CYP80F1 gene in a suitable host system (e.g., Saccharomyces cerevisiae, insect cells).

    • Isolate microsomes from the host cells following standard protocols.

  • Enzyme Assay:

    • Pre-warm the reaction buffer to 30°C.

    • Initiate the reaction by adding microsomes (containing a known amount of P450) to the reaction buffer containing littorine.

    • Incubate the reaction at 30°C with gentle shaking for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to detect and quantify the formation of hyoscyamine aldehyde.

Extraction and Quantification of Phenyllactate and this compound Moiety Precursors by HPLC-MS/MS

This protocol details the extraction and quantification of key metabolites in the this compound moiety biosynthetic pathway from plant tissues.

Materials:

  • Plant tissue (e.g., roots).

  • Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1).

  • Internal Standards (e.g., deuterated analogs of the target metabolites).

  • HPLC-MS/MS system with a C18 column.

Procedure:

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent and the internal standards.

    • Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.

  • Extraction:

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Re-extract the pellet with 0.5 mL of extraction solvent and combine the supernatants.

  • Analysis:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Analyze by HPLC-MS/MS using a gradient elution program and multiple reaction monitoring (MRM) for specific detection and quantification of target metabolites.[3][4][5][6][7]

HPLC_Workflow start Start sample_prep Grind freeze-dried plant tissue start->sample_prep extraction Extract with solvent and internal standards sample_prep->extraction centrifuge Centrifuge and collect supernatant extraction->centrifuge evaporate Evaporate solvent centrifuge->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute hplc_ms Analyze by HPLC-MS/MS (MRM) reconstitute->hplc_ms quantify Quantify metabolites hplc_ms->quantify end End quantify->end

Regulatory Network of this compound Moiety Biosynthesis

The biosynthesis of the this compound moiety is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli, particularly by jasmonate signaling.[2][8][9][10] Several families of transcription factors, including MYB, MYC (bHLH), ERF, and WRKY, have been identified as key regulators of tropane alkaloid biosynthesis genes.[2][11]

Regulatory_Network cluster_signals Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Jasmonate Jasmonate (JA) MYC2 MYC2 (bHLH) Jasmonate->MYC2 MYB MYB MYC2->MYB ERF ERF MYC2->ERF WRKY WRKY MYC2->WRKY AT4 AT4 MYB->AT4 PPAR PPAR MYB->PPAR UGT UGT ERF->UGT LS LS ERF->LS CYP80F1 CYP80F1 WRKY->CYP80F1

Proposed Mechanism of Littorine Rearrangement by CYP80F1

The intramolecular rearrangement of the phenyllactate moiety of littorine to the this compound moiety of hyoscyamine aldehyde is a key and unusual step in tropane alkaloid biosynthesis. This reaction is catalyzed by the cytochrome P450 enzyme, CYP80F1.[12][13][14][15] Mechanistic studies suggest that the reaction proceeds through a radical-based mechanism. The proposed mechanism involves the abstraction of a hydrogen atom from the C3' position of the phenyllactate moiety by the activated oxygen species of the P450 enzyme, generating a benzylic radical intermediate. This intermediate then undergoes rearrangement and subsequent oxidation to form hyoscyamine aldehyde.[12][13][15]

CYP80F1_Mechanism Littorine Littorine Radical Benzylic Radical Intermediate Littorine->Radical H abstraction by Fe(IV)=O Rearranged_Radical Rearranged Radical Radical->Rearranged_Radical Intramolecular rearrangement Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Rearranged_Radical->Hyoscyamine_Aldehyde Oxidation

References

The Crucial Role of Tropate in the Biosynthesis of Atropine and Hyoscyamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids, a class of secondary metabolites predominantly found in the Solanaceae family, are of significant medicinal importance due to their anticholinergic properties. Among these, hyoscyamine and its racemic form, atropine, are widely used in medicine. The biosynthesis of these potent alkaloids is a complex enzymatic process, with the formation of the tropate moiety being a critical step. This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of atropine and hyoscyamine, detailing the enzymatic pathways, experimental protocols for analysis, and quantitative data on key biosynthetic steps.

The Biosynthetic Pathway: From Phenylalanine to Hyoscyamine

The journey to hyoscyamine begins with the amino acid L-phenylalanine, which serves as the precursor for the tropic acid moiety. The tropane ring, the other essential component, is derived from L-ornithine. The convergence of these two pathways through an esterification reaction ultimately yields littorine, the immediate precursor to hyoscyamine.

A key and enigmatic step in this pathway is the intramolecular rearrangement of the phenyllactate moiety of littorine to form the this compound structure of hyoscyamine. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80F1. The overall biosynthetic route is depicted below.

Tropane Alkaloid Biosynthesis L_Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L_Phenylalanine->Phenylpyruvic_acid Transamination Phenyllactic_acid Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid Reduction Littorine Littorine Phenyllactic_acid->Littorine Esterification Tropine Tropine Tropine->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde Rearrangement (CYP80F1) Hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction Atropine Atropine (racemic) Hyoscyamine->Atropine Racemization L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Decarboxylation N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Methylation Tropinone Tropinone N_Methylputrescine->Tropinone Series of reactions Tropinone->Tropine Reduction (TR-I)

Figure 1: Biosynthetic pathway of atropine and hyoscyamine.

Quantitative Data on Key Biosynthetic Enzymes and Alkaloid Content

The efficiency of atropine and hyoscyamine biosynthesis is dependent on the kinetic properties of the involved enzymes and is influenced by various factors, including plant species and environmental conditions.

Table 1: Kinetic Parameters of Key Enzymes in Tropane Alkaloid Biosynthesis
EnzymeSubstrateKm (µM)Vmax/kcatSource Organism
Tropinone Reductase I (TR-I) Tropinone2.4 - 16.74-Withania coagulans, Brugmansia arborea, Datura stramonium[1]
CYP80F1 (R)-Littorine--Hyoscyamus niger[2][3]
Hyoscyamine 6β-hydroxylase (H6H) Hyoscyamine35-Hyoscyamus niger
2-Oxoglutarate43-Hyoscyamus niger
Table 2: Atropine and Hyoscyamine Content in Selected Solanaceae Species
Plant SpeciesPlant PartAtropine (mg/g DW)Hyoscyamine (mg/g DW)Reference
Atropa belladonna Leaves-0.92[4]
Roots-0.53[4]
Hyoscyamus niger Callus (elicited)0.02150.0253[5]
Datura stramonium Leaves---
Seeds0.0020.037[6]

Experimental Protocols

Extraction of Tropane Alkaloids from Datura stramonium

This protocol outlines a standard procedure for the extraction of atropine and hyoscyamine from plant material for subsequent quantification.

Materials:

  • Dried and powdered Datura stramonium plant material

  • Chloroform

  • Methanol

  • 25% Ammonia solution

  • 1N Sulfuric acid

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 20 g of dried, powdered plant material.

  • Prepare a solvent system of chloroform:methanol:25% ammonia (15:15:1 v/v/v).

  • Add 620 mL of the solvent system to the plant material and extract at room temperature for one hour with occasional shaking.

  • Filter the mixture and collect the filtrate.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract.

  • Dissolve the residue in 100 mL of chloroform and transfer to a separatory funnel.

  • Add 20 mL of 1N sulfuric acid to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the acidic aqueous layer containing the protonated alkaloids.

  • Basify the aqueous layer with 25% ammonia solution to a pH of 9-10.

  • Extract the alkaloids from the basified aqueous layer with three portions of 50 mL of chloroform.

  • Combine the chloroform extracts and evaporate to dryness to yield the purified alkaloid fraction.[2]

Quantification of Atropine and Hyoscyamine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of atropine and hyoscyamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atropine/Hyoscyamine: Precursor ion (m/z) 290.2 → Product ion (m/z) 124.1

  • Internal Standard: A suitable internal standard (e.g., homatropine) should be used for accurate quantification.

Procedure:

  • Prepare standard solutions of atropine and hyoscyamine of known concentrations in a suitable solvent (e.g., methanol).

  • Prepare a calibration curve by injecting the standard solutions into the LC-MS/MS system.

  • Dissolve the extracted alkaloid samples in a known volume of the initial mobile phase.

  • Inject the samples into the LC-MS/MS system.

  • Quantify the amount of atropine and hyoscyamine in the samples by comparing their peak areas to the calibration curve.

Enzyme Assay for Tropinone Reductase I (TR-I)

This assay measures the activity of TR-I by monitoring the oxidation of NADPH.

Materials:

  • Purified or partially purified TR-I enzyme preparation

  • Tropinone (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.2) and 0.2 mM NADPH.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding 5 mM tropinone.

  • Immediately monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.

  • The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[7]

Enzyme Assay for CYP80F1 (Littorine Rearrangement)

This assay is more complex due to the nature of the P450 enzyme and its products. It typically involves heterologous expression of the enzyme and analysis of the reaction products by LC-MS.

Materials:

  • Microsomal fraction from yeast or insect cells expressing CYP80F1

  • (R)-Littorine (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), the microsomal fraction containing CYP80F1, and NADPH-cytochrome P450 reductase.

  • Initiate the reaction by adding (R)-littorine and NADPH.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by LC-MS to identify and quantify the products, hyoscyamine aldehyde and 3'-hydroxylittorine.[2][3]

Signaling Pathway: Methyl Jasmonate Induction of Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is regulated by various signaling molecules, with methyl jasmonate (MeJA) being a key elicitor. MeJA triggers a signaling cascade that leads to the upregulation of genes encoding biosynthetic enzymes, thereby increasing the production of hyoscyamine and atropine.[8][9]

Methyl_Jasmonate_Signaling MeJA Methyl Jasmonate (external signal) COI1 COI1 MeJA->COI1 binds to JAZ JAZ proteins COI1->JAZ promotes ubiquitination of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation targeted for TA_Biosynthesis_Genes Tropane Alkaloid Biosynthesis Genes (e.g., PMT, TR-I, H6H) MYC2->TA_Biosynthesis_Genes activates transcription of Tropane_Alkaloids Increased Tropane Alkaloid Production TA_Biosynthesis_Genes->Tropane_Alkaloids

Figure 2: Methyl jasmonate signaling pathway.

Conclusion

The formation of the this compound moiety is a pivotal and fascinating aspect of atropine and hyoscyamine biosynthesis. Understanding the intricate enzymatic reactions, their regulation, and the methodologies for their study is crucial for researchers in natural product chemistry, plant biochemistry, and drug development. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals seeking to explore and manipulate the biosynthesis of these medicinally important tropane alkaloids. Further research into the precise mechanism of the littorine rearrangement and the identification of additional regulatory factors will undoubtedly open new avenues for the enhanced production of these vital pharmaceuticals.

References

The Botanical Alchemist: A Technical Guide to the Discovery and Analysis of Tropic Acid in Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datura stramonium, commonly known as jimsonweed, has for centuries been recognized for its potent medicinal and toxic properties, primarily attributed to its rich concentration of tropane alkaloids. Central to the structure of the most prominent of these alkaloids—hyoscyamine and scopolamine—is tropic acid, a phenylpropanoid derivative. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analytical quantification of tropic acid within D. stramonium. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these valuable natural compounds.

Introduction: The Significance of Tropic Acid in Datura stramonium

Datura stramonium L. is a plant belonging to the Solanaceae family and contains a variety of tropane alkaloids, with hyoscyamine and scopolamine being the most significant.[1] These alkaloids are esters formed from a tropane alcohol and an organic acid, with tropic acid being a key acidic moiety. The pharmacological activities of these alkaloids are profound, acting as anticholinergic agents that have found applications in medicine for treating conditions ranging from gastrointestinal disorders to motion sickness.[2]

The discovery of tropic acid is intrinsically linked to the isolation and characterization of the alkaloids it constitutes. Initially, the principal alkaloid from D. stramonium was referred to as "daturine".[3] It was later understood that this was primarily a mixture of hyoscyamine and its racemic form, atropine. Tropic acid itself was identified as a degradation product resulting from the hydrolysis of these alkaloids.[4]

This guide will delve into the biosynthetic pathway that leads to the formation of tropic acid and its subsequent incorporation into the tropane alkaloids within D. stramonium. Furthermore, it will provide detailed methodologies for the extraction, isolation, and quantification of tropic acid and its derivatives, presenting key quantitative data in a structured format to aid in comparative analysis and future research endeavors.

The Biosynthesis of Tropic Acid and Tropane Alkaloids

The biosynthesis of tropic acid and its incorporation into tropane alkaloids is a complex enzymatic process that has been the subject of extensive research. The pathway originates from the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to phenylpyruvic acid through transamination, followed by a reduction to form phenyllactic acid.[2] A key and unusual step in the biosynthesis of tropic acid is the intramolecular rearrangement of the phenyllactic acid skeleton.[5] It has been demonstrated that the alkaloid littorine, which is the phenyllactate ester of tropine, serves as the direct precursor that undergoes this rearrangement to form hyoscyamine.[6] This isomerization is a critical step in the formation of the tropic acid moiety within the final alkaloid structure.

The tropane ring portion of the alkaloids is derived from ornithine and arginine via putrescine. Key enzymes in this pathway include putrescine N-methyltransferase (PMT), which catalyzes the conversion of putrescine to N-methylputrescine, and tropinone reductase I (TR1), which reduces tropinone to tropine.[7] The esterification of tropine with tropic acid (derived from the rearrangement of the phenyllactic acid moiety of littorine) leads to the formation of hyoscyamine. Hyoscyamine can then be converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

Signaling Pathway of Tropane Alkaloid Biosynthesis

Tropane Alkaloid Biosynthesis cluster_tropane_moiety Tropane Moiety Biosynthesis cluster_tropic_acid_moiety Tropic Acid Moiety Biosynthesis L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT Tropinone Tropinone N-Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine TR1 Littorine Littorine Tropine->Littorine L-Phenylalanine L-Phenylalanine Phenylpyruvic Acid Phenylpyruvic Acid L-Phenylalanine->Phenylpyruvic Acid Phenyllactic Acid Phenyllactic Acid Phenylpyruvic Acid->Phenyllactic Acid Phenyllactic Acid->Littorine Esterification with Tropine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Rearrangement Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Datura stramonium.

Quantitative Data on Tropic Acid Derivatives in Datura stramonium

The concentration of tropic acid derivatives, primarily hyoscyamine and scopolamine, varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Alkaloid Content in Different Parts of Datura stramonium

Plant PartHyoscyamine Content (% dry weight)Scopolamine Content (% dry weight)Total Alkaloids (% dry weight)Reference
Leaves0.40.10.25 - 0.45[9]
Stems0.20.05-[9]
Roots0.10.1-[9]
Seeds--0.47 - 0.65[9]

Table 2: Quantitative Yields of Atropine and Scopolamine from Datura stramonium Extraction

Extraction MethodAtropine Yield (%)Scopolamine Yield (%)Reference
Acidic Extraction (5% Sulfuric Acid)0.0370.002[10]

Table 3: Quantification of Hyoscyamine in Datura stramonium Seed Extract

Analytical MethodHyoscyamine Concentration (µg/ml)Reference
High-Performance Liquid Chromatography (HPLC)11.04[11]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of tropic acid derivatives from Datura stramonium.

Protocol for Extraction of Tropane Alkaloids

This protocol is adapted from a method for the extraction of atropine and scopolamine.[10]

Materials:

  • Dried and powdered Datura stramonium plant material (e.g., leaves, seeds)

  • 5% Sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, flasks, separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 50 g of dried, powdered plant material.

  • Macerate the powder in 500 mL of 5% sulfuric acid for 48 hours at room temperature with occasional shaking.

  • Filter the mixture and wash the plant residue with an additional 100 mL of 5% sulfuric acid.

  • Combine the filtrates and basify to a pH of 9-10 with ammonium hydroxide.

  • Extract the aqueous solution three times with 100 mL portions of chloroform in a separatory funnel.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for HPLC Quantification of Tropic Acid and its Derivatives

This protocol provides a general framework for the quantification of tropic acid and its esters using High-Performance Liquid Chromatography (HPLC). Specific parameters may need optimization based on the available instrumentation and specific compounds of interest.

Materials:

  • Crude alkaloid extract

  • Tropic acid, hyoscyamine, and scopolamine standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a C18 column (e.g., 5 µm, 150 x 4.6 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare stock solutions of tropic acid, hyoscyamine, and scopolamine standards in methanol (e.g., 1 mg/mL). From these, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is often employed. For example, a gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start at 5% B and increase to 60% B over 30 minutes.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detection at a wavelength appropriate for the analytes (e.g., 210-220 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each analyte in the sample by using the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start Plant_Material Dried & Powdered Datura stramonium Start->Plant_Material Extraction Acidic Extraction (5% H2SO4) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Basification Basification (NH4OH) Filtration1->Basification Liquid_Extraction Liquid-Liquid Extraction (Chloroform) Basification->Liquid_Extraction Drying Drying (Na2SO4) Liquid_Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract HPLC_Prep Sample Preparation (Dissolve & Filter) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Quantification Data Analysis & Quantification HPLC_Analysis->Quantification End End Quantification->End

Caption: Workflow for the extraction and HPLC analysis of tropic acid derivatives.

Conclusion

Tropic acid, as a fundamental component of the pharmacologically active alkaloids in Datura stramonium, represents a molecule of significant interest to the scientific and pharmaceutical communities. Understanding its biosynthesis provides a basis for metabolic engineering approaches to enhance the production of valuable tropane alkaloids. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon, enabling more efficient extraction, characterization, and utilization of these potent natural products. Further research into the enzymatic and regulatory mechanisms of the tropic acid biosynthetic pathway will undoubtedly unlock new opportunities for the development of novel therapeutics.

References

The Critical Role of Stereochemistry in Tropic Acid and its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule that serves as a crucial building block in the synthesis of several important anticholinergic drugs.[1] The stereochemistry of tropic acid is of paramount importance as it directly dictates the pharmacological activity of its ester derivatives, most notably the tropane alkaloids atropine and hyoscyamine. This technical guide provides an in-depth exploration of the stereochemistry of tropic acid and its esters, focusing on the synthesis, resolution, and pharmacological implications of its enantiomeric forms.

The Stereocenter of Tropic Acid

Tropic acid possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: (R)-tropic acid and (S)-tropic acid. These enantiomers exhibit identical physical properties in an achiral environment, except for their interaction with plane-polarized light, where they rotate the light in opposite directions.

From Tropic Acid to Atropine and Hyoscyamine: The Ester Connection

The pharmacological significance of tropic acid's stereochemistry is most evident in its esterification with tropine, a tropane alkaloid, to form atropine and hyoscyamine.

  • Hyoscyamine is the pure levorotatory (-)-enantiomer, which is formed from the esterification of tropine with (S)-(-)-tropic acid. It is the biologically active component responsible for the anticholinergic effects.

  • Atropine is the racemic mixture of (+)- and (-)-hyoscyamine.[2] During the extraction process from natural sources or under certain chemical conditions, the chiral center in hyoscyamine can racemize, leading to the formation of atropine.[2]

The dextrorotatory (+)-hyoscyamine, formed from (R)-(+)-tropic acid, is significantly less active than its levorotatory counterpart.

Quantitative Data Summary

The distinct physical properties of the tropic acid enantiomers and the racemic mixture are summarized in the table below.

CompoundMelting Point (°C)Specific Rotation [α]D
(R)-(+)-Tropic Acid107 °C[3]+72° (c=0.5 in water)[3]
(S)-(-)-Tropic Acid126-128 °C[3][4]-72° (c=0.5 in water)[3]
(±)-Tropic Acid (Racemic)116-118 °C[5][6]

The binding affinities of atropine for the five human muscarinic acetylcholine receptor (mAChR) subtypes are presented below, highlighting its non-selective antagonist profile.

Receptor SubtypeAtropine Ki (nM)
M11.27 ± 0.36[7]
M23.24 ± 1.16[7]
M32.21 ± 0.53[7]
M40.77 ± 0.43[7]
M52.84 ± 0.84[7]

Studies have shown that (-)-S-hyoscyamine has a greater affinity for muscarinic receptors in the ileum compared to the atria, while (+)-R-hyoscyamine shows no significant selectivity.[8]

Experimental Protocols

Resolution of Racemic Tropic Acid by Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic tropic acid and a chiral resolving agent, such as an optically active amine.

Protocol: Resolution of (±)-Tropic Acid using (-)-Brucine

  • Salt Formation:

    • Dissolve 10 g of (±)-tropic acid in 100 mL of hot ethanol.

    • In a separate flask, dissolve 19.5 g of (-)-brucine in 150 mL of hot ethanol.

    • Slowly add the hot brucine solution to the tropic acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, which will induce the crystallization of the less soluble diastereomeric salt, (-)-brucine-(S)-(-)-tropic acid.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • The mother liquor contains the more soluble diastereomeric salt, (-)-brucine-(R)-(+)-tropic acid.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals of (-)-brucine-(S)-(-)-tropic acid in 100 mL of water.

    • Add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. This will protonate the tropic acid and precipitate it out of the solution while the brucine remains in the solution as its hydrochloride salt.

    • Collect the precipitated (S)-(-)-tropic acid by vacuum filtration, wash with cold water, and dry.

  • Isolation of the Other Enantiomer:

    • Treat the mother liquor from step 2 in a similar manner with hydrochloric acid to recover the (R)-(+)-tropic acid.

Enzymatic Kinetic Resolution of Tropic Acid Esters

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.

Protocol: Hydrolytic Kinetic Resolution of (±)-Tropic Acid Butyl Ester using Candida antarctica Lipase B (CAL-B)

  • Reaction Setup:

    • Prepare a solution of racemic tropic acid butyl ester in a phosphate buffer (pH 7.0).

    • Add immobilized Candida antarctica Lipase B (CAL-B) to the solution (e.g., 10 mg/mL).[9]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with continuous stirring.[9]

    • The lipase will selectively hydrolyze the (R)-enantiomer of the butyl ester to (R)-tropic acid, leaving the (S)-enantiomer of the butyl ester largely unreacted.

    • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

  • Separation:

    • Stop the reaction by filtering off the immobilized enzyme.

    • Acidify the aqueous phase to a pH of 2 using 1 M HCl to protonate the (R)-tropic acid.[9]

    • Extract the (R)-tropic acid from the aqueous phase using an organic solvent such as ethyl acetate.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase of the initial reaction mixture.

Visualizations

Muscarinic Receptor Signaling Pathway Blockade by Atropine/Hyoscyamine

muscarinic_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response1 Cellular Response Ca_release->Response1 PKC->Response1 mAChR2 Muscarinic Receptor (M2, M4) Gi Gi Protein mAChR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A Inhibition cAMP->PKA Response2 Cellular Response PKA->Response2 ACh->mAChR Binds ACh->mAChR2 Binds Atropine Atropine/ Hyoscyamine Atropine->mAChR Blocks Atropine->mAChR2 Blocks tropic_acid_workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis start Phenylacetic Acid + Formaldehyde reaction Chemical Synthesis (e.g., Ivanov Reaction) start->reaction racemate Racemic (±)-Tropic Acid reaction->racemate diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (-)-Brucine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt1 Diastereomeric Salt 1 ((-)-brucine-(S)-(-)-tropic acid) separation->salt1 salt2 Diastereomeric Salt 2 ((-)-brucine-(R)-(+)-tropic acid) separation->salt2 acidification1 Acidification (HCl) salt1->acidification1 acidification2 Acidification (HCl) salt2->acidification2 enantiomer1 (S)-(-)-Tropic Acid acidification1->enantiomer1 enantiomer2 (R)-(+)-Tropic Acid acidification2->enantiomer2 analysis1 Polarimetry enantiomer1->analysis1 analysis2 Chiral HPLC enantiomer1->analysis2 enantiomer2->analysis1 enantiomer2->analysis2

References

An In-Depth Technical Guide to the Stability and Reactivity of the Tropate Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropate anion, the conjugate base of tropic acid, is a crucial chemical entity in the pharmaceutical industry, notably as a key component of the anticholinergic drug atropine. An understanding of its stability and reactivity is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical and physical properties of the this compound anion, detailing its stability under various conditions and its characteristic reactivity. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and presents visual representations of its degradation pathways to serve as a valuable resource for professionals in the field.

Introduction

The this compound anion, systematically named 3-hydroxy-2-phenylpropanoate, is an organic anion with the chemical formula C₉H₉O₃⁻. It is formed by the deprotonation of the carboxylic acid group of tropic acid.[1] Its significance is intrinsically linked to its role as a fundamental structural component of tropane alkaloids, such as atropine and scopolamine, which are widely used in medicine. The stability and reactivity of the this compound moiety directly influence the shelf-life, degradation pathways, and pharmacological activity of these essential drugs.

This guide will delve into the intrinsic chemical stability of the this compound anion, its reactivity profile with various chemical species, and the analytical methodologies employed for its characterization and quantification.

Chemical and Physical Properties

The this compound anion's chemical and physical characteristics are foundational to understanding its behavior in various environments.

PropertyValueReference
Molecular Formula C₉H₉O₃⁻[1]
Molecular Weight 165.17 g/mol [1]
IUPAC Name 3-hydroxy-2-phenylpropanoate[1]
Synonyms This compound[1]
pKa of Conjugate Acid (Tropic Acid) 3.53 (at 25°C)

Stability of the this compound Anion

The stability of the this compound anion is a critical factor in the context of pharmaceutical formulations. Its degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts.

pH Stability

The stability of the this compound anion is significantly influenced by pH. In aqueous solutions, tropic acid exists in equilibrium with the this compound anion. Given the pKa of tropic acid is approximately 3.53, the this compound anion is the predominant species at physiological pH (around 7.4).

Thermal Stability

Carboxylate salts, in general, exhibit a range of thermal stabilities. The thermal decomposition of this compound anion would likely proceed via decarboxylation at elevated temperatures. While specific quantitative data on the thermal decomposition kinetics of sodium this compound is not extensively reported, general protocols for assessing the thermal stability of organic salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be applied. These methods can determine the onset temperature of decomposition and the kinetic parameters of the process.

Oxidative Stability

The this compound anion possesses sites susceptible to oxidation, particularly the phenyl ring and the secondary carbon atom. Oxidative degradation can be initiated by various oxidizing agents, including reactive oxygen species like hydroxyl radicals.

In the context of atropine degradation, oxidation of the this compound moiety is a known pathway. For instance, the enzymatic oxidation of this compound to phenylacetaldehyde and subsequently to phenylacetic acid has been observed in microorganisms. This process involves dehydrogenation and decarboxylation. While specific kinetic data for the non-enzymatic oxidative degradation of the this compound anion is limited, studies on the oxidation of related organic acids by reagents like Fenton's reagent (a source of hydroxyl radicals) can provide a framework for understanding its oxidative lability.

Reactivity of the this compound Anion

The this compound anion exhibits reactivity characteristic of a carboxylate and an alcohol, with the phenyl group also influencing its chemical behavior.

Reactivity as a Nucleophile

The carboxylate group of the this compound anion is a nucleophile and can participate in nucleophilic substitution reactions (SN2 reactions) with suitable electrophiles, such as alkyl halides. The nucleophilicity of a carboxylate anion is generally considered to be moderate. The rate of such reactions would be influenced by the nature of the electrophile, the solvent, and the temperature.

Esterification

The carboxylate group of the this compound anion can be esterified under acidic conditions with an alcohol. This is the reverse of the hydrolysis of tropane alkaloids like atropine.

Oxidation Reactions

As mentioned in the stability section, the this compound anion is susceptible to oxidation. The hydroxyl group can be oxidized to a ketone, and the phenyl ring can undergo hydroxylation or cleavage under strong oxidizing conditions. The enzymatic oxidation of tropic acid to phenylacetaldehyde demonstrates a biologically relevant oxidative pathway.

Degradation Pathways

The primary degradation pathway leading to the formation of the this compound anion in a pharmaceutical context is the hydrolysis of tropane esters like atropine. Subsequent degradation of the this compound anion itself is also a critical consideration.

Formation from Atropine Hydrolysis

The ester linkage in atropine is susceptible to hydrolysis under both acidic and basic conditions, yielding tropine and tropic acid (which exists as the this compound anion at neutral or basic pH).[3] This is a major degradation pathway for atropine in aqueous solutions.

Atropine_Hydrolysis Atropine Atropine This compound This compound Anion Atropine->this compound Hydrolysis (H₂O) Tropine Tropine Atropine->Tropine

Figure 1: Hydrolysis of Atropine to this compound Anion and Tropine.
Further Degradation of this compound

Once formed, the this compound anion can undergo further degradation. A notable pathway is its oxidation to phenylacetate, which has been observed in biological systems.[4] This transformation involves the loss of the hydroxyl group and the carboxylate group.

Tropate_Degradation This compound This compound Anion Phenylmalonate_Semialdehyde Phenylmalonate Semialdehyde (proposed) This compound->Phenylmalonate_Semialdehyde Oxidation Phenylacetaldehyde Phenylacetaldehyde Phenylmalonate_Semialdehyde->Phenylacetaldehyde Decarboxylation Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate Oxidation

Figure 2: Proposed Enzymatic Degradation Pathway of this compound Anion to Phenylacetate.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and quantify the this compound anion.

Protocol for HPLC-UV Analysis of this compound Anion Stability

This protocol is adapted from established methods for the analysis of tropic acid and related compounds.[1][3]

Objective: To quantify the concentration of this compound anion over time under specific stress conditions (e.g., pH, temperature) using a stability-indicating HPLC-UV method.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Tropic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to a suitable value (e.g., 2.5) with phosphoric acid.

    • The mobile phase will be a mixture of the buffer and an organic solvent like acetonitrile. A typical starting gradient could be 80:20 (Buffer:Acetonitrile).

  • Standard Solution Preparation:

    • Accurately weigh a known amount of tropic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation for Stability Study:

    • Prepare a solution of the this compound anion (e.g., by dissolving sodium this compound or by adjusting the pH of a tropic acid solution with NaOH) of a known initial concentration in the desired buffer for the stability study.

    • Divide the solution into several aliquots in sealed vials.

    • Store the vials under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 40°C, 60°C; different pH values).

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reversed-phase

      • Mobile Phase: As prepared in step 1 (isocratic or gradient)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 215 nm

    • At specified time points, withdraw an aliquot from a vial, dilute it if necessary with the mobile phase, and filter it through a 0.45 µm syringe filter.

    • Inject the prepared sample onto the HPLC system.

    • Inject the standard solutions to generate a calibration curve.

  • Data Analysis:

    • Integrate the peak area of the this compound anion in the chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the this compound anion in the stability samples at each time point using the calibration curve.

    • Plot the concentration of the this compound anion versus time to determine the degradation kinetics.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase HPLC_Run Run HPLC Analysis Mobile_Phase->HPLC_Run Standards Prepare Standard Solutions Calibration Generate Calibration Curve Standards->Calibration Samples Prepare Stability Samples Samples->HPLC_Run Quantification Quantify this compound Concentration HPLC_Run->Quantification Calibration->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Figure 3: General Workflow for HPLC-UV Stability Analysis of this compound Anion.
Protocol for Thermal Stability Analysis using TGA/DSC

This protocol provides a general framework for assessing the thermal stability of the this compound anion in its salt form (e.g., sodium this compound).

Objective: To determine the thermal decomposition profile and characteristic temperatures of a this compound salt using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials and Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Sodium this compound (or other salt form)

  • Inert gas (e.g., Nitrogen)

  • Aluminum or alumina crucibles

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound salt (typically 5-10 mg) into a TGA/DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

    • Set the initial temperature (e.g., 25°C) and the final temperature (e.g., 600°C).

    • Set the heating rate (e.g., 10°C/min).

    • Set the purge gas (e.g., nitrogen) flow rate (e.g., 50 mL/min).

  • Thermal Analysis:

    • Start the TGA/DSC experiment. The instrument will record the sample weight and the differential heat flow as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition and the temperature of maximum weight loss. Determine the percentage of weight loss at different stages.

    • DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with decomposition. Determine the peak temperatures and enthalpies of these transitions.

TGA_DSC_Protocol Sample_Prep Prepare this compound Salt Sample (5-10 mg) Instrument_Setup Set TGA/DSC Parameters (Heating Rate, Gas Flow) Sample_Prep->Instrument_Setup Run_Analysis Run Thermal Analysis Instrument_Setup->Run_Analysis Data_Analysis Analyze TGA and DSC Curves Run_Analysis->Data_Analysis

Figure 4: Simplified Protocol for TGA/DSC Analysis of this compound Salt.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the this compound anion.

Spectroscopic Technique Expected Observations for this compound Anion
UV-Vis Spectroscopy The phenyl group in the this compound anion will exhibit characteristic UV absorbance. In aqueous solution, the absorbance of the carboxyl group is also detectable in the 200-210 nm range.
¹H NMR Spectroscopy (in D₂O) The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group. The chemical shifts will be influenced by the solvent and pH. The residual proton signal for D₂O is typically observed around 4.79 ppm.[4]
¹³C NMR Spectroscopy (in D₂O) The ¹³C NMR spectrum will show distinct signals for the carboxylate carbon, the carbons of the phenyl ring, the methine carbon, and the methylene carbon.
Mass Spectrometry (ESI-MS) In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the this compound anion will be detected as a deprotonated molecule [M-H]⁻. Fragmentation of this ion in MS/MS experiments would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).

Conclusion

The stability and reactivity of the this compound anion are of significant interest in the pharmaceutical sciences due to its central role in the structure of tropane alkaloid drugs. While much of the available data is derived from studies on the degradation of parent compounds like atropine, this guide provides a consolidated resource on the intrinsic properties of the this compound anion. The presented information on its stability under various conditions, its reactivity profile, and the detailed experimental protocols for its analysis will aid researchers and drug development professionals in formulating stable and effective drug products. Further direct studies on the kinetics of degradation and reactivity of the isolated this compound anion would be beneficial to deepen our understanding of this important chemical entity.

References

The Pharmacological Profile of Tropate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of tropate esters, a class of compounds renowned for their potent anticholinergic activity. The core of their structure, a tropane alkaloid esterified with tropic acid or a related compound, confers a high affinity for muscarinic acetylcholine receptors, making them crucial agents in both clinical practice and pharmacological research. This document details their mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound esters exert their pharmacological effects primarily as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from eliciting its downstream effects, effectively blocking parasympathetic nerve stimulation.[1] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[2][3]

The binding of a this compound ester antagonist to a muscarinic receptor does not typically induce a conformational change leading to a cellular response. Instead, it occupies the binding site, thereby preventing the binding of the endogenous agonist, acetylcholine. This competitive and reversible antagonism is a hallmark of many clinically significant this compound esters, including atropine.[1]

Signaling Pathways

The blockade of muscarinic receptors by this compound esters interrupts key signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses such as smooth muscle contraction and glandular secretion.[3] The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream effects, including the opening of potassium channels and a decrease in heart rate.[3]

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Binds Gq Gq/11 M_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response_Gq PKC->Response_Gq Tropate_Gq This compound Ester Tropate_Gq->M_Gq Blocks ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Binds Gi Gi/o M_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Opens ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi K_channel->Response_Gi Tropate_Gi This compound Ester Tropate_Gi->M_Gi Blocks

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and their inhibition by this compound esters.

Receptor Binding Affinities

The affinity of this compound esters for muscarinic receptor subtypes is a critical determinant of their pharmacological profile and clinical utility. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several key this compound esters and related muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference(s)
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84[4]
Homatropine ------
Glycopyrrolate 0.5 - 3.60.5 - 3.60.5 - 3.6--[5][6][7]
Ipratropium 2.9 (IC50)2.0 (IC50)1.7 (IC50)--[8]
Tiotropium High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[9][10]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound esters vary depending on their specific chemical structure, particularly the nature of the ester and the quaternization of the nitrogen atom.

ParameterAtropineScopolamineGlycopyrrolateTiotropium
Bioavailability (Oral) ~25%LimitedSlow and erraticVery low (<20 ng/mL Cmax)
Protein Binding ~44%---
Metabolism Hepatic hydrolysis to tropine and tropic acid. Metabolites include noratropine and atropine-N-oxide.Extensive first-pass metabolism.-Ester hydrolysis.
Elimination Half-life 2-4 hours (parenteral)Short-Long-acting
Excretion 13-50% unchanged in urine.Mainly as inactive metabolites in urine.~80% as unchanged drug or active metabolites.73.91% urinary excretion rate.
Reference(s) [11][12][13][14][15][12][13][15]

Pharmacodynamics

The pharmacodynamic effects of this compound esters are a direct consequence of their muscarinic receptor antagonism. These effects are widespread, affecting numerous organ systems.

Organ SystemPharmacodynamic Effect
Central Nervous System Sedation, delirium (at high doses).
Eye Mydriasis (pupil dilation), cycloplegia (paralysis of accommodation).
Cardiovascular Tachycardia (increased heart rate).
Respiratory Bronchodilation, decreased secretions.
Gastrointestinal Decreased salivation, reduced gastric secretion and motility.
Genitourinary Relaxation of bladder smooth muscle, potential for urinary retention.
Glands Inhibition of sweating.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a this compound ester for muscarinic receptors using a competitive radioligand binding assay.

Radioligand Binding Assay Workflow prep Receptor Preparation (e.g., cell membranes expressing a specific mAChR subtype) incubation Incubation (Receptor + Radioligand + Test Compound at various concentrations) prep->incubation radioligand Radioligand (e.g., [³H]-NMS) radioligand->incubation test_compound Test Compound (this compound Ester) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., vacuum filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis (Determine IC50 and calculate Ki) quantification->analysis

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (this compound ester) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Plasma Esterase Activity Assay

This protocol describes a general method to determine the rate of hydrolysis of a this compound ester by plasma esterases.

Plasma Esterase Activity Assay plasma Plasma Sample (Human, Rat, etc.) incubation Incubation (Plasma + Substrate at 37°C) plasma->incubation substrate Substrate (this compound Ester) substrate->incubation sampling Time-course Sampling (Collect aliquots at different time points) incubation->sampling reaction_stop Stop Reaction (e.g., add acetonitrile) sampling->reaction_stop analysis Analysis (e.g., LC-MS/MS to quantify remaining substrate and/or metabolite formation) reaction_stop->analysis calculation Calculate Rate of Hydrolysis analysis->calculation

Caption: Workflow for determining the rate of ester hydrolysis in plasma.

Materials:

  • Plasma from the species of interest (e.g., human, rat).

  • Test compound (this compound ester).

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Temperature-controlled incubator or water bath (37°C).

  • Reaction quenching solution (e.g., acetonitrile).

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Pre-incubation: Pre-incubate the plasma samples at 37°C.

  • Reaction Initiation: Add the this compound ester substrate to the plasma to initiate the reaction. The final concentration of the substrate should be within a relevant range.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Process the samples for analysis, which may include protein precipitation and centrifugation.

  • Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent this compound ester and/or its hydrolyzed metabolite over time.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the rate of hydrolysis. This can be used to calculate the in vitro half-life of the compound in plasma.

Conclusion

This compound esters represent a significant class of pharmacological agents characterized by their potent antagonism of muscarinic acetylcholine receptors. Their diverse applications in medicine underscore the importance of understanding their detailed pharmacological profiles. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working with these compounds. A thorough characterization of receptor binding affinities, pharmacokinetic properties, and pharmacodynamic effects is essential for the rational design and development of new this compound ester-based therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of Tropic Acid: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tropic acid, systematically known as 3-hydroxy-2-phenylpropanoic acid, is a vital chiral building block in the pharmaceutical industry. It serves as a key precursor in the synthesis of several essential tropane alkaloids, most notably the anticholinergic agents atropine and hyoscyamine. The stereochemistry of tropic acid is of paramount importance, as the biological activity of these pharmaceuticals is highly dependent on the specific enantiomer used.

This document provides detailed protocols for the laboratory-scale synthesis of racemic tropic acid through two established methods: the Ivanov reaction starting from phenylacetic acid and a multi-step synthesis commencing with acetophenone. Additionally, information regarding the purification and characterization of the final product is presented. These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions should be observed at all times.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the described tropic acid synthesis protocols. Please note that actual yields may vary depending on experimental conditions and scale.

ParameterSynthesis from Phenylacetic Acid (Ivanov Reaction)Synthesis from AcetophenoneReference
Starting Material Phenylacetic acidAcetophenone
Key Reagents Isopropyl magnesium chloride, FormaldehydeNot explicitly detailed
Overall Yield Moderate to GoodVariable
Melting Point 116-118 °C116-118 °C
Purity (Typical) >98% after recrystallization>98% after recrystallization
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol

Experimental Protocols

Method 1: Synthesis of Tropic Acid from Phenylacetic Acid via Ivanov Reaction

This method utilizes the Ivanov reaction, where the dianion of phenylacetic acid reacts with formaldehyde.

Materials:

  • Phenylacetic acid

  • Isopropyl magnesium chloride (or magnesium turnings and isopropyl chloride to prepare in situ)

  • Paraformaldehyde (or formaldehyde source)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

  • Toluene

  • Ice bath

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, nitrogen/argon inlet)

Procedure:

  • Preparation of the Ivanov Reagent:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of isopropyl chloride in anhydrous diethyl ether or THF dropwise to the magnesium suspension. The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gentle warming may be required.

    • Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask in an ice bath.

    • Slowly add a solution of phenylacetic acid in anhydrous THF to the Grignard reagent. This will form the dianion of phenylacetic acid (the Ivanov reagent). Stir the mixture at room temperature for 1-2 hours.

  • Reaction with Formaldehyde:

    • Cool the Ivanov reagent solution in an ice bath.

    • Slowly add dry paraformaldehyde powder in portions to the reaction mixture.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tropic acid.

  • Purification:

    • Recrystallize the crude product from a mixture of toluene and heptane to yield pure tropic acid as a white crystalline solid.

    • Dry the crystals under vacuum.

Method 2: Synthesis of Tropic Acid from Acetophenone

This classical synthesis was reported by Mackenzie and Ward.

Materials:

  • Acetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Potassium cyanide

  • Ethanol

  • Hydrochloric acid

  • Sulfuric acid

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Formation of Ethyl Benzoylacetate:

    • In a round-bottom flask, react acetophenone with diethyl carbonate in the presence of a strong base like sodium ethoxide.

    • Acidify the reaction mixture to obtain ethyl benzoylacetate.

  • Cyanohydrin Formation:

    • React the ethyl benzoylacetate with potassium cyanide in an ethanolic solution to form the corresponding cyanohydrin.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the cyanohydrin intermediate with concentrated hydrochloric acid. This step hydrolyzes both the nitrile and the ester groups, followed by decarboxylation to yield atropic acid.

  • Hydration of Atropic Acid:

    • Heat the atropic acid with dilute sulfuric acid to facilitate the addition of water across the double bond, yielding tropic acid.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the tropic acid with diethyl ether.

    • Wash the ether extracts with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to obtain pure tropic acid.

Visualizations

Tropic_Acid_Synthesis_Workflow cluster_phenylacetic From Phenylacetic Acid cluster_acetophenone From Acetophenone PA Phenylacetic Acid IR Ivanov Reagent Formation (i-PrMgCl) PA->IR FA Formaldehyde Addition IR->FA WUP_PA Work-up & Isolation FA->WUP_PA PUR_PA Purification (Recrystallization) WUP_PA->PUR_PA TA_PA Tropic Acid PUR_PA->TA_PA AP Acetophenone EBA Ethyl Benzoylacetate Formation AP->EBA CF Cyanohydrin Formation EBA->CF HD Hydrolysis & Decarboxylation CF->HD HA Hydration of Atropic Acid HD->HA WUP_AP Work-up & Purification HA->WUP_AP TA_AP Tropic Acid WUP_AP->TA_AP

Caption: Comparative workflow for the synthesis of tropic acid.

Ivanov_Reaction_Pathway Phenylacetic_Acid Phenylacetic Acid Ivanov_Reagent Ivanov Reagent (Dianion) Phenylacetic_Acid->Ivanov_Reagent + 2 i-PrMgCl Intermediate Magnesium Alkoxide Intermediate Ivanov_Reagent->Intermediate + HCHO Formaldehyde Formaldehyde Formaldehyde->Intermediate Tropic_Acid Tropic Acid Intermediate->Tropic_Acid H₃O⁺ Work-up

Application Notes and Protocols for the Quantification of Tropane Alkaloids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Initial searches for "Tropate" did not yield specific methods for its quantification. The scientific literature is rich with methods for the analysis of "Topiramate" and a class of structurally related compounds known as "tropane alkaloids," such as atropine and scopolamine. This document provides detailed application notes and protocols for the quantification of Atropine as a representative tropane alkaloid, illustrating the methodologies applicable to this class of compounds. These protocols can serve as a template for the development of an assay for a novel this compound, should a standard become available.

Introduction

Tropane alkaloids are a class of naturally occurring compounds, some of which are used as pharmaceutical agents. Atropine, a well-known tropane alkaloid, is an anticholinergic drug used to treat a variety of conditions, including bradycardia and poisoning from certain nerve agents or pesticides. Accurate quantification of atropine in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. This document outlines detailed protocols for the quantification of atropine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the quantification of tropane alkaloids in biological samples.

Table 1: Performance of LC-MS/MS Methods for Tropane Alkaloid Quantification

Analyte(s)Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Precision (%RSD)Citation
Atropine, Scopolamine, etc.Plasma, Serum0.050.05 - 5088 - 942 - 13[1]
Atropine, ScopolaminePlasma0.100.10 - 50.00Not Reported<14 (intraday), <10 (interday)[2]
TropisetronPlasma0.1000.100 - 100Not Reported<6.0[3]

Table 2: Performance of GC-MS Methods for Tropane Alkaloid Quantification

Analyte(s)Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Precision (%RSD)Citation
Tropane AlkaloidsSerum, Urine5.010 - 5000>80Not Reported[2][4]
AtropineBiological FluidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Quantification of Atropine in Human Plasma by LC-MS/MS

This protocol is based on the methodologies described for the analysis of tropane alkaloids in plasma.[1][2]

1. Materials and Reagents

  • Atropine certified reference standard

  • Atropine-d3 or Cocaine-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Spike with the appropriate concentration of atropine standard solution for calibration curve and QC samples.

  • Add 10 µL of the internal standard working solution (e.g., Atropine-d3 at 100 ng/mL) to all tubes except for the blank plasma.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to LC-MS vials for analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • Atropine: m/z 290.2 → 124.1

    • Atropine-d3 (IS): m/z 293.2 → 127.1

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x².

  • Determine the concentration of atropine in the QC and unknown samples from the calibration curve.

Protocol 2: Quantification of Atropine in Human Urine by GC-MS

This protocol is adapted from methodologies for the analysis of tropane alkaloids in biological materials.[2][4]

1. Materials and Reagents

  • Atropine certified reference standard

  • Atropine-d3 (Internal Standard, IS)

  • Dichloromethane (GC grade)

  • Borate buffer (pH 9.0)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) columns (e.g., Extrelut) or liquid-liquid extraction supplies

  • Glass test tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge or nitrogen evaporator

  • GC-MS system with an electron ionization (EI) source

2. Sample Preparation: Solid-Phase Extraction and Derivatization

  • Label glass test tubes for calibration standards, QCs, and unknown samples.

  • Pipette 1 mL of urine into the appropriately labeled tubes.

  • Spike with the appropriate concentration of atropine standard solution for calibration curve and QC samples.

  • Add 20 µL of the internal standard working solution (e.g., Atropine-d3 at 1 µg/mL).

  • Add 1 mL of borate buffer (pH 9.0) and vortex.

  • Apply the mixture to an Extrelut SPE column.

  • Allow the sample to distribute on the column for 15 minutes.

  • Elute the analytes with 6 mL of dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature and inject 1 µL into the GC-MS.

3. GC-MS Conditions

  • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Atropine-TMS: m/z 361 (molecular ion), 196, 124

    • Atropine-d3-TMS (IS): m/z 364, 199, 127

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model.

  • Determine the concentration of atropine in the QC and unknown samples from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation Workflow (LC-MS/MS) plasma 1. Plasma Sample (100 µL) spike_is 2. Add Internal Standard plasma->spike_is ppt 3. Protein Precipitation (Acetonitrile) spike_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: LC-MS/MS sample preparation workflow.

G cluster_gc_prep Sample Preparation Workflow (GC-MS) urine 1. Urine Sample (1 mL) spike_is_gc 2. Add Internal Standard urine->spike_is_gc buffer 3. Add Buffer (pH 9.0) spike_is_gc->buffer spe 4. Solid-Phase Extraction buffer->spe elute 5. Elute with Dichloromethane spe->elute evaporate_gc 6. Evaporate to Dryness elute->evaporate_gc derivatize 7. Derivatize (BSTFA) evaporate_gc->derivatize analysis_gc 8. GC-MS Analysis derivatize->analysis_gc

Caption: GC-MS sample preparation workflow.

References

Application Notes and Protocols for the Use of Tropate Derivatives as Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropate derivatives represent a significant class of compounds that act as muscarinic acetylcholine receptor (mAChR) antagonists. These synthetic or semi-synthetic compounds are structurally related to the naturally occurring tropane alkaloids, such as atropine and scopolamine. Their ability to competitively block the action of acetylcholine at muscarinic receptors makes them valuable tools in both basic research and clinical medicine. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives as muscarinic antagonists, with a focus on their binding affinity, functional activity, and in vivo efficacy.

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each exhibiting distinct tissue distribution and signaling pathways.[1] The therapeutic potential of muscarinic antagonists often lies in their selectivity for a particular receptor subtype, which can minimize off-target side effects. For instance, M3 receptor antagonists are used as bronchodilators in the treatment of chronic obstructive pulmonary disease (COPD), while M1 antagonists are investigated for their potential in treating neurological disorders.[2]

These application notes are intended to guide researchers in the comprehensive evaluation of novel or existing this compound derivatives, providing a framework for consistent and reproducible data generation.

Data Presentation: Quantitative Analysis of this compound Derivative Activity

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative this compound derivatives and other muscarinic antagonists at the five human muscarinic receptor subtypes. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists at Human M1-M5 Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Atropine0.61.11.01.31.6[3]
Ipratropium1.12.01.42.5-[4]
Tiotropium0.31.00.11.6-[4]
Scopolamine0.20.40.30.50.6[3]
Pirenzepine1530010080200[3]
Darifenacin101003.280-[4]
Zamifenacin252006.3125-[4]
4-DAMP1.6100.85-[4]

Note: '-' indicates data not available. Ki values are compiled from various sources and experimental conditions may differ.

Table 2: Functional Antagonist Potencies (IC50, nM) of this compound Derivatives

CompoundAssay TypeCell Line/TissueAgonist UsedM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)Reference
AtropineCalcium FluxCHO-M1/M3Carbachol1.2-0.9[5]
IpratropiumBronchoconstrictionGuinea Pig TracheaAcetylcholine--2.5[6]
TiotropiumBronchoconstrictionMouse AirwaysMethacholine--0.1[7]
OxybutyninPhosphoinositide TurnoverCHO-M3Carbachol--25[8]

Note: '-' indicates data not available. IC50 values are highly dependent on the specific assay conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a this compound derivative) for the five muscarinic receptor subtypes. The assay measures the displacement of a radiolabeled antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), from the receptors.[9][10]

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Test this compound derivative

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test this compound derivative in Assay Buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS solution (at a concentration near its Kd, typically 0.1-1.0 nM), and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 50 µL of 10 µM Atropine, 50 µL of [³H]-NMS solution, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of each dilution of the test this compound derivative, 50 µL of [³H]-NMS solution, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of a this compound derivative to antagonize the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).[5][13][14][15]

Materials:

  • CHO or HEK293 cells stably expressing the desired muscarinic receptor subtype (M1, M3, or M5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • Test this compound derivative

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Antagonist Incubation: Add 50 µL of the test this compound derivative at various concentrations (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: [³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activity of muscarinic antagonists at Gi/o-coupled receptors (M2, M4) by quantifying the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[16][17][18][19]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M2 or M4)

  • [³⁵S]GTPγS

  • GDP

  • Muscarinic agonist (e.g., carbachol)

  • Test this compound derivative

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the following:

    • 25 µL of Assay Buffer (or test this compound derivative at various concentrations).

    • 25 µL of muscarinic agonist (at its EC90 concentration).

    • 50 µL of cell membranes (pre-coupled to SPA beads if using that format).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and 25 µL of GDP (final concentration ~10 µM) to each well.

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.

  • Signal Detection:

    • SPA method: Centrifuge the plate briefly and count the radioactivity using a scintillation counter.

    • Filtration method: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer and scintillation counting.

  • Data Analysis:

    • Determine the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of the agonist-stimulated binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 4: In Vivo Bronchoconstriction Assay in Mice

This protocol evaluates the efficacy of a this compound derivative in preventing bronchoconstriction induced by a muscarinic agonist in an animal model.[6][7][20][21][22]

Materials:

  • BALB/c mice

  • Test this compound derivative

  • Methacholine (bronchoconstrictor agent)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Acclimatization: Acclimatize the mice to the plethysmography chambers.

  • Compound Administration: Administer the test this compound derivative to the mice via an appropriate route (e.g., intratracheal, intranasal, or intraperitoneal) at various doses. Include a vehicle control group.

  • Baseline Measurement: After a set pre-treatment time, place the mice in the plethysmography chambers and record baseline airway resistance (or Penh, an index of bronchoconstriction).

  • Bronchoconstrictor Challenge: Expose the mice to nebulized methacholine at a concentration known to induce a robust bronchoconstrictor response.

  • Measurement of Airway Resistance: Continuously monitor and record airway resistance for a defined period after the methacholine challenge.

  • Data Analysis:

    • Calculate the peak airway resistance for each mouse.

    • Compare the peak airway resistance in the treated groups to the vehicle control group.

    • Determine the dose-dependent inhibition of bronchoconstriction by the test compound.

    • Calculate the ED50 (the dose that causes 50% of the maximal inhibitory effect).

Visualizations

Muscarinic_Signaling_Pathway cluster_Gq Gq-coupled (M1, M3, M5) cluster_Gi Gi-coupled (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP cyclic AMP (cAMP) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Less Activation Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4 This compound This compound Derivative (Antagonist) This compound->M1_M3_M5 Blocks This compound->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Protocol 1) Data_Analysis_in_vitro Data Analysis (Ki, IC50, Selectivity) Binding_Assay->Data_Analysis_in_vitro Functional_Assay Functional Assays (Protocols 2 & 3) Functional_Assay->Data_Analysis_in_vitro Animal_Model Animal Model Selection (e.g., Mouse) Data_Analysis_in_vitro->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Study Efficacy Study (e.g., Bronchoconstriction, Protocol 4) Compound_Admin->Efficacy_Study Data_Analysis_in_vivo Data Analysis (ED50, Duration of Action) Efficacy_Study->Data_Analysis_in_vivo Lead_Optimization Lead Optimization/ Candidate Selection Data_Analysis_in_vivo->Lead_Optimization Start This compound Derivative Synthesis/Acquisition Start->Binding_Assay Start->Functional_Assay

Caption: Experimental Workflow for this compound Derivatives.

References

Experimental Application of Atropine in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a naturally occurring tertiary amine, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its ability to cross the blood-brain barrier allows for profound effects on the central nervous system (CNS), making it an invaluable tool in neuroscience research.[4] By blocking the action of the endogenous neurotransmitter acetylcholine at M1-M5 receptors, atropine is instrumental in elucidating the role of the cholinergic system in a vast array of neurological processes, including learning, memory, motor control, and synaptic plasticity.[3][5][6] These application notes provide an overview of the experimental uses of atropine in neuroscience, complete with detailed protocols for key experiments and a summary of relevant quantitative data to guide researchers in their study design.

Mechanism of Action

Atropine functions by competitively inhibiting the binding of acetylcholine to all five subtypes of muscarinic receptors (M1-M5).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse downstream signaling cascades.[7][8][9]

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][7]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3][7]

By blocking these pathways, atropine effectively dampens or abolishes the physiological responses mediated by muscarinic cholinergic signaling.

Signaling Pathways of Muscarinic Acetylcholine Receptors

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_1->M1M3M5 Activates Atropine_1 Atropine Atropine_1->M1M3M5 Inhibits Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh_2 Acetylcholine M2M4 M2/M4 Receptor ACh_2->M2M4 Activates Atropine_2 Atropine Atropine_2->M2M4 Inhibits Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Atropine's antagonistic effects on muscarinic receptor signaling pathways.

Applications in Neuroscience Research

Learning and Memory Studies

Atropine is widely used to induce amnesia and investigate the role of cholinergic signaling in cognitive processes. Administration of atropine has been shown to impair performance in various memory tasks.[10][11][12]

Quantitative Data: Atropine's Effect on Learning and Memory

Animal ModelTaskAtropine Dose (mg/kg)RouteEffectCitation(s)
MicePassive Avoidance1.0i.p.Impaired memory retrieval[8]
RatsSpatial Discrimination10 or 50i.p.Severely impaired learning[10]
RatsSpatial Discrimination50i.p.Impaired accuracy in previously trained rats[10]
HumansDigit Span & Logical Memory1 (total dose)i.v.Selectively impaired in Alzheimer's patients[12]
Parkinson's Disease Models

The cholinergic system is implicated in the motor symptoms of Parkinson's disease, particularly tremor. Atropine has been used in animal models to study these mechanisms and as a potential therapeutic agent.

Quantitative Data: Atropine's Effect on Tremor in Parkinson's Disease Models

Animal ModelModel InductionAtropine Dose (mg/kg)RouteEffect on TremorCitation(s)
MonkeyMPTP0.1 - 1.0i.m.Dose-dependent reduction[13]
MonkeyMesencephalic LesionsNot specified-Pronounced relief when combined with L-DOPA[14]
Synaptic Plasticity Research

Atropine is utilized to investigate the cholinergic modulation of synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data: Atropine's Effect on Synaptic Plasticity

PreparationExperimentAtropine ConcentrationEffectCitation(s)
Rat Hippocampal SlicesAssociative LTP (weak input)10⁻⁴ MSignificantly suppressed aLTP (128 ± 10% vs. 168 ± 9% in control)[7]
Rat Hippocampal SlicesHomosynaptic LTP (strong input)10⁻⁴ MNo suppression, tended to be enhanced (158 ± 4% vs. 137 ± 13% in control)[7]

Experimental Protocols

General Preparation of Atropine Solution
  • Compound: Atropine sulfate is commonly used due to its high water solubility.

  • Vehicle: Sterile 0.9% saline is the most common vehicle.

  • Preparation:

    • Weigh the desired amount of atropine sulfate powder using an analytical balance.

    • Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.

    • Ensure the solution is clear and free of particulates. For parenteral administration, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[3]

Experimental Workflow: In Vivo Neuroscience Study

in_vivo_workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Measurements (e.g., behavioral, electrophysiological) acclimatize->baseline grouping Randomize into Groups (Control, Atropine) baseline->grouping treatment Administer Atropine or Vehicle (Specify dose and route) grouping->treatment experiment Perform Experiment (e.g., Behavioral Task, Electrophysiology) treatment->experiment data_collection Data Collection and Monitoring experiment->data_collection analysis Data Analysis and Statistical Comparison data_collection->analysis end End analysis->end

A generalized workflow for in vivo studies using atropine.
Protocol 1: Induction of Memory Impairment for Behavioral Studies (Rodents)

This protocol describes the use of atropine to induce a transient memory deficit for tasks such as the Morris Water Maze or Passive Avoidance test.

Materials:

  • Atropine sulfate solution

  • Sterile 0.9% saline (vehicle)

  • Syringes and needles for injection (e.g., 27-gauge)

  • Appropriate behavioral apparatus (e.g., Morris Water Maze, Passive Avoidance chamber)

Procedure:

  • Animal Handling and Habituation: Properly handle and habituate the animals to the experimental room and injection procedures for several days prior to the experiment to minimize stress-induced variability.

  • Atropine Administration: Administer atropine sulfate (e.g., 10 or 50 mg/kg, i.p., for rats; 1.0 mg/kg, i.p., for mice) or an equivalent volume of saline to the control group 30 minutes before the training or testing session.[8][10]

  • Behavioral Testing:

    • Morris Water Maze: Place the animal in the water maze and record parameters such as escape latency, path length, and time spent in the target quadrant.[5]

    • Passive Avoidance: Place the animal in the apparatus for the training or retention trial and record the latency to enter the dark compartment.

  • Data Analysis: Compare the performance of the atropine-treated group with the control group using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: In Vivo Extracellular Electrophysiology in Rodents

This protocol outlines the procedure for recording neuronal activity (e.g., in the hippocampus) following atropine administration.

Materials:

  • Anesthetized or head-fixed awake rodent prepared for electrophysiological recording

  • Recording electrodes and data acquisition system

  • Atropine sulfate solution

  • Microinfusion pump and cannula (for local administration) or systemic injection supplies

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with urethane) or use a head-fixed awake preparation. Perform craniotomy over the brain region of interest (e.g., hippocampus).

  • Electrode Implantation: Slowly lower the recording electrode into the target brain region until stable single-unit or local field potential (LFP) activity is observed.

  • Baseline Recording: Record baseline neuronal activity for a stable period (e.g., 15-30 minutes).

  • Atropine Administration:

    • Systemic: Administer atropine systemically (e.g., i.p. or i.v.) at the desired dose.

    • Local: Infuse atropine directly into the brain region of interest using a microinfusion pump and cannula.

  • Post-Administration Recording: Continue recording neuronal activity to observe the effects of atropine on firing rate, bursting activity, or oscillatory patterns (e.g., theta rhythm).[15]

  • Data Analysis: Analyze the recorded electrophysiological data to quantify changes in neuronal activity before and after atropine administration.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol details the measurement of extracellular acetylcholine levels following atropine administration.

Materials:

  • Freely moving or anesthetized rodent with a surgically implanted microdialysis guide cannula

  • Microdialysis probe

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Atropine sulfate solution

  • Analytical system for acetylcholine measurement (e.g., HPLC with electrochemical detection)

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Probe Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and collect baseline dialysate samples.

  • Baseline Sample Collection: Collect several baseline dialysate fractions (e.g., every 15-20 minutes) to establish a stable baseline of acetylcholine release.

  • Atropine Administration: Administer atropine systemically or through the microdialysis probe (retrodialysis).

  • Post-Administration Sample Collection: Continue collecting dialysate fractions to measure changes in acetylcholine levels induced by atropine. Studies have shown that atropine can enhance the release of acetylcholine.[16]

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method like HPLC-ECD.

  • Data Analysis: Express the post-atropine acetylcholine levels as a percentage of the baseline levels and perform statistical analysis.

Conclusion

Atropine remains a cornerstone pharmacological tool in neuroscience for dissecting the intricate roles of the muscarinic cholinergic system. Its broad applications in studying cognition, motor function, and synaptic plasticity, underscore its importance. The protocols and data presented here offer a framework for researchers to design and execute rigorous experiments, contributing to a deeper understanding of cholinergic modulation in the central nervous system. Careful consideration of dosage, administration route, and experimental timing is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Hyoscyamine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods for the extraction and purification of hyoscyamine from plant sources. Detailed protocols, quantitative data summaries, and workflow visualizations are included to guide researchers in developing efficient and scalable processes for obtaining high-purity hyoscyamine.

Introduction

Hyoscyamine, a tropane alkaloid found in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium), is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] This activity makes it a valuable pharmaceutical compound for treating a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.[3][4] The efficient extraction and purification of hyoscyamine are critical for its use in research and pharmaceutical manufacturing. This document outlines various methods to achieve this, including traditional solvent-based techniques, modern supercritical fluid extraction, and various chromatographic purification strategies.

Mechanism of Action: Anticholinergic Effects

Hyoscyamine functions by blocking the action of acetylcholine at muscarinic receptors in smooth muscle, secretory glands, and the central nervous system.[2] This non-selective antagonism inhibits the parasympathetic nervous system, leading to reduced muscle spasms and decreased secretions.[1][2]

Hyoscyamine_Mechanism_of_Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., Smooth Muscle, Gland) Muscarinic_Receptor->Effector_Cell Activates Blocked_Receptor Blocked Muscarinic Receptor Inhibited_Response Inhibited Cellular Response (e.g., Reduced Contraction/Secretion) Hyoscyamine Hyoscyamine Hyoscyamine->Blocked_Receptor Competitively Blocks Blocked_Receptor->Inhibited_Response Leads to

Hyoscyamine's competitive antagonism of muscarinic receptors.

Extraction Methodologies

Several methods have been developed for the extraction of hyoscyamine from plant materials. The choice of method often depends on factors such as the desired scale of extraction, available equipment, and environmental considerations.

Solvent Extraction

Solvent extraction is a widely used method that leverages the solubility of alkaloids in organic solvents. The process typically involves an initial extraction followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.

Experimental Protocol: Acid-Base Solvent Extraction

This protocol is a generalized procedure based on common laboratory practices.

Solvent_Extraction_Workflow Start Start: Pulverized Plant Material Extraction 1. Maceration with Acidified Ethanol/Methanol Start->Extraction Filtration1 2. Filtration Extraction->Filtration1 Concentration 3. Concentrate Filtrate (Reduce Solvent Volume) Filtration1->Concentration Acidification 4. Acidify with Dilute HCl (pH 2-3) Concentration->Acidification Defatting 5. Wash with Hexane/Chloroform (Remove Lipids) Acidification->Defatting Basification 6. Basify Aqueous Phase with NH4OH (pH 9-10) Defatting->Basification LLE 7. Liquid-Liquid Extraction with Chloroform/DCM Basification->LLE Drying 8. Dry Organic Phase (e.g., with Na2SO4) LLE->Drying Evaporation 9. Evaporate Solvent Drying->Evaporation End End: Crude Hyoscyamine Extract Evaporation->End

Workflow for acid-base solvent extraction of hyoscyamine.

Materials:

  • Dried and powdered plant material (e.g., Datura stramonium leaves or roots)

  • Ethanol or Methanol

  • Hydrochloric Acid (HCl), 0.1 M

  • Ammonium Hydroxide (NH₄OH), 28%

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Maceration: Soak 100 g of powdered plant material in 1 L of 70-80% ethanol or methanol, acidified with a few drops of dilute HCl.[5] Allow to stand for 24-48 hours with occasional stirring.

  • Filtration: Filter the mixture and collect the filtrate. Re-extract the plant material with fresh solvent to ensure complete extraction. Combine the filtrates.

  • Concentration: Concentrate the combined filtrates using a rotary evaporator until most of the alcohol has been removed, leaving a viscous aqueous extract.

  • Acidification and Defatting: Add 0.1 M HCl to the aqueous extract to adjust the pH to 2-3. Transfer to a separatory funnel and wash with an equal volume of hexane to remove chlorophyll and lipids. Discard the hexane layer.[6]

  • Basification: Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide.[6] The hyoscyamine will precipitate or be in its free base form.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform or dichloromethane.[6] Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude hyoscyamine extract.

Supercritical Fluid Extraction (SFE)

SFE is a green alternative to traditional solvent extraction, using supercritical CO₂ as the solvent.[7][8] It is highly efficient and leaves no toxic residue. The solvating power of supercritical CO₂ can be tuned by altering pressure and temperature, and by adding a co-solvent (modifier).

Experimental Protocol: Supercritical CO₂ Extraction

SFE_Workflow Start Start: Dried, Ground Plant Material Loading 1. Load Plant Material into Extraction Vessel Start->Loading Pressurization 2. Pressurize with CO2 and Modifier Loading->Pressurization Extraction_Phase 3. Set Temperature and Pressure (e.g., 70-90°C, 4000-6000 PSI) Pressurization->Extraction_Phase Dynamic_Extraction 4. Dynamic Extraction: Flow Supercritical Fluid Through Bed Extraction_Phase->Dynamic_Extraction Depressurization 5. Depressurize in Collection Vessel Dynamic_Extraction->Depressurization Collection 6. Collect Precipitated Extract Depressurization->Collection End End: Crude Hyoscyamine Extract Collection->End

Workflow for Supercritical Fluid Extraction of hyoscyamine.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Modifier: Methanol with diethylamine

Procedure:

  • Sample Preparation: Place the dried and ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters. Typical conditions for hyoscyamine extraction are a temperature of 70-90°C and a pressure of 4000-6000 PSI.[9]

  • Modifier Addition: Use a modifier to enhance the extraction of the polar hyoscyamine salts. A common modifier is methanol basified with diethylamine.[10]

  • Extraction: Pump supercritical CO₂ and the modifier through the extraction vessel. The extraction can be performed in dynamic mode, where the fluid continuously flows through the sample.

  • Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the hyoscyamine to precipitate.

  • Recovery: The crude hyoscyamine extract is collected from the vessel.

Purification Methodologies

Crude extracts of hyoscyamine require further purification to remove impurities and isolate the compound to a high degree of purity.

Column Chromatography

Column chromatography is a standard method for purifying compounds from a mixture. For hyoscyamine, both normal-phase (e.g., alumina) and reverse-phase (e.g., macroporous resin) chromatography can be employed.

Experimental Protocol: Alumina Column Chromatography

Materials and Equipment:

  • Crude hyoscyamine extract

  • Alumina (basic or neutral)

  • Glass chromatography column

  • Elution solvents: A gradient of chloroform and methanol is often effective. A specific mobile phase mentioned is benzene-chloroform-isopropylamine.[11]

  • Fraction collector

  • TLC plates and developing chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of alumina in the initial, least polar solvent (e.g., chloroform) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial solvent, gradually increasing the polarity by adding increasing amounts of a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing hyoscyamine.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified hyoscyamine.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification and high-purity preparative separation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.

Experimental Protocol: Analytical RP-HPLC

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Eurospher C18, 25 cm × 4 mm i.d.)[12]

  • Mobile phase: Isocratic mixture of triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25).[12]

  • Hyoscyamine standard for comparison

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the sample into the HPLC system.

  • Detection: Monitor the elution at 210 nm.[12]

  • Quantification: Compare the peak area and retention time of the sample to that of a known standard to determine the purity and concentration of hyoscyamine.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification experiments.

Table 1: Solvent Extraction Yields and Purity

Plant SourceExtraction MethodSolvent SystempHPurity/ContentReference
Flos Daturae MetelisImmersion and Acid ExtractionMethanol, Chloroform, Ammonia Water10 (for hyoscyamine extraction)Yield: 4.2g from initial material[11]
Mandragora FlowerUltrasonic Extraction70-80% Ethanol, Ammonia-Ethanol4.5-5.588.1%[5]
Datura stramonium rootsSolvent ExtractionHexane, 0.1M HCl, Chloroform10>20 mg/g fresh weight (elicited)[6]

Table 2: Supercritical Fluid Extraction Parameters

Plant SourcePressure (PSI)Temperature (°C)ModifierOutcomeReference
Scopolia japonica4000 - 600070 - 90Methanol with Diethylamine/TriethylamineSuccessful extraction of hyoscyamine[9]
General>1070 (74 bar)>31Basified MethanolEnhanced solubility and extraction yields[10]

Conclusion

The selection of an appropriate extraction and purification strategy for hyoscyamine is crucial for achieving high yield and purity. Traditional solvent extraction methods are robust and widely applicable, while supercritical fluid extraction offers a more environmentally friendly and efficient alternative. Chromatographic techniques, particularly HPLC, are indispensable for the final purification and quantification of hyoscyamine. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for the Synthesis and Characterization of Novel Tropate-Based Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of novel tropate-based compounds, focusing on their activity as muscarinic acetylcholine receptor (mAChR) antagonists. This document includes detailed protocols for chemical synthesis, in vitro binding, and functional assays, along with data presentation and visualization of key pathways and workflows.

Introduction to this compound-Based Muscarinic Antagonists

Tropane alkaloids, such as atropine and scopolamine, are naturally occurring esters of tropine and tropic acid.[1] Their potent anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors, has made them pharmacologically significant for centuries.[1] The development of novel this compound-based compounds aims to improve subtype selectivity, particularly for the M3 receptor, which is a key target in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), while minimizing side effects associated with M2 receptor antagonism in the heart.[2] The synthesis of analogs often involves the esterification of a tropane or piperidine alcohol with a custom-designed carboxylic acid.[3][4]

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the binding affinities (pKi) of a series of novel constrained piperidine analogues at the human M2 and M3 muscarinic receptors. The data is presented to illustrate the structure-activity relationship (SAR) and the impact of substitutions on receptor affinity and selectivity.

Compound IDR GrouphM3 pKihM2 pKiSelectivity (M3/M2)
1a H7.56.85.0
1b Me8.27.112.6
1c Et8.57.315.8
1d i-Pr8.97.525.1
1e t-Bu8.17.012.6
1f Ph9.27.825.1

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[4]

Mandatory Visualizations

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Agonist Acetylcholine (Agonist) Agonist->M3R Binds & Activates Antagonist This compound Compound (Antagonist) Antagonist->M3R Binds & Blocks

Caption: M3 muscarinic receptor signaling cascade.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., N-methyl-4-piperidone) esterification Multi-step Synthesis & Esterification start->esterification crude Crude this compound Ester esterification->crude purification Purification (Chromatography/Recrystallization) crude->purification pure Pure Compound purification->pure characterization Structural Characterization (NMR, MS, Purity) pure->characterization binding Radioligand Binding Assay (Determine Ki) pure->binding functional Functional Assay (e.g., Ca²⁺ Mobilization) pure->functional sar Data Analysis & SAR binding->sar functional->sar

Caption: Workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a Novel this compound-Based Piperidine Ester

This protocol describes a representative synthesis of a novel this compound-based antagonist, exemplified by the esterification of a piperidine alcohol with a substituted diphenylacetic acid.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Diphenylacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add diphenylacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N-Boc protected ester.

  • Deprotection: Dissolve the purified N-Boc ester (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with DCM. Basify the aqueous layer with a 1 M NaOH solution to pH > 10 and extract the product with DCM (3x). Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the final this compound-based piperidine ester.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors

This protocol details a competitive binding assay to determine the inhibitory constant (Ki) of a novel compound against a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 receptor (e.g., from CHO-K1 cells)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compound (novel this compound ester) at various concentrations

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes (e.g., 10 µg protein), and [³H]-NMS (at a concentration near its Kd, e.g., 0.2 nM).

    • Non-specific Binding: Assay buffer, cell membranes, [³H]-NMS, and a saturating concentration of atropine (e.g., 1 µM).

    • Competitive Binding: Assay buffer, cell membranes, [³H]-NMS, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 2.5 hours to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Mobilization Functional Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of a novel compound at the M3 receptor by monitoring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human M3 receptor.

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Carbachol or acetylcholine as the agonist.

  • Test compound (novel this compound ester).

  • Probenecid (to prevent dye leakage).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the M3-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density (e.g., 35,000 cells/well) and incubate for 16-24 hours.

  • Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid). Incubate for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells with Assay Buffer. Add varying concentrations of the test compound (or vehicle for control wells) to the plate and incubate for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of the agonist (e.g., carbachol at its EC₈₀) into all wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak - baseline) corresponds to the intracellular calcium response.

    • Plot the agonist-induced calcium response as a function of the test compound concentration.

    • Determine the IC₅₀ value of the antagonist by fitting the data to a dose-response curve.

    • A Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive) and the pA₂ value.

References

Application Notes and Protocols for the Analytical Identification of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the pharmaceutical industry. It is a primary component in the synthesis of several essential anticholinergic drugs, including atropine and scopolamine.[1][2][3] The pharmacological activity of these drugs is often stereospecific, residing in a single enantiomer.[1] Consequently, the development of robust and efficient analytical methods to identify, quantify, and determine the enantiomeric purity of tropic acid is critical for quality control, stability testing, and regulatory compliance in drug development and manufacturing.[1]

This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the identification and quantification of tropic acid.

Chromatographic Techniques

Chromatography is a cornerstone for separating tropic acid from its related substances, impurities, or enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the analysis of tropic acid. Reversed-phase (RP-HPLC) methods are commonly used for quantification and impurity profiling, separating tropic acid from its degradation products like atropic acid.[4][5] For determining enantiomeric purity, chiral HPLC is the method of choice, utilizing a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a significant advantage by drastically reducing analysis time compared to conventional HPLC, making it ideal for high-throughput screening.[5] Detection is typically performed using a UV detector at wavelengths between 210 nm and 254 nm.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_steps Dissolve Sample in Diluent Filter through Syringe Filter (0.22-0.45 µm) Injection Inject Sample prep_steps->Injection Separation Chromatographic Separation (e.g., C18 or Chiral Column) Injection->Separation Detection UV Detection (210-254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for tropic acid analysis by HPLC.

Protocol 1: Chiral HPLC for Enantioselective Separation

This protocol details the separation of tropic acid enantiomers using a chiral stationary phase, which is essential for determining enantiomeric purity.[1]

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of tropic acid.

  • Instrumentation: HPLC system with a UV-VIS detector.

  • Materials:

    • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.[1]

    • Solvents: HPLC grade n-heptane, ethanol, and trifluoroacetic acid (TFA).

    • Standard: Racemic tropic acid.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL racemic tropic acid in the mobile phase.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).[1]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Mobile Phase: n-heptane / ethanol / trifluoroacetic acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Protocol 2: Reversed-Phase HPLC for Impurity Profiling

This protocol is designed for the quantification of tropic acid as a degradation product or impurity in pharmaceutical formulations.[4][6]

  • Objective: To separate and quantify tropic acid from atropine and other related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Column: C18 column (e.g., Phenomenex Kinetex C18, 250 x 4.6 mm, 5 µm).[6]

    • Solvents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate, sodium 1-pentane sulfonate monohydrate, orthophosphoric acid, water.[6]

    • Standard: Tropic acid reference standard.

  • Sample Preparation:

    • Diluent: Prepare by mixing the mobile phase components in an appropriate ratio.

    • Standard Solution: Accurately weigh and dissolve the tropic acid standard in the diluent to a known concentration.

    • Sample Solution: Dissolve the drug product sample in the diluent to a known concentration, ensuring the expected tropic acid level falls within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase A: pH 2.50 buffer (1.8 g potassium dihydrogen phosphate and 2.5 g sodium 1-pentane sulfonate monohydrate in 1000 mL water, adjusted to pH 2.50 with orthophosphoric acid) : acetonitrile (950:50 v/v).[6]

    • Mobile Phase B: pH 2.50 buffer : acetonitrile (200:800 v/v).[6]

    • Gradient: A suitable gradient program should be developed to resolve all peaks of interest.

    • Flow Rate: 2.0 mL/min.[6]

    • Column Temperature: 50°C.[6]

    • Injection Volume: 5 µL.[6]

    • Detection: UV at 210 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of tropic acid, particularly in complex matrices. Due to the low volatility of tropic acid, a derivatization step is typically required to convert it into a more volatile compound. Trimethylsilyl (TMS) derivatization is a common approach.[7] GC-MS provides excellent selectivity and sensitivity, with quantitation often achieved using selected ion monitoring (SIM) mode.[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Drying Dry Down (e.g., under Nitrogen) Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAnalysis Data Analysis (Mass Spectrum ID) MassAnalysis->DataAnalysis Tech_Relationship cluster_quant Separation & Quantification cluster_ident Structural Identification Sample Tropic Acid Sample HPLC HPLC / UHPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC->MS LC-MS

References

In Vitro Assays for Testing Tropate Ester Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of tropate esters. This compound esters are a class of compounds known for their anticholinergic properties, primarily acting as antagonists at muscarinic acetylcholine receptors (mAChRs). The following protocols will enable researchers to assess the potency, selectivity, and functional effects of these compounds, as well as their enzymatic stability.

Acetylcholinesterase (AChE) Inhibition Assay

While the primary mechanism of action for many this compound esters is not the direct inhibition of acetylcholinesterase, assessing off-target effects on this enzyme is a critical step in the safety and selectivity profiling of these compounds. The Ellman's assay is a widely used, simple, and robust colorimetric method to determine AChE inhibitory activity.[1][2]

Data Presentation: Acetylcholinesterase Inhibition
CompoundIC₅₀ (µM)Enzyme SourceReference
Rivastigmine0.501Not Specified[3]
Trigonelline233Not Specified[3]
Quercetin54.5Not Specified[3]
Myricetin43.2Not Specified[3]
Ipomoea aquatica Hydro-alcoholic Extract49.03Not Specified[4]
Experimental Protocol: Ellman's Assay for AChE Inhibition[1][4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test this compound ester compound

  • Positive control (e.g., Rivastigmine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer and keep it on ice.

    • Prepare a stock solution of the test this compound ester and positive control in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate, final volume 180 µL):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each this compound ester dilution.

  • Pre-incubation: Mix the components in the wells (except for ATCI) and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Data Acquisition & Analysis Reagents Prepare Solutions: - AChE - DTNB - ATCI - Test Compound Dilutions Plate Add to wells: - Buffer - AChE - DTNB - Test Compound/Vehicle Reagents->Plate Preincubation Pre-incubate (10 min, 25°C) Plate->Preincubation Initiation Add ATCI to initiate reaction Preincubation->Initiation Reader Measure Absorbance at 412 nm (kinetic) Initiation->Reader Analysis Calculate Reaction Rates & % Inhibition Reader->Analysis IC50 Determine IC₅₀ Analysis->IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Muscarinic Receptor Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor target.[5][6] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a this compound ester for a specific muscarinic receptor subtype (e.g., M1, M2, M3).

Data Presentation: Muscarinic Receptor Binding Affinities
CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell SourceReference
AtropineM10.6[³H]NMSCultured rat neostriatum[7]
AtropineM2---
AtropineM3---
ScopolaminehM10.83Not SpecifiedNot Specified[8]
ScopolaminehM25.3Not SpecifiedNot Specified[8]
ScopolaminehM30.34Not SpecifiedNot Specified[8]
ScopolaminehM40.38Not SpecifiedNot Specified[8]
ScopolaminehM50.34Not SpecifiedNot Specified[8]
HomatropineM1---
HomatropineM2---
HomatropineM3---
PirenzepineM162[³H]NMSCultured rat neostriatum[7]

Note: Data for some compounds and receptor subtypes were not available in the initial search and are represented by "-".

Experimental Protocol: Competitive Radioligand Binding Assay[5][9][10]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)

  • Test this compound ester compound

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.

    • Competition Binding: 150 µL membrane preparation + 50 µL of each this compound ester dilution + 50 µL radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the this compound ester concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing Receptor Plate Combine in 96-well plate: - Membranes - Radioligand - Test Compound/Controls Membranes->Plate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Plate Incubate Incubate to reach equilibrium Plate->Incubate Filter Rapid Filtration to separate bound from free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., neuronal excitation) Ca_ER->CellularResponse PKC->CellularResponse ACh Acetylcholine (ACh) (Agonist) ACh->M1R TropateEster This compound Ester (Antagonist) TropateEster->M1R blocks Ester_Hydrolysis_Workflow cluster_reaction Reaction Setup & Incubation cluster_sampling Time-Course Sampling cluster_analysis Sample Processing & Analysis Mix Prepare Reaction Mixture: - Liver Microsomes - Buffer Prewarm Pre-warm to 37°C Mix->Prewarm Initiate Add this compound Ester Prewarm->Initiate Sample Take aliquots at various time points Initiate->Sample Quench Quench reaction with cold organic solvent Sample->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Determine Rate of Hydrolysis & Half-life Analyze->Data

References

Application Notes and Protocols for Radiolabeling Tropic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid and its derivatives are key components of several pharmacologically significant compounds, most notably the anticholinergic drugs atropine and scopolamine. The development of radiolabeled tropic acid derivatives is crucial for studying their pharmacokinetics, metabolism, and receptor interactions in vivo using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These application notes provide detailed protocols for the radiolabeling of tropic acid derivatives with Carbon-14 and Tritium, and a general protocol for radioiodination, based on established methodologies.

Radiolabeling with Carbon-14

Carbon-14 is a beta-emitter with a long half-life, making it an ideal radioisotope for in vitro and preclinical studies, particularly for quantitative mass balance and tissue distribution studies. The chemical structure of the active pharmaceutical ingredient is not altered by the incorporation of Carbon-14, which is a significant advantage.[1][2]

Protocol 1: Carbon-14 Labeling of the Tropic Acid Moiety in Buscopan

This protocol describes the synthesis of Buscopan (hyoscine butyl bromide) with a Carbon-14 label incorporated into the tropic acid portion of the molecule. This allows for the specific tracking of the tropic acid moiety's metabolic fate.[3][4]

Experimental Protocol:

The synthesis involves a multi-step process starting from a commercially available Carbon-14 labeled precursor. The key final step is the esterification of scopolamine with the [14C]-tropic acid derivative followed by quaternization with butyl bromide.

  • Step 1: Synthesis of [14C]-Tropic Acid: A detailed multi-step synthesis is required, typically starting from a simple [14C]-labeled precursor like [14C]benzyl cyanide or [14C]phenylacetic acid. The specific synthetic route can be adapted from established organic chemistry methods.

  • Step 2: Esterification:

    • Dissolve scopolamine free base (1.0 equivalent) and [14C]-tropic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Purify the crude [14C]-hyoscine by column chromatography on silica gel.

  • Step 3: Quaternization:

    • Dissolve the purified [14C]-hyoscine in a suitable solvent such as acetonitrile.

    • Add n-butyl bromide (1.5 equivalents).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated [14C]-Buscopan by filtration.

    • Wash the product with cold acetonitrile and dry under vacuum.

Quantitative Data:

ParameterValueReference
Radiochemical YieldNot explicitly stated, but described as a "straightforward synthesis"[3]
Radiochemical Purity>98% (determined by HPLC)[3]
Specific ActivityDependent on the specific activity of the initial [14C] precursor[1][5]

Radiolabeling with Tritium

Tritium (3H) is another beta-emitter commonly used in drug metabolism and pharmacokinetic studies.[4] While direct tritiation of tropic acid itself is not well-documented, labeling of its precursors has been used in biosynthetic studies.

Protocol 2: Tritium Labeling via Precursor Synthesis (for Biosynthetic Studies)

This protocol is based on the biosynthetic production of hyoscyamine using a tritium-labeled precursor of tropic acid, (R,S)-DL-phenyl[2-3H]lactic acid.[6] This method is primarily for studying the enzymatic pathways rather than for producing a radiopharmaceutical for in vivo imaging.

Experimental Protocol:

  • Synthesis of (R,S)-DL-phenyl[2-3H]lactic acid: This labeled precursor needs to be synthesized chemically.

  • Incubation with Plant Tissue:

    • Prepare a culture of Datura stramonium (a plant that naturally produces hyoscyamine).

    • Introduce the synthesized (R,S)-DL-phenyl[2-3H]lactic acid into the plant culture medium.

    • Incubate the culture under controlled conditions to allow for the biosynthesis of hyoscyamine.

  • Extraction and Purification:

    • Harvest the plant material after the incubation period.

    • Extract the alkaloids using standard phytochemical methods (e.g., solvent extraction).

    • Purify the [3H]-hyoscyamine from the extract using techniques like preparative high-performance liquid chromatography (HPLC).

Quantitative Data:

ParameterValueReference
Incorporation EfficiencyVariable, dependent on plant culture conditions and precursor uptake[6]
Radiochemical PurityHigh, after purification by HPLC[6]
Specific ActivityDependent on the specific activity of the tritiated precursor

Radioiodination

Direct radioiodination of tropic acid or its derivatives can be achieved using electrophilic substitution on the phenyl ring. The following is a general protocol adaptable for this purpose.

Protocol 3: General Protocol for Radioiodination of Tropic Acid Derivatives

This protocol is a generalized method for the radioiodination of aromatic compounds that can be adapted for tropic acid or its derivatives. The position of iodination will be directed by the existing substituents on the phenyl ring.

Materials:

  • Tropic acid derivative

  • Sodium [125I]iodide or Sodium [123I]iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Quenching solution (e.g., sodium metabisulfite)

  • Phosphate buffer (pH 7.4)

  • Purification system (e.g., HPLC)

Experimental Protocol:

  • Dissolve the tropic acid derivative in a small volume of a suitable solvent (e.g., ethanol, DMSO).

  • Add the radioiodide solution in phosphate buffer.

  • Initiate the reaction by adding the oxidizing agent. For Iodogen, the reaction vessel is pre-coated with the reagent. For Chloramine-T, a fresh solution is added.

  • Allow the reaction to proceed at room temperature for 5-15 minutes.

  • Quench the reaction by adding the sodium metabisulfite solution.

  • Purify the radioiodinated product using reverse-phase HPLC.

Quantitative Data (Expected):

ParameterExpected Value
Radiochemical Yield40-80%
Radiochemical Purity>95% (after HPLC purification)
Specific ActivityHigh (carrier-free or no-carrier-added)

Workflow Diagrams

Below are diagrams illustrating the general workflows for the radiolabeling processes described.

Radiolabeling_Workflow General Workflow for Radiolabeling Tropic Acid Derivatives cluster_C14 Carbon-14 Labeling cluster_Iodine Radioiodination C14_precursor [14C]Precursor C14_synth Synthesis of [14C]Tropic Acid Derivative C14_precursor->C14_synth C14_ester Esterification with Tropane Moiety C14_synth->C14_ester C14_purify Purification (e.g., Column Chromatography) C14_ester->C14_purify C14_product [14C]-Labeled Tropic Acid Derivative C14_purify->C14_product I_precursor Tropic Acid Derivative Precursor I_reaction Radioiodination Reaction (e.g., with Na[125I] and Oxidant) I_precursor->I_reaction I_quench Quenching I_reaction->I_quench I_purify Purification (e.g., HPLC) I_quench->I_purify I_product Radioiodinated Tropic Acid Derivative I_purify->I_product

Caption: General workflows for Carbon-14 labeling and radioiodination of tropic acid derivatives.

Signaling and Metabolic Pathways

Radiolabeled tropic acid derivatives are primarily used to study their absorption, distribution, metabolism, and excretion (ADME) profiles. The ester linkage in compounds like atropine and scopolamine is susceptible to hydrolysis by esterase enzymes, leading to the formation of tropine and tropic acid, which are then further metabolized and excreted.

Metabolic_Pathway General Metabolic Pathway of Tropic Acid Ester Derivatives Compound Radiolabeled Tropic Acid Ester Derivative (e.g., [14C]Atropine) Hydrolysis Esterase-mediated Hydrolysis Compound->Hydrolysis Tropine Tropine Moiety Hydrolysis->Tropine TropicAcid Radiolabeled Tropic Acid Moiety Hydrolysis->TropicAcid Metabolism_T Further Metabolism Tropine->Metabolism_T Metabolism_TA Further Metabolism TropicAcid->Metabolism_TA Excretion Excretion (Urine/Feces) Metabolism_T->Excretion Metabolism_TA->Excretion

Caption: Simplified metabolic pathway of tropic acid ester derivatives.

References

Application of Tropate Esters in Ophthalmology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropate esters are a class of anticholinergic compounds, structurally characterized as esters of tropic acid or its synthetic analogues. In ophthalmology, these agents are indispensable tools for both clinical practice and research. The primary compounds in this class include atropine, tropicamide, cyclopentolate, and homatropine. Their principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles.[1][2][3][4] This blockade results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), effects that are leveraged for a wide range of diagnostic and therapeutic applications.[1][5][6]

Recent research has expanded their application beyond diagnostics, with a significant focus on the use of low-dose atropine for the control of myopia progression in children.[7][8] Furthermore, their anti-inflammatory and analgesic properties are utilized in the management of ocular inflammatory conditions such as uveitis to prevent complications like posterior synechiae.[3][9] These application notes provide an overview of the key research applications of this compound esters, supported by quantitative data and detailed experimental protocols.

Application Note 1: Mydriasis and Cycloplegia for Ophthalmic Examination

This compound esters are the gold standard for inducing mydriasis and cycloplegia, which are essential for comprehensive fundoscopic examination, pediatric refraction, and surgical procedures.[1][10] Tropicamide and Cyclopentolate are most commonly used for diagnostic purposes due to their relatively rapid onset and shorter duration of action compared to atropine.[10][11]

Mechanism of Action: Muscarinic Antagonism

This compound esters act as competitive antagonists at muscarinic acetylcholine receptors (primarily the M3 subtype) located on the iris sphincter muscle and the ciliary muscle.[12][13] By blocking the binding of acetylcholine, these drugs inhibit parasympathetic nerve stimulation, leading to the relaxation of the iris sphincter (causing mydriasis) and the ciliary muscle (causing cycloplegia).[14][15]

G cluster_0 cluster_1 Iris Sphincter / Ciliary Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds This compound This compound Ester (e.g., Tropicamide) This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates Relaxation Muscle Relaxation (Mydriasis / Cycloplegia) M3R->Relaxation PLC PLC Gq->PLC IP3 IP3 -> Ca²⁺ Release PLC->IP3 Contraction Muscle Contraction IP3->Contraction

Figure 1: Signaling pathway of this compound ester-induced mydriasis and cycloplegia.

Quantitative Data: Pharmacokinetics of Common Mydriatic/Cycloplegic Agents

The selection of a specific this compound ester often depends on the required onset and duration of action for the research or clinical application.

AgentConcentrationMax Mydriasis (min)Mydriasis Duration (hr)Max Cycloplegia (min)Cycloplegia Duration (hr)
Tropicamide 0.5% - 1%20 - 40[1]4 - 8[1][14]20 - 30[14]4 - 10[14]
Cyclopentolate 0.5% - 1%30 - 60up to 24[11]30 - 60up to 24[11]
Homatropine 2% - 5%30 - 90[3]24 - 72[3]40 - 60[16]24 - 48[16]
Atropine 1%30 - 40up to 336 (14 days)[11]60 - 180[16]up to 336 (14 days)[11]

Application Note 2: Myopia Control Research

The off-label use of low-dose atropine eye drops has emerged as a promising therapy for slowing the progression of myopia in children.[7] Research in this area is highly active, utilizing both animal models and human clinical trials to elucidate the mechanism of action and optimize treatment protocols.[17] The mechanism is thought to be independent of accommodation and likely involves biochemical signaling within the retina and sclera.[14][18]

Hypothesized Mechanism in Myopia Control

While the exact pathway is still under investigation, evidence suggests that atropine may act directly on scleral fibroblasts and other ocular tissues to regulate extracellular matrix (ECM) remodeling, thereby slowing down the axial elongation of the eye that characterizes myopia progression.[3][18]

G cluster_0 Myopic Stimulus (e.g., Hyperopic Defocus) cluster_1 Scleral Fibroblast Stimulus Visual Signal ScleralRemodeling Scleral Remodeling & Thinning Stimulus->ScleralRemodeling Receptors Muscarinic Receptors (m1-m4 subtypes) Prolif Cell Proliferation ↓ Receptors->Prolif ECM ECM Production ↑ (e.g., Collagen I) Receptors->ECM ScleralStiffening Scleral Stiffening Prolif->ScleralStiffening ECM->ScleralStiffening Atropine Low-Dose Atropine Atropine->Receptors Acts on Atropine->ScleralRemodeling Inhibits AxialElongation Axial Elongation ScleralRemodeling->AxialElongation Myopia Myopia Progression AxialElongation->Myopia SlowedProgression Slowed Progression ScleralStiffening->SlowedProgression

Figure 2: Hypothesized workflow of atropine's action in myopia control.

Quantitative Data: Efficacy of Low-Dose Atropine in Clinical Trials

Multiple randomized controlled trials have demonstrated the efficacy of low-dose atropine in reducing myopia progression. The following table summarizes key findings from prominent studies.

Study / TrialAtropine Conc.DurationMean Change in Spherical Equivalent (D/year) vs. PlaceboMean Change in Axial Length (mm/year) vs. Placebo
LAMP2 [8]0.05%2 years-0.27 D (Lower incidence by 24.6%)Slower myopic shift
LAMP2 [8]0.01%2 yearsNot significantly different from placeboNot significantly different
CHAMP [7][19][20]0.01%3 years0.24 D slower progression-0.08 mm slower elongation
CHAMP [19][20]0.02%3 yearsNot significantly different from placebo-0.08 mm slower elongation
Meta-Analysis [21]0.01%1 yearAverage reduction of 0.16 DAverage reduction of 0.07 mm

Application Note 3: Management of Uveitis

In the management of anterior uveitis, this compound esters (primarily atropine, homatropine, or cyclopentolate) are used as adjunctive therapy.[3][9][22] Their primary goals are to relieve pain from ciliary spasm and to prevent the formation of posterior synechiae (adhesions between the iris and the anterior lens capsule), which can lead to complications like pupillary block and angle-closure glaucoma.[9][17][23]

Therapeutic Action in Uveitis

By paralyzing the ciliary muscle, this compound esters alleviate the pain associated with ciliary body inflammation and spasm. The induced mydriasis keeps the iris mobile and away from the lens, preventing or breaking newly formed posterior synechiae.[24]

G Uveitis Anterior Uveitis Inflammation Inflammation of Iris & Ciliary Body Uveitis->Inflammation CiliarySpasm Ciliary Spasm Inflammation->CiliarySpasm Synechiae Posterior Synechiae Formation Inflammation->Synechiae Pain Pain CiliarySpasm->Pain PainRelief Pain Relief Complications Pupillary Block, Glaucoma Synechiae->Complications SynechiaePrevention Synechiae Prevention / Breakage This compound This compound Ester (e.g., Atropine) Cycloplegia Cycloplegia This compound->Cycloplegia Mydriasis Mydriasis This compound->Mydriasis Cycloplegia->CiliarySpasm Relieves Mydriasis->Synechiae Prevents

Figure 3: Logical workflow for the therapeutic use of this compound esters in uveitis.

Experimental Protocols

Protocol 1: Induction and Assessment of Lens-Induced Myopia (LIM) in Mice

This protocol describes a common method for inducing experimental myopia in mice to study the effects of this compound esters.[7][22]

Materials:

  • C57BL/6 mice (Postnatal day 24/25)

  • Head-mounted goggles for mice

  • Small-diameter glass lenses (e.g., -30D or -59D for myopia induction, +37D for hyperopia control)[7]

  • Topical this compound ester solution (e.g., Atropine 1%) and vehicle control

  • Spectral-Domain Optical Coherence Tomography (SD-OCT) system

  • Eccentric Infrared (IR) Photorefractor

  • Topical anesthetic (e.g., 0.5% proparacaine)

Procedure:

  • Acclimatization: House mice in a controlled environment (e.g., 18h:6h light/dark cycle) for at least one week before the experiment.[7]

  • Baseline Measurements:

    • Anesthetize the mice lightly or use a head-fixing apparatus for awake measurements.

    • Measure baseline refractive error (RE) using the IR photorefractor.

    • Measure baseline axial length (AXL) and vitreous chamber depth (VCD) using SD-OCT.[7]

  • Myopia Induction:

    • Fit a head-mounted goggle to each mouse.

    • Place a negative-powered lens (e.g., -59D) in front of the left eye (OS) to induce myopia. The right eye (OD) serves as an untreated contralateral control.[7]

    • Ensure the goggles are secure but do not cause distress or injury.

  • Treatment Administration:

    • Divide mice into treatment and control groups.

    • Instill one drop of the this compound ester solution (e.g., 1% atropine) or vehicle into the treated eye (OS) daily.

  • Follow-up Measurements:

    • Perform measurements of RE, AXL, and VCD weekly for the duration of the study (e.g., 4 weeks).[7]

  • Data Analysis:

    • Calculate the interocular difference (OS - OD) for RE, AXL, and VCD for each animal at each time point.

    • Compare the interocular differences between the this compound ester-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Cycloplegic Refraction

This protocol outlines the standard procedure for obtaining an accurate refractive error measurement in children by controlling for accommodation.[19]

Materials:

  • Cycloplegic agent: 1% Cyclopentolate or 1% Tropicamide eye drops.[19]

  • Topical anesthetic (optional, e.g., 0.5% proparacaine) to reduce stinging.

  • Sterile tissues

  • Retinoscope and trial lenses or an autorefractor

  • Distance vision chart

Procedure:

  • Patient Preparation: Explain the procedure to the patient and/or guardian. Document baseline non-cycloplegic refraction and visual acuity.

  • Drop Instillation:

    • Ask the patient to look up. Gently pull down the lower eyelid to form a pouch.

    • Instill one drop of the cycloplegic agent into the lower fornix. Avoid touching the eye with the dropper tip.[19]

    • For agents like Tropicamide or Cyclopentolate, a second drop may be instilled after 5 minutes to ensure profound cycloplegia.

  • Punctal Occlusion: Immediately after instillation, apply gentle pressure to the patient's lacrimal sac (inner corner of the eye) for 1-2 minutes to minimize systemic absorption and local side effects.[19]

  • Waiting Period: Allow 30-45 minutes for the cycloplegic agent to take maximum effect. Confirm pupil dilation and lack of reaction to light.

  • Refraction Measurement:

    • Perform retinoscopy or use an autorefractor to objectively measure the refractive error.

    • A subjective refraction can be performed subsequently to refine the prescription.

  • Post-Procedure Instructions: Advise the patient/guardian about the expected duration of blurred vision and photophobia (light sensitivity) and recommend sunglasses for comfort.

Protocol 3: In Vitro Assay of Atropine's Effect on Scleral Fibroblasts

This protocol describes a cell-based assay to investigate the direct effects of atropine on scleral fibroblast proliferation and extracellular matrix (ECM) production.[14][18]

Materials:

  • Human or animal scleral fibroblasts (primary culture or cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Atropine sulfate solution (sterile, various concentrations)

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • Reagents for Western Blotting or ELISA (e.g., primary antibodies for Collagen I, Fibronectin)

  • Hypoxia induction agent (optional, e.g., Na₂S₂O₄)[3][6]

Procedure:

  • Cell Culture: Culture scleral fibroblasts in standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Treatment:

    • Seed cells into multi-well plates at a predetermined density.

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of atropine (e.g., 0.1 mM to 1.0 mM) or a vehicle control.[18]

    • (Optional) To model scleral hypoxia, co-treat cells with a hypoxia-inducing agent.[3]

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).[18]

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., BrdU incorporation).[14]

  • Assessment of ECM Production:

    • Collect the cell lysates and/or the conditioned media.

    • Measure the protein levels of Collagen I and Fibronectin using Western Blotting or ELISA.[18]

  • Data Analysis:

    • Quantify the results from the proliferation assay and protein analysis.

    • Compare the results from atropine-treated cells to the vehicle control using statistical analysis (e.g., ANOVA) to determine dose-dependent effects.

References

Troubleshooting & Optimization

Tropic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tropic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Tropic acid, offering potential causes and solutions.

Problem IDQuestionPotential CausesSuggested Solutions
TA-SYN-001 Low or no yield of Tropic acid in the Ivanov reaction with phenylacetic acid and formaldehyde. 1. Incomplete formation of the dianion of phenylacetic acid. 2. Deactivated Grignard reagent. 3. Impure or wet reagents and solvents. 4. Low reactivity of formaldehyde.1. Ensure the correct stoichiometry of the Grignard reagent (e.g., isopropyl magnesium chloride) is used to form the dianion. 2. Use freshly prepared Grignard reagent or titrate to determine its activity. 3. Dry all glassware thoroughly and use anhydrous solvents. 4. Use paraformaldehyde and heat to depolymerize it in situ, or use a fresh, high-purity source of formaldehyde.
TA-SYN-002 Formation of significant byproducts during the synthesis from acetophenone. 1. Side reactions such as self-condensation of acetophenone. 2. Incorrect reaction temperature or time. 3. Non-selective reaction conditions.1. Optimize the reaction conditions, such as temperature and addition rate of reagents, to minimize side reactions. 2. Carefully control the reaction temperature as specified in the protocol. 3. Consider using protecting groups if reactive functional groups are present.
TA-SYN-003 Difficulty in the purification of Tropic acid. 1. Presence of unreacted starting materials. 2. Formation of isomeric or polymeric byproducts. 3. Co-precipitation of impurities.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials. 2. Utilize column chromatography with an appropriate solvent system for separation. 3. Recrystallize the crude product from a suitable solvent to remove impurities.[1]
TA-SYN-004 The overall yield of the multi-step synthesis is very low. 1. Low yield in one or more individual steps. 2. Loss of product during workup and purification at each stage.1. Optimize each step of the synthesis individually to maximize the yield.[2] 2. Minimize transfers of material and use efficient extraction and purification techniques. 3. Consider a more convergent synthetic route if possible.
TA-SYN-005 Issues with the resolution of racemic Tropic acid. 1. Inefficient resolving agent. 2. Suboptimal crystallization conditions.1. Use an effective resolving agent like quinine for the fractional crystallization of diastereoisomers.[2] 2. Carefully control the crystallization process, including solvent choice, temperature, and cooling rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for Tropic acid synthesis?

A1: Common starting materials for the synthesis of Tropic acid include phenylacetic acid and acetophenone.[2][3]

Q2: Can you describe the Ivanov reaction for Tropic acid synthesis?

A2: The Ivanov reaction involves the formation of a dianion from phenylacetic acid using a Grignard reagent, such as isopropyl magnesium chloride. This dianion then reacts with formaldehyde. The resulting magnesium salt is subsequently acidified to yield Tropic acid.[3]

Q3: What is a major challenge in scaling up Tropic acid synthesis for industrial production?

A3: A significant challenge in scaling up any multi-step synthesis, including that of Tropic acid, is the diminishing overall yield with each successive step.[2] This necessitates starting with large quantities of initial materials to obtain a sufficient amount of the final product. Additionally, ensuring consistent quality and managing large-scale purification can be challenging.

Q4: Are there alternative methods to the classical multi-step synthesis of Tropic acid?

A4: Yes, more direct methods have been developed. For instance, a process involving the reaction of a salt of an alpha-carboxybenzylmagnesium halide with formaldehyde, followed by hydrolysis, can be carried out in essentially one operation, avoiding the isolation of multiple intermediates.[1]

Q5: How can the purity of synthesized Tropic acid be verified?

A5: The purity of Tropic acid can be verified by its melting point, which is approximately 116-118 °C.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC), can also be used for characterization and purity assessment.

Experimental Protocols

Protocol 1: Synthesis of Tropic Acid via Ivanov Reaction

This protocol is based on the reaction of the dianion of phenylacetic acid with formaldehyde.[3]

Materials:

  • Phenylacetic acid

  • Isopropyl magnesium chloride (Grignard reagent)

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous diethyl ether or THF

  • Sulfuric acid (for acidification)

  • Standard laboratory glassware (dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve phenylacetic acid in anhydrous diethyl ether.

  • Slowly add a solution of isopropyl magnesium chloride in diethyl ether to the phenylacetic acid solution while stirring. The reaction is exothermic and will result in the formation of the dianion.

  • In a separate flask, prepare a solution or suspension of formaldehyde in anhydrous diethyl ether. If using paraformaldehyde, it may need to be depolymerized by heating.

  • Slowly add the formaldehyde solution to the dianion solution at a controlled temperature (typically low).

  • Allow the reaction to proceed for the specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a cold solution of sulfuric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Tropic acid.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of Tropic Acid from Acetophenone

This is a multi-step synthesis as described by Mackenzie and Ward.[2]

Materials:

  • Acetophenone

  • Reagents for subsequent steps (e.g., for halogenation, cyanation, hydrolysis, and hydroxymethylation)

  • Appropriate solvents for each step

  • Standard laboratory glassware

Procedure: The synthesis involves several steps which may include:

  • α-Halogenation of acetophenone.

  • Nucleophilic substitution with a cyanide source to form a nitrile.

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Introduction of the hydroxymethyl group. A key step involves the addition of HCl, which occurs in a manner that contravenes Markovnikov's rule, likely due to the electron-withdrawing effect of the carboxyl group.[2]

  • Each step requires its own specific reaction conditions, workup, and purification.

Process Visualizations

Tropic_Acid_Synthesis_Workflow_Ivanov cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_product Final Product Phenylacetic_Acid Phenylacetic Acid Dianion_Formation 1. Dianion Formation Phenylacetic_Acid->Dianion_Formation Grignard Isopropyl Magnesium Chloride Grignard->Dianion_Formation Formaldehyde Formaldehyde Reaction_with_Formaldehyde 2. Reaction with Formaldehyde Formaldehyde->Reaction_with_Formaldehyde Dianion_Formation->Reaction_with_Formaldehyde Ivanov Reagent Acidification 3. Acidification Reaction_with_Formaldehyde->Acidification Magnesium Salt Intermediate Purification 4. Purification Acidification->Purification Crude Product Tropic_Acid Tropic Acid Purification->Tropic_Acid Troubleshooting_Logic Start Low Yield of Tropic Acid Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Purification Review Purification Procedure Start->Check_Purification Impure_Reagents Impure or Wet Reagents? Check_Reagents->Impure_Reagents Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Reagents->Incorrect_Stoichiometry Suboptimal_Temp Suboptimal Temperature/Time? Check_Conditions->Suboptimal_Temp Product_Loss Product Loss During Purification? Check_Purification->Product_Loss Solution_Reagents Use Anhydrous Solvents and Fresh Reagents Impure_Reagents->Solution_Reagents Yes Solution_Stoichiometry Recalculate and Use Correct Molar Ratios Incorrect_Stoichiometry->Solution_Stoichiometry Yes Solution_Conditions Optimize and Strictly Control Conditions Suboptimal_Temp->Solution_Conditions Yes Solution_Purification Optimize Extraction and Recrystallization Product_Loss->Solution_Purification Yes

References

Technical Support Center: Enhancing Hyoscyamine Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving hyoscyamine yield from plant sources.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during hairy root culture and genetic transformation experiments, providing potential causes and solutions in a question-and-answer format.

1.1 Troubleshooting Hairy Root Cultures

Q1: Why are my explants not producing hairy roots after infection with Agrobacterium rhizogenes?

A1: Several factors can inhibit hairy root induction. Consider the following potential causes and solutions:

  • Ineffective Bacterial Strain: The virulence of A. rhizogenes strains varies between plant species. It is advisable to test multiple strains (e.g., A4, ATCC15834, LBA9402) to find the most effective one for your target plant.

  • Explant Type and Age: The type and age of the explant are critical. Young, actively dividing tissues such as leaf discs, stem segments, or hypocotyls from sterile seedlings are generally more susceptible to transformation.

  • Inadequate Co-cultivation Conditions: The duration and conditions of co-cultivation are crucial for T-DNA transfer. Ensure an appropriate co-cultivation period (typically 2-3 days) in the dark, as prolonged exposure can lead to bacterial overgrowth and tissue damage.[1]

  • Bacterial Density: An optimal bacterial density (typically OD600 of 0.4-0.8) is necessary. Too low a density may result in inefficient transformation, while too high a density can cause explant necrosis.

  • Media Composition: The presence of antibiotics in the co-cultivation medium can inhibit bacterial growth and transformation. Antibiotics should only be added after the co-cultivation period to eliminate the bacteria.

Q2: My hairy root cultures are growing slowly or have stopped growing. What can I do?

A2: Slow or ceased growth in hairy root cultures can be attributed to several factors:

  • Nutrient Depletion: The nutrient medium may be depleted of essential macro- and micronutrients, vitamins, or a carbon source. Subculturing the roots onto a fresh medium of the same composition is recommended every 2-4 weeks.[2]

  • Media Composition: The composition of the culture medium can significantly impact growth. While MS (Murashige and Skoog) and B5 (Gamborg's B5) media are commonly used, the optimal formulation can be species-dependent. Consider testing different basal media or adjusting the concentrations of key nutrients like nitrates and phosphates.

  • Accumulation of Toxic Metabolites: The accumulation of secondary metabolites or waste products in the medium can inhibit growth. Regular subculturing helps to mitigate this issue.

  • Inappropriate Culture Conditions: Factors such as temperature, light, and agitation speed (for liquid cultures) should be optimized for your specific plant species. Most hairy root cultures thrive in the dark at around 25°C with gentle agitation (90-110 rpm).

  • Root Line Vigor: Not all transgenic hairy root lines exhibit the same growth rate. It is essential to select and propagate fast-growing lines for production experiments.

Q3: My hairy root cultures are contaminated. How can I prevent this?

A3: Contamination by bacteria, fungi, or yeast is a common problem in plant tissue culture.[3][4][5][6][7] Here are key preventative measures:

  • Strict Aseptic Technique: All procedures should be conducted in a laminar flow hood. Sterilize all instruments, glassware, and media properly. Wear appropriate personal protective equipment, including gloves and a lab coat.

  • Explant Sterilization: Ensure that the initial explant material is thoroughly surface-sterilized to eliminate epiphytic and endophytic microorganisms. Common sterilants include sodium hypochlorite and ethanol.[5]

  • Antibiotic and Antifungal Agents: After co-cultivation with Agrobacterium, use appropriate antibiotics (e.g., cefotaxime, carbenicillin) to eliminate the bacteria. If fungal contamination is a recurring issue, consider incorporating an antifungal agent into the medium during the initial establishment phase.

  • Regular Inspection: Visually inspect cultures regularly for any signs of contamination, such as turbidity in liquid media, microbial colonies on solid media, or discoloration of the roots.[3] Discard any contaminated cultures promptly to prevent cross-contamination.

  • Laboratory Environment: Maintain a clean and controlled laboratory environment to minimize airborne contaminants.

1.2 Troubleshooting Genetic Transformation for Hyoscyamine Yield Enhancement

Q4: My genetic transformation (e.g., overexpression of pmt or h6h) did not result in a significant increase in hyoscyamine yield. What could be the reason?

A4: Several factors can lead to suboptimal results in metabolic engineering experiments:

  • Poor Gene Expression: The expression of the transgene may be low due to a suboptimal promoter, codon usage, or positional effects of gene integration into the plant genome. Using a strong constitutive promoter like CaMV 35S is common, but other promoters might be more effective.

  • Substrate Limitation: Overexpressing a single enzyme in a metabolic pathway may not be sufficient if the availability of its substrate is the rate-limiting step. For instance, overexpressing h6h to convert hyoscyamine to scopolamine will not be effective if hyoscyamine levels are inherently low. A co-overexpression of key enzymes, such as pmt and h6h, might be necessary to increase the overall flux through the pathway.[8][9]

  • Post-Translational Modifications and Enzyme Activity: The expressed enzyme may not be properly folded or may lack necessary co-factors, leading to low activity.

  • Metabolic Feedback Inhibition: The accumulation of the final product or an intermediate metabolite might inhibit the activity of enzymes earlier in the pathway.

  • Analysis of a Single Transgenic Line: The expression level and its effect on metabolite production can vary significantly between different transgenic lines due to random gene insertion. It is crucial to generate and analyze multiple independent transgenic lines to identify those with the desired phenotype.

Q5: I am having trouble with my CRISPR/Cas9 gene editing experiment to knock out a competing pathway.

A5: CRISPR/Cas9 technology can be challenging. Here are some common issues and troubleshooting tips:[10][11][12][13]

  • Low Editing Efficiency:

    • gRNA Design: The design of the guide RNA is critical for targeting efficiency. Use bioinformatics tools to design gRNAs with high on-target and low off-target scores. It is often beneficial to test multiple gRNAs for the same target gene.[14]

    • Cas9 and gRNA Delivery: The method of delivering the Cas9 and gRNA components into the plant cells can affect efficiency. Ensure that your transformation protocol is optimized for your plant species.

    • Cas9 Expression: Low expression of the Cas9 nuclease will result in poor editing. Use a strong promoter to drive Cas9 expression.

  • Off-Target Effects: Use gRNA design tools that predict and minimize off-target binding sites. Analyze potential off-target sites in your edited plants to ensure specificity.

  • Difficulty in Generating Homozygous Mutant Lines: This can be a time-consuming process. Screen a sufficient number of primary transformants (T0 generation) to identify individuals with mutations. Then, proceed with self-pollination or crossing to obtain homozygous mutants in subsequent generations.

  • Confirmation of Editing: Use reliable methods like Sanger sequencing or next-generation sequencing to confirm the presence of indels (insertions/deletions) at the target site.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions about various techniques to improve hyoscyamine yield.

2.1 Hairy Root Cultures

Q1: What are hairy root cultures and why are they used for hyoscyamine production?

A1: Hairy root cultures are plant roots that have been genetically transformed by Agrobacterium rhizogenes.[15][16][17] This transformation results in roots that are characterized by fast, hormone-independent growth, genetic stability, and high productivity of secondary metabolites.[16] They are an excellent platform for producing hyoscyamine because the biosynthesis of this alkaloid naturally occurs in the roots of the plant.

Q2: Which plant species are commonly used for establishing hairy root cultures for hyoscyamine production?

A2: Several species from the Solanaceae family are used, including Datura stramonium, Atropa belladonna, and Hyoscyamus niger. The choice of species can depend on the desired alkaloid profile and the ease of transformation.

Q3: Can hairy root cultures be grown in a bioreactor for large-scale production?

A3: Yes, hairy root cultures can be scaled up in various types of bioreactors, such as bubble-column, stirred-tank, or mist bioreactors. This allows for the large-scale and controlled production of hyoscyamine under optimized conditions.

2.2 Elicitation

Q4: What is elicitation and how does it improve hyoscyamine yield?

A4: Elicitation is a technique where specific compounds (elicitors) are added to the culture medium to induce a stress response in the plant cells, which often leads to an increased production of secondary metabolites like hyoscyamine as a defense mechanism.[18]

Q5: What are the different types of elicitors used for hyoscyamine production?

A5: Elicitors can be broadly classified as biotic and abiotic.

  • Biotic elicitors are of biological origin and include preparations from microorganisms like yeast extract and chitosan, or signaling molecules like jasmonic acid and methyl jasmonate.[18]

  • Abiotic elicitors are non-biological factors and include metal ions, nanoparticles (e.g., iron oxide nanoparticles), and physical stresses like salt stress.[19]

Q6: How do I determine the optimal concentration and timing for an elicitor?

A6: The optimal concentration and exposure time for an elicitor are critical and need to be determined empirically for each specific hairy root line and culture condition. A dose-response and time-course experiment is typically performed to identify the conditions that maximize hyoscyamine production without causing significant cell death.

2.3 Genetic Engineering

Q7: Which genes are the primary targets for metabolic engineering to increase hyoscyamine production?

A7: The key genes in the tropane alkaloid biosynthetic pathway are the main targets. These include:

  • pmt (putrescine N-methyltransferase): This gene codes for the first committed enzyme in the tropane alkaloid pathway. Overexpressing pmt can increase the flux of precursors towards hyoscyamine biosynthesis.[8][9][20]

  • h6h (hyoscyamine 6β-hydroxylase): This enzyme converts hyoscyamine to scopolamine. While overexpressing h6h is a strategy to increase scopolamine, knocking it out using CRISPR/Cas9 can lead to the accumulation of its substrate, hyoscyamine.[21]

Q8: What is the benefit of using CRISPR/Cas9 for improving hyoscyamine yield?

A8: CRISPR/Cas9 is a powerful gene-editing tool that allows for precise modification of the plant's genome.[11][21] It can be used to knock out genes in competing metabolic pathways, thereby redirecting metabolic flux towards hyoscyamine production. For example, knocking out the h6h gene in Atropa belladonna has been shown to significantly increase the accumulation of hyoscyamine by preventing its conversion to scopolamine.[21]

Q9: Is it possible to combine genetic engineering with other techniques to further boost hyoscyamine yield?

A9: Yes, a synergistic approach is often the most effective. Combining genetic engineering (e.g., overexpression of pmt) with optimized culture conditions and elicitation in hairy root cultures can lead to significantly higher yields of hyoscyamine than any single method alone.

Section 3: Quantitative Data on Hyoscyamine Yield Improvement

The following tables summarize the quantitative effects of various strategies on hyoscyamine yield.

Table 1: Effect of Genetic Engineering on Hyoscyamine Yield

Plant SpeciesGenetic ModificationCulture SystemHyoscyamine Yield (mg/g DW)Fold Increase vs. ControlReference
Atropa belladonnaOverexpression of pmt and h6hHairy Roots2.2~11[8][9]
Atropa belladonnaCRISPR/Cas9 knockout of AbH6HWhole Plant (Roots)2.80~4.28[21]
Atropa belladonnaCRISPR/Cas9 knockout of AbH6HWhole Plant (Leaves)2.97~2.22[21]

Table 2: Effect of Elicitation on Hyoscyamine Yield

Plant SpeciesElicitorConcentrationCulture SystemHyoscyamine Yield (mg/g DW)Fold Increase vs. ControlReference
Datura stramoniumTomato Mosaic Virus (ToMV SL-1)-Whole Plant (Roots)20.232~16.54[22]
Datura stramoniumNaCl2 g/LHairy Roots4.53~3[23]
Hyoscyamus reticulatusIron Oxide Nanoparticles900 mg/LHairy RootsNot specified in mg/g DW~5[19]
Datura stramoniumTomato Mosaic Virus (ToMV)-Callus Culture4.06~3.98

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

4.1 Protocol for Induction of Hairy Roots using Agrobacterium rhizogenes

  • Preparation of Plant Material:

    • Sterilize seeds of the target plant (e.g., Datura stramonium) by soaking in 70% ethanol for 1 minute, followed by 20 minutes in a 2% sodium hypochlorite solution with a few drops of Tween 20.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Germinate the seeds on a hormone-free MS basal medium solidified with 0.8% agar.

    • Use explants (e.g., leaf discs, stem segments) from 2-3 week old sterile seedlings.

  • Preparation of Agrobacterium rhizogenes:

    • Streak the desired A. rhizogenes strain on YEP agar medium and incubate at 28°C for 48 hours.

    • Inoculate a single colony into 10 mL of liquid YEP medium and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation (4000 rpm for 10 minutes) and resuspend the pellet in a liquid MS medium to the same OD600.

  • Infection and Co-cultivation:

    • Wound the explants with a sterile scalpel.

    • Immerse the wounded explants in the bacterial suspension for 15-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid MS medium for co-cultivation in the dark at 25°C for 2-3 days.[1]

  • Bacterial Elimination and Root Induction:

    • Transfer the explants to a solid MS medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., 500 mg/L cefotaxime).

    • Subculture the explants onto fresh selection medium every 2 weeks.

    • Hairy roots should emerge from the wounded sites within 2-4 weeks.

  • Establishment of Hairy Root Cultures:

    • Excise the induced hairy roots and transfer them to a hormone-free solid or liquid MS medium containing the same antibiotic to ensure complete removal of bacteria.

    • Once the roots are growing vigorously and are free of bacteria, they can be maintained by regular subculturing.

4.2 Protocol for Elicitation of Hairy Root Cultures with Yeast Extract

  • Preparation of Yeast Extract Elicitor:

    • Prepare a 10% (w/v) solution of yeast extract in distilled water.

    • Autoclave the solution at 121°C for 20 minutes.

    • Allow the solution to cool to room temperature.

  • Elicitation Procedure:

    • Establish hairy root cultures in a liquid MS medium for a predetermined period (e.g., 14-21 days) to reach the exponential growth phase.

    • Add the sterile yeast extract solution to the hairy root cultures to achieve the desired final concentrations (e.g., 50, 100, 200 mg/L).

    • Incubate the elicited cultures for a specific duration (e.g., 24, 48, 72 hours). It is important to run a time-course experiment to determine the optimal elicitation period.

    • Harvest the hairy roots and the culture medium separately for hyoscyamine analysis.

4.3 Protocol for Extraction and HPLC Quantification of Hyoscyamine

  • Extraction:

    • Freeze-dry the harvested hairy root tissue and grind it into a fine powder.

    • Accurately weigh about 100 mg of the dried powder.

    • Add 10 mL of an extraction solvent (e.g., methanol or a mixture of chloroform:methanol:ammonia).

    • Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet 2-3 times.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Re-dissolve the residue in a known volume of the HPLC mobile phase and filter through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reverse-phase column is commonly used.[24][25][26][27]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation. An isocratic or gradient elution can be used.[24][26]

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: Hyoscyamine can be detected by UV absorbance at approximately 210-230 nm.[24]

    • Quantification: Prepare a standard curve using a certified hyoscyamine standard at different concentrations. The concentration of hyoscyamine in the samples can be determined by comparing the peak area with the standard curve.

Section 5: Visualizations

5.1 Signaling Pathway

Hyoscyamine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H ODC ODC ADC ADC PMT PMT TR_I TR-I H6H H6H

Caption: Simplified biosynthetic pathway of hyoscyamine and scopolamine.

5.2 Experimental Workflows

Hairy_Root_Induction_Workflow start Start: Sterile Seedling explant Prepare Explants (Leaf discs, stem segments) start->explant infection Infect with A. rhizogenes explant->infection cocultivation Co-cultivate (2-3 days, dark) infection->cocultivation elimination Transfer to medium with antibiotics cocultivation->elimination induction Hairy Root Induction elimination->induction establishment Establish axenic hairy root culture induction->establishment end End: Hairy Root Culture establishment->end

Caption: Workflow for Agrobacterium-mediated hairy root induction.

Elicitation_Workflow start Start: Established Hairy Root Culture prepare_elicitor Prepare Sterile Elicitor Solution start->prepare_elicitor add_elicitor Add Elicitor to Culture prepare_elicitor->add_elicitor incubate Incubate for Optimal Duration add_elicitor->incubate harvest Harvest Roots and Medium incubate->harvest analyze Extract and Analyze Hyoscyamine harvest->analyze end End: Quantified Hyoscyamine Yield analyze->end

Caption: General workflow for elicitation of hairy root cultures.

5.3 Logical Relationship

Optimization_Strategy goal Goal: Maximize Hyoscyamine Yield platform Platform Selection goal->platform genetic_engineering Genetic Engineering goal->genetic_engineering elicitation Elicitation goal->elicitation optimization Culture Condition Optimization goal->optimization hairy_roots Hairy Root Culture platform->hairy_roots overexpression Overexpress Key Genes (e.g., pmt) genetic_engineering->overexpression knockout Knockout Competing Pathways (e.g., h6h) genetic_engineering->knockout biotic Biotic Elicitors elicitation->biotic abiotic Abiotic Elicitors elicitation->abiotic media Media Composition optimization->media environment Environmental Factors optimization->environment

Caption: Key strategies for optimizing hyoscyamine production.

References

Troubleshooting Tropate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tropate instability. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with compounds that may degrade to form this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format, complete with experimental protocols and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its presence a concern in my experiments?

A1: this compound, or 3-hydroxy-2-phenylpropanoate, is a hydroxy monocarboxylic acid anion.[1] It is not typically the active pharmaceutical ingredient (API) itself but rather a primary degradation product of tropane alkaloids, such as atropine.[2] The initial step in the degradation of many of these alkaloids is the hydrolysis of the ester bond, which yields this compound (from tropic acid) and a tropine derivative.[2] Therefore, the presence and quantification of this compound in your solution are critical indicators of the degradation of your parent compound, signaling a loss of potency and the potential for undesired impurities.

Q2: What are the primary factors that cause the degradation of tropane alkaloids into this compound in aqueous solutions?

A2: The stability of tropane alkaloids in aqueous solutions is influenced by several factors. The most significant are:

  • pH: The pH of the solution is a critical factor, with hydrolysis rates being highly pH-dependent.[3][4][5][6]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis and subsequent degradation.[3][5][7]

  • Light: Exposure to light can induce photodegradation in some molecules.[5]

  • Oxidation: The presence of oxidizing agents can also contribute to degradation.[5]

  • Enzymatic Degradation: In biological matrices, such as rabbit serum, enzymes can rapidly degrade tropane alkaloids.[8]

Q3: What is the optimal pH range to maintain the stability of this compound-precursor compounds like atropine?

A3: For many tropane alkaloids, acidic conditions are more favorable for stability than neutral or alkaline conditions. The pH of minimum hydrolysis for atropine has been found to vary with temperature, for example, from pH 4.11 at 0°C to pH 3.24 at 100°C.[4][6] Unbuffered solutions have also been shown to be more stable than buffered ones in some cases.[3]

Q4: How can I analyze and quantify this compound or its parent compounds in my samples?

A4: Several analytical methods are suitable for the quantification of tropane alkaloids and their degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.[9] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is highly effective and can achieve very low limits of quantification.[8][10][11]

Troubleshooting Instability

This guide addresses common issues related to the instability of compounds that degrade to this compound.

Issue 1: Rapid loss of parent compound and increase in this compound concentration.

  • Symptoms: A significant decrease in the peak area of the parent compound in HPLC/LC-MS analysis over a short period, with a corresponding increase in the this compound peak.

  • Possible Causes & Solutions:

    • Inappropriate pH: The solution may be at a neutral or alkaline pH, where hydrolysis is rapid.

      • Solution: Verify the pH of your solution. Adjust to an optimal acidic pH range (e.g., pH 3-4.5) using an appropriate buffer or acid, and re-evaluate stability.

    • High Storage Temperature: Samples are being stored at room temperature or higher.

      • Solution: Store stock solutions and samples at recommended low temperatures (2-8°C for short-term, -20°C or lower for long-term storage) to slow the rate of hydrolysis.[12]

    • Light Exposure: Samples are stored in clear containers and exposed to ambient or UV light.

      • Solution: Store materials in amber vials or wrap containers in aluminum foil to protect them from light.[13][14]

Issue 2: Inconsistent or variable stability results between replicate samples.

  • Symptoms: High variability in the concentration of the parent compound or this compound across samples that should be identical.

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Inconsistent temperature control during storage or handling.

      • Solution: Use calibrated, temperature-controlled storage units. Minimize the time samples spend at ambient temperatures during experimental procedures.[13]

    • Inhomogeneous Sample Preparation: Incomplete dissolution or mixing of the compound before aliquoting.

      • Solution: Ensure the compound is fully dissolved before preparing sample aliquots. For suspensions, ensure thorough and consistent mixing before sampling.[13]

    • Analytical Method Variability: The analytical method is not robust or validated.

      • Solution: Validate your analytical method for precision, accuracy, and robustness to ensure that observed variability is from sample instability, not the analysis itself.[13]

Data Presentation: Factors Affecting Stability

The stability of tropane alkaloids is highly dependent on pH and temperature. The following table summarizes the stability of Atropine Sulfate, a common precursor to this compound, under various conditions.

ParameterConditionResultReference
pH Acidic (pH 3-4)More stable[6]
Neutral (pH ~7)Less stable[6]
Storage Unbuffered aqueous solution in low-density polyethylene containers at 20°C90% of initial content remained after 18 months[3]
Temperature Varies (0°C to 100°C)The pH of minimum hydrolysis varies (pH 4.11 at 0°C to pH 3.24 at 100°C)[4][6]

Key Diagrams and Workflows

Degradation Pathway

The primary degradation pathway for many active tropane alkaloids is hydrolysis.

Parent Tropane Alkaloid (e.g., Atropine) Products Tropine + this compound (from Tropic Acid) Parent->Products  Hydrolysis  (H₂O, pH, Temp)  

Caption: Hydrolysis of a tropane alkaloid into its constituent parts.

Troubleshooting Workflow

A logical approach to diagnosing the root cause of instability.

start Instability Observed (this compound Detected) check_ph Is pH in optimal acidic range (3-4.5)? start->check_ph adjust_ph Adjust pH and re-test stability check_ph->adjust_ph No check_temp Is storage temp. low (e.g., 2-8°C)? check_ph->check_temp Yes end Problem Resolved adjust_ph->end adjust_temp Store at lower temp. and re-test check_temp->adjust_temp No check_light Are samples protected from light? check_temp->check_light Yes adjust_temp->end protect_light Use amber vials or foil and re-test check_light->protect_light No check_method Review Analytical Method & Prep check_light->check_method Yes protect_light->end check_method->end

Caption: A step-by-step workflow for troubleshooting instability.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for a this compound precursor. Method validation is essential.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20-40 mM ammonium acetate), with the pH adjusted to the acidic range (e.g., pH 3.5-4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the parent compound (e.g., ~210-230 nm).

  • Sample Preparation:

    • Prepare a stock solution of the parent compound in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution with the mobile phase or a defined aqueous buffer to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the retention times and peak areas of the parent compound and any degradation products, including this compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to understand potential degradation pathways and to confirm that the analytical method can separate the parent drug from its degradation products.[15]

  • Prepare Samples: Prepare several identical solutions of the parent compound in an aqueous buffer.

  • Unstressed Control: Keep one sample at the recommended storage condition (e.g., 4°C, protected from light).

  • Acid Hydrolysis: Add 0.1 M HCl to a sample and incubate at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 8-24 hours).

  • Base Hydrolysis: Add 0.1 M NaOH to a sample and incubate under the same temperature and time conditions as the acid hydrolysis.

  • Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) to a sample and store it at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a sample solution at a high temperature (e.g., 70°C) for 48 hours, protected from light.

  • Photolytic Degradation: Expose a sample solution in a photochemically stable, transparent container to a light source (e.g., sunlight or a photostability chamber) for a defined period. Keep a control sample wrapped in foil under the same temperature conditions.

  • Analysis: After the stress period, neutralize the acidic and basic samples if necessary, then analyze all samples (including the unstressed control) using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradation products.

References

Technical Support Center: Optimization of Tropate Ester Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of tropate esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound esters in a question-and-answer format.

Issue 1: Poor peak shape, specifically peak tailing.

  • Question: My this compound ester peak is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing with basic compounds like this compound esters is often caused by secondary interactions between the analyte's amine groups and residual silanol groups on the surface of silica-based columns.[1] To mitigate this, consider the following solutions:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (typically between 3 and 7) to ensure the silanol groups are not ionized.[1] For example, adding an acidic modifier like formic acid or phosphoric acid can improve peak shape.[2]

    • Use of End-Capped Columns: Employ columns that are "end-capped," which means the residual silanol groups have been chemically deactivated to reduce these secondary interactions.[1]

    • Competitive Amine Additive: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the this compound ester.

    • Column Choice: If tailing persists, consider using a different stationary phase, such as a polymer-based column or a column specifically designed for the analysis of basic compounds.

Issue 2: Poor resolution between this compound ester enantiomers.

  • Question: I am unable to separate the enantiomers of my chiral this compound ester. What strategies can I employ?

  • Answer: The separation of enantiomers requires a chiral environment. This can be achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

    • Chiral Stationary Phases (CSPs): This is the most common approach for chiral separations.[3][4] For this compound esters like atropine, columns with alpha1-acid glycoprotein as the chiral selector have proven effective.[3][4] Polysaccharide-based and macrocyclic glycopeptide CSPs are also widely used for chiral separations.

    • Chiral Mobile Phase Additives: Cyclodextrins and their derivatives can be added to the mobile phase to achieve chiral resolution.[5] For instance, heptakis-(2,3,6-tri-O-methyl)-beta-cyclodextrin has been successfully used to resolve atropine and its synthetic derivatives.[5]

    • Method Optimization: Once a suitable chiral column or additive is chosen, further optimization of the mobile phase composition (e.g., percentage of organic modifier), flow rate, and column temperature is crucial to achieve baseline separation.

Issue 3: Appearance of unexpected peaks (ghost peaks) in the chromatogram.

  • Question: I am observing ghost peaks in my blank runs and sample chromatograms. What could be the source of this contamination?

  • Answer: Ghost peaks are typically caused by contamination in the HPLC system or the sample preparation process.[1] Potential sources include:

    • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient elution. Always use fresh, high-purity HPLC-grade solvents and reagents.

    • Sample Carryover: Residual sample from a previous injection can be carried over to subsequent runs.[1] To prevent this, implement a robust needle wash protocol using a strong solvent.

    • Sample Degradation: this compound esters can be susceptible to hydrolysis.[6] Ensure that the sample solvent is compatible with the analyte and that samples are stored appropriately. On-column hydrolysis can also occur, which may be minimized by using less hydrolytically active stationary phases like silica-hydride based columns.[6]

Issue 4: High backpressure in the HPLC system.

  • Question: The backpressure in my HPLC system is steadily increasing. What are the common causes and how can I resolve this?

  • Answer: High backpressure is a common issue in HPLC and can be caused by blockages in the system.

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This can be addressed by back-flushing the column (if permitted by the manufacturer) or replacing the frit.

    • Column Contamination: Accumulation of strongly retained sample components on the column can lead to increased pressure. A proper column wash with a strong solvent after each sequence is recommended.

    • System Blockage: Blockages can also occur in the tubing, injector, or guard column. Systematically isolate each component to identify the source of the high pressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new this compound ester?

A1: A good starting point is to perform a literature search for existing methods on similar compounds.[7] For a reversed-phase method, a C18 column is a common initial choice. A scouting gradient from a low to a high percentage of an organic modifier (like acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) can help determine the approximate elution conditions.[8]

Q2: How do I choose between isocratic and gradient elution for this compound ester purification?

A2: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time frame with good resolution.

  • Gradient elution (mobile phase composition changes over time) is preferred for complex samples containing compounds with a wide range of polarities. It helps to elute strongly retained compounds more quickly and improves peak shape for later-eluting peaks.

Q3: What are the key parameters to optimize for improving the separation of this compound esters?

A3: The most critical parameters for optimizing selectivity are the stationary phase and the mobile phase composition (including the type of organic modifier, pH, and any additives).[8] Other parameters that can be fine-tuned include the column temperature, flow rate, and gradient profile.

Q4: How can I prevent the hydrolysis of my this compound ester during analysis?

A4: To minimize hydrolysis, consider the following:

  • pH Control: Avoid highly acidic or basic mobile phases if your this compound ester is known to be labile.

  • Temperature: Keep the column temperature as low as practically possible while still achieving good separation, as higher temperatures can accelerate hydrolysis.

  • Stationary Phase: As mentioned, silica-hydride based columns are less hydrolytically active than traditional silica-based phases.[6]

  • Sample Preparation: Prepare samples in a neutral, aprotic solvent if possible and analyze them promptly after preparation.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Homatropine Hydrobromide Analysis

This protocol is based on the USP monograph for Homatropine Hydrobromide and is suitable for purity analysis.[9]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • L1 packing (C18), 4.6-mm x 10-cm; 3-µm particle size.

  • Mobile Phase:

    • Prepare a buffer solution containing 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water. Adjust the pH to 2.7 with 3 M phosphoric acid.

    • The mobile phase is a filtered and degassed mixture of the Buffer solution and methanol (67:33).

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40 °C

    • Detection: 210 nm

    • Injection Volume: 7 µL

  • Sample Preparation:

    • Standard Preparation: Prepare a solution of USP Homatropine Hydrobromide RS in the Mobile phase to a concentration of about 2 mg/mL.

    • Assay Preparation: Accurately weigh about 100 mg of Homatropine Hydrobromide, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile phase.

  • System Suitability:

    • Tailing Factor: Not more than 2.0 for the homatropine peak.

    • Relative Standard Deviation: Not more than 1.0% for replicate injections.

    • Resolution: Prepare a system suitability solution containing homatropine and scopolamine. The resolution between the homatropine and scopolamine peaks should be not less than 1.5.

Protocol 2: Chiral Separation of Atropine Enantiomers

This protocol is a representative method for the chiral separation of atropine.[4]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chiral AGP column (alpha1-acid glycoprotein stationary phase).

  • Mobile Phase:

    • Prepare a buffered phosphate solution containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine. Adjust the pH to 7.0 with orthophosphoric acid.

    • The mobile phase is a mixture of the buffered phosphate solution and acetonitrile (99:1, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 20 °C

    • Detection: 205 nm

  • Sample Preparation:

    • Dissolve the atropine sample in the mobile phase to a suitable concentration.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Ester Analysis

ParameterMethod 1: Homatropine (USP)[9]Method 2: Atropine (Chiral)[4]
Analyte Homatropine HydrobromideAtropine
Column C18 (L1), 4.6 x 100 mm, 3 µmChiral AGP
Mobile Phase A 6.8 g/L KH2PO4, 7.0 g/L Sodium 1-heptanesulfonate, pH 2.710 mM 1-octanesulfonic acid, 7.5 mM TEA, pH 7.0
Mobile Phase B MethanolAcetonitrile
Composition 67% A : 33% B99% A : 1% B
Flow Rate 1.5 mL/min0.6 mL/min
Temperature 40 °C20 °C
Detection 210 nm205 nm

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., poor peak shape, pressure issues) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure? check_pressure->high_pressure Yes low_pressure Low Pressure? check_pressure->low_pressure No isolate_blockage Isolate Blockage: - Column - Tubing - Injector high_pressure->isolate_blockage pressure_fluctuation Pressure Fluctuating? low_pressure->pressure_fluctuation No check_leaks Check for Leaks: - Fittings - Pump Seals low_pressure->check_leaks Yes check_pump Check Pump: - Degas Mobile Phase - Check Valves pressure_fluctuation->check_pump Yes check_chromatogram Analyze Chromatogram pressure_fluctuation->check_chromatogram No end Problem Resolved isolate_blockage->end check_leaks->end check_pump->end peak_shape_issue Poor Peak Shape? check_chromatogram->peak_shape_issue resolution_issue Poor Resolution? peak_shape_issue->resolution_issue No tailing Tailing? - Adjust Mobile Phase pH - Use End-capped Column - Add Competitive Amine peak_shape_issue->tailing Tailing splitting Splitting? - Check for Column Void - Ensure Sample is Dissolved peak_shape_issue->splitting Splitting broadening Broadening? - Check for Column Overload - Reduce Extra-column Volume peak_shape_issue->broadening Broadening retention_time_issue Retention Time Shift? resolution_issue->retention_time_issue No optimize_method Optimize Method: - Mobile Phase Composition - Gradient Profile - Temperature resolution_issue->optimize_method Yes check_mobile_phase Check Mobile Phase: - Correct Preparation? - Degradation? retention_time_issue->check_mobile_phase Yes retention_time_issue->end No tailing->end splitting->end broadening->end check_column Check Column: - Correct Stationary Phase? - Column Degradation? optimize_method->check_column check_column->end check_temp Check Temperature Control check_mobile_phase->check_temp check_temp->end

Caption: General HPLC troubleshooting workflow.

Tropate_Ester_Method_Selection start Start: Purify this compound Ester is_chiral Is the this compound Ester Chiral? start->is_chiral achiral_method Achiral Purification is_chiral->achiral_method No chiral_method Chiral Purification is_chiral->chiral_method Yes rp_hplc Reversed-Phase HPLC (C18 or C8 column) achiral_method->rp_hplc np_hplc Normal-Phase HPLC (for less polar esters) achiral_method->np_hplc csp_column Use Chiral Stationary Phase (CSP) - Alpha1-acid glycoprotein - Polysaccharide-based chiral_method->csp_column chiral_additive Use Chiral Mobile Phase Additive - Cyclodextrins chiral_method->chiral_additive optimize_achiral Optimize: - Mobile Phase (pH, Organic %) - Temperature - Flow Rate rp_hplc->optimize_achiral np_hplc->optimize_achiral optimize_chiral Optimize: - Mobile Phase Composition - Temperature - Flow Rate csp_column->optimize_chiral chiral_additive->optimize_chiral end_achiral Purified Achiral this compound Ester optimize_achiral->end_achiral end_chiral Separated Enantiomers optimize_chiral->end_chiral

Caption: Decision tree for HPLC method selection.

References

Preventing degradation of Tropic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tropic acid during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of Tropic acid.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) of solid Tropic acid. 1. Moisture absorption: Tropic acid is hygroscopic. 2. Exposure to light: Potential for photodegradation. 3. High temperature: Can lead to thermal degradation.1. Store in a tightly sealed container with a desiccant. 2. Store in an amber or opaque container, protected from light. 3. Store in a cool, dry place, ideally at 2-8°C.[1]
Decreased purity of Tropic acid solution over time. 1. Hydrolysis: Especially relevant in aqueous solutions at non-optimal pH. 2. Oxidation: Reaction with atmospheric oxygen or oxidizing agents. 3. Microbial growth: In non-sterile aqueous solutions.1. Prepare solutions in a suitable buffer, ideally at a slightly acidic pH (e.g., pH 4-6). Avoid strongly acidic or basic conditions. 2. Use deoxygenated solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with oxidizing agents. 3. For long-term storage of solutions, use sterile filtration and store at 2-8°C.
Appearance of unknown peaks in HPLC analysis of a stored Tropic acid sample. 1. Degradation: Formation of new chemical entities due to hydrolysis, oxidation, or photolysis. 2. Contamination: Introduction of foreign substances during handling or from the storage container.1. Conduct a forced degradation study to identify potential degradation products. Atropic acid is a known degradation product under acidic conditions. Phenylacetic acid is a potential oxidative degradation product. 2. Ensure proper cleaning of all glassware and use high-purity solvents. Use inert storage containers (e.g., glass).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Tropic acid?

A1: Solid Tropic acid should be stored in a tightly sealed, light-resistant (amber or opaque) container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is recommended.[1] It is crucial to protect it from moisture and incompatible substances, particularly strong oxidizing agents.

Q2: What is the recommended solvent for preparing Tropic acid solutions for storage?

A2: The choice of solvent depends on the intended application. For analytical standards, dissolving Tropic acid in the mobile phase to be used for HPLC analysis is recommended. For other applications, using a buffered aqueous solution at a slightly acidic pH (around 4-6) can help minimize hydrolysis. If oxidation is a concern, using deoxygenated solvents and storing under an inert atmosphere is advisable.

Q3: How does pH affect the stability of Tropic acid in aqueous solutions?

Q4: Is Tropic acid sensitive to light?

A4: Yes, like many organic molecules, Tropic acid can be sensitive to light. Photodegradation can occur upon exposure to UV or even visible light. Therefore, it is recommended to store both solid Tropic acid and its solutions in light-resistant containers.

Q5: What are the potential degradation products of Tropic acid?

A5: Based on its chemical structure and degradation pathways of related compounds, potential degradation products include:

  • Atropic acid: Formed via dehydration, particularly under acidic conditions.

  • Phenylacetic acid: A potential product of oxidation.

Q6: How can I monitor the stability of my Tropic acid sample?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity of Tropic acid and detect the formation of any degradation products. Regular analysis of stored samples will allow you to track any changes in purity over time.

Experimental Protocols

Protocol for a Forced Degradation Study of Tropic Acid

A forced degradation study is essential to understand the intrinsic stability of Tropic acid and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Prepare a solution of Tropic acid (e.g., 1 mg/mL) in 0.1 M HCl.

  • Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of Tropic acid (e.g., 1 mg/mL) in 0.1 M NaOH.

  • Store the solution at room temperature for a defined period (e.g., 2, 4, 8 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of Tropic acid (e.g., 1 mg/mL) in 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid Tropic acid in a controlled temperature oven (e.g., 100°C, which is below its melting point of 116-118°C).

  • After a defined period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.

5. Photolytic Degradation (Solution):

  • Prepare a solution of Tropic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.

Stability-Indicating HPLC Method

This method can be used to separate Tropic acid from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of a slightly acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25°C
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways Tropic_Acid Tropic Acid (3-hydroxy-2-phenylpropanoic acid) Atropic_Acid Atropic Acid (2-phenylpropenoic acid) Tropic_Acid->Atropic_Acid Dehydration (Acidic Conditions) Phenylacetic_Acid Phenylacetic Acid Tropic_Acid->Phenylacetic_Acid Oxidation

Caption: Potential chemical degradation pathways of Tropic acid.

Experimental_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Data Data Analysis (Purity, Degradants) HPLC->Data Stability Determine Storage Conditions & Shelf-life Data->Stability

Caption: Workflow for assessing Tropic acid stability.

References

Technical Support Center: Atropine Use in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common side effects of atropine in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate safe and effective experimental design.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments involving atropine administration in animal models.

Question: My animal is exhibiting excessive drooling after atropine administration. Is this a normal side effect?

Answer: Yes, excessive salivation can be a paradoxical side effect of atropine, particularly in cats.[1] While atropine is generally used to reduce secretions, the bitter taste of the ophthalmic solution can induce drooling.[2] If you observe this, gently wipe the animal's mouth and monitor for other signs of distress. Ensure that the animal has free access to water, as this side effect is usually transient.

Question: The heart rate of my animal dropped paradoxically after a low dose of intravenous atropine. Should I be concerned?

Answer: A transient decrease in heart rate, or paradoxical bradycardia, can occur, especially with low doses of intravenous atropine.[3][4] This is often short-lived and is typically followed by the expected increase in heart rate.[3] However, if the bradycardia persists or is severe, it is crucial to monitor the animal's cardiovascular status closely. Consider if the animal has been co-administered with other drugs like alpha-2 agonists, as this combination can lead to severe hypertension.[3]

Question: My horse is showing signs of colic after atropine administration. What should I do?

Answer: Atropine can decrease gastrointestinal motility, which can lead to colic in horses.[5][6][7][8] Signs of abdominal pain developed in 3 out of 10 ponies in one study.[5][7][8] If you observe signs of colic, it is imperative to cease atropine administration and consult with a veterinarian immediately. Prior atropine treatment can complicate the diagnosis of gastrointestinal disorders.[5][7]

Question: I've administered ophthalmic atropine and now the animal is showing systemic side effects like increased heart rate and dry mouth. Is this possible?

Answer: Yes, systemic absorption of ophthalmic atropine can occur and lead to systemic side effects. These can include increased heart rate, dry mouth, and decreased gastrointestinal motility.[1] To minimize systemic absorption, apply pressure to the lacrimal duct for a short period after administration and wipe away any excess solution from the fur.

Frequently Asked Questions (FAQs)

What are the most common side effects of atropine in animal models?

The most common side effects are related to its anticholinergic properties and include dry mouth, dilated pupils (mydriasis), sensitivity to light (photophobia), increased heart rate (tachycardia), and decreased gastrointestinal motility leading to constipation.[1][2][9]

Are there species-specific differences in side effects?

Yes, there are notable species-specific differences. For example:

  • Horses are particularly sensitive to the gastrointestinal effects and can develop severe colic.[6]

  • Cats may exhibit excessive salivation as a paradoxical reaction.[1]

  • Dogs may experience drooling due to the bitter taste of the medication and are prone to cardiac arrhythmias when atropine is used as a preanesthetic.[2][10]

What is the typical onset and duration of action for atropine?

When administered intravenously, the onset of action is rapid, and the duration is generally short, around 20-30 minutes.[4] The effects of ophthalmic preparations can be much longer-lasting, from 24 hours to 7 days or more.[1]

Can atropine cross the blood-brain barrier?

Yes, atropine can cross the blood-brain barrier and may cause central nervous system (CNS) effects, especially at higher doses.[4] These can include stimulation, lethargy, ataxia, seizures, and respiratory depression.[11]

What are the contraindications for using atropine in animal models?

Atropine should be used with caution in animals with glaucoma, as it can increase intraocular pressure.[12][13] It is also contraindicated in animals with a known hypersensitivity to the drug and should be used cautiously in animals with certain heart conditions, impaired kidney or liver function, and in pregnant or nursing animals.[1][2]

Quantitative Data on Atropine Side Effects

The following tables summarize quantitative data on the side effects of atropine from various studies in different animal models.

Table 1: Gastrointestinal Side Effects in Ponies

Dosage (mg/kg)Route of AdministrationNumber of AnimalsIncidence of Abdominal PainTime to Cessation of Intestinal MotilityTime to Return of Normal MotilityReference
0.044Not Specified10 (total)1 of 1030 minutesWithin 12 hours[5][7][8]
0.176Not Specified10 (total)2 of 1030 minutesWithin 12 hours[5][7][8]

Table 2: Ocular Effects of Atropine Eye Drops in Rabbits (7-Day Average)

ParameterBefore AtropineAfter AtropineP-valueReference
Schirmer Tear Test (mm)12.90 ± 2.219.23 ± 2.17<0.05[14]
Pupil Diameter (unit not specified)0.26 ± 0.060.71 ± 0.15<0.05[14]
Intraocular Pressure (unit not specified)13.95 ± 1.6017.60 ± 2.25<0.05[14]

Table 3: Lethal Dose (LD50) of Atropine in Rats

Route of AdministrationLD50 (mg/kg bw)Reference
Subcutaneous3000[6]
Intragastric670[6]
Intraduodenal620[6]

Experimental Protocols

Protocol 1: Induction of Dry Eye in Rabbits using Atropine

  • Objective: To create an animal model of dry eye disease.

  • Animal Model: Adult New Zealand White (NZW) Rabbits.

  • Methodology:

    • Administer 1% Atropine Sulfate Ophthalmic Solution topically to both eyes (OU) three times daily.

    • Assess corneal fluorescein staining, tear breakup time (TBUT), and tear volume using Schirmer strips at baseline and at regular intervals (e.g., Days 1, 3, 7, 10, and 13).

    • Perform slit-lamp examinations at baseline and at the end of the study.

  • Expected Outcome: Atropine administration is expected to significantly decrease tear volume and tear break-up time, and increase corneal fluorescein staining compared to baseline.[15]

Protocol 2: Assessment of Cardiovascular Effects of Atropine in Anesthetized Dogs

  • Objective: To determine the cardiorespiratory effects of preemptive atropine administration.

  • Animal Model: Healthy adult dogs.

  • Methodology:

    • Administer atropine (0.04 mg/kg) or a saline control intramuscularly (IM).

    • After 10 minutes, administer a sedative such as medetomidine (10, 20, or 40 µg/kg, IM).

    • Monitor cardiorespiratory parameters, including heart rate and rhythm, before and after drug administration.

  • Expected Outcome: Atropine administration prior to an alpha-2 agonist can help prevent bradycardia.[16] However, it's important to note that the incidence of cardiac dysrhythmias can be higher in atropinized dogs before and after anesthetic induction.[10]

Protocol 3: Evaluation of Atropine's Effect on the Gastrointestinal Tract in Ponies

  • Objective: To evaluate the effect of atropine on the gastrointestinal tract.

  • Animal Model: Clinically normal ponies.

  • Methodology:

    • Administer atropine sulfate at two different dosages (e.g., 0.044 mg/kg and 0.176 mg/kg).

    • Monitor intestinal motility by auscultation of borborygmus at regular intervals (e.g., every 30 minutes initially, then hourly).

    • Observe for any signs of abdominal pain (colic).

  • Expected Outcome: Atropine is expected to cause a cessation of intestinal motility, which gradually returns to normal. A percentage of animals may develop signs of abdominal pain.[5][7]

Visualizations

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Cellular_Response Cellular Response (e.g., muscle contraction, glandular secretion) Muscarinic_Receptor->Cellular_Response Activates Atropine Atropine Atropine->Muscarinic_Receptor Blocks

Caption: Atropine's anticholinergic signaling pathway.

Experimental_Workflow_Dry_Eye_Model cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 Days) cluster_monitoring Monitoring cluster_endpoint Endpoint Animal_Selection Select Adult NZW Rabbits Baseline_Measurements Baseline Measurements: - Corneal Staining - TBUT - Tear Volume Animal_Selection->Baseline_Measurements Atropine_Admin Administer 1% Atropine Ophthalmic Solution (3x daily) Baseline_Measurements->Atropine_Admin Test_Article_Admin Administer Test Article or Vehicle Control (3x daily) Atropine_Admin->Test_Article_Admin Daily_Observations Daily Clinical Observations Test_Article_Admin->Daily_Observations Regular_Assessments Assess Corneal Staining, TBUT, and Tear Volume (Days 1, 3, 7, 10, 13) Test_Article_Admin->Regular_Assessments Final_Slit_Lamp_Exam Final Slit-Lamp Examination (Day 13) Regular_Assessments->Final_Slit_Lamp_Exam Data_Analysis Data Analysis and Comparison to Baseline Final_Slit_Lamp_Exam->Data_Analysis

Caption: Workflow for atropine-induced dry eye model.

Troubleshooting_Logic Start Atropine Administration Observe_Side_Effect Observe Unexpected Side Effect Start->Observe_Side_Effect Identify_Side_Effect Identify Side Effect Observe_Side_Effect->Identify_Side_Effect Paradoxical_Bradycardia Paradoxical Bradycardia Identify_Side_Effect->Paradoxical_Bradycardia Low Heart Rate Colic_in_Horse Colic in Horse Identify_Side_Effect->Colic_in_Horse Abdominal Pain Excessive_Salivation Excessive Salivation Identify_Side_Effect->Excessive_Salivation Drooling Monitor_Closely Monitor Cardiovascular Status (Usually Transient) Paradoxical_Bradycardia->Monitor_Closely Cease_Atropine Cease Atropine & Consult Veterinarian Colic_in_Horse->Cease_Atropine Wipe_Mouth Wipe Animal's Mouth & Ensure Access to Water Excessive_Salivation->Wipe_Mouth

Caption: Troubleshooting logic for common atropine side effects.

References

How to increase the specificity of Tropate-based antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tropate-based antagonists. Our goal is to offer practical guidance to address specific issues encountered during experiments aimed at increasing the specificity of these compounds.

Frequently Asked Questions (FAQs)

Q1: How can we increase the specificity of our this compound-based antagonists for a particular muscarinic receptor subtype?

Increasing the specificity of this compound-based antagonists primarily involves strategic chemical modifications to the core structure. The structure-activity relationship (SAR) studies of tropane alkaloids provide valuable insights.[1][2] Key areas for modification include:

  • The Ester Moiety: The nature of the substituent at the C3 position of the tropane ring significantly influences selectivity. For instance, replacing the ester oxygen with a methylene group (a ketone analogue) can alter the antagonist's affinity.[2]

  • The Tropane Ring: Modifications within the bicyclic tropane skeleton, such as altering the position of the nitrogen atom or introducing unsaturation, can impact receptor interaction and selectivity.[3]

  • The N-Substituent: The group attached to the nitrogen atom of the tropane ring is a critical determinant of selectivity. For example, N-endosubstituted analogs have shown different reversibility at muscarinic acetylcholine receptors (mAChRs) compared to their N-methyl counterparts.[4] Quaternization of the nitrogen can also lead to potent M3 mAChR antagonists.[5]

Q2: What are the typical off-target effects observed with this compound-based antagonists, and how can we profile them?

This compound-based antagonists, especially non-selective ones like atropine, can interact with multiple muscarinic receptor subtypes (M1-M5), leading to a range of side effects.[6] Common off-target effects are associated with the blockade of muscarinic receptors in various tissues, leading to symptoms like dry mouth, blurred vision, and tachycardia.[6]

To identify potential off-target interactions, a comprehensive profiling strategy is recommended:

  • In Vitro Profiling: Screen your compound against a panel of receptors, ion channels, enzymes, and transporters.[7] This can help identify unintended molecular targets early in the drug discovery process.[8]

  • Computational Approaches: In silico methods, such as docking studies and pharmacophore modeling, can predict potential off-target interactions based on the compound's structure.[8][9][10]

  • Cell-Based Assays: Utilize cell lines expressing different receptor subtypes to functionally assess the compound's activity at on-target and potential off-target receptors.

Q3: We are observing high non-specific binding in our radioligand binding assay. What are the common causes and solutions when working with tropane alkaloids?

High non-specific binding (NSB) can obscure your specific binding signal.[11] For tropane alkaloid derivatives, which can be lipophilic, this is a common issue.[12]

Troubleshooting High Non-Specific Binding:

Potential Cause Solution
Radioligand Issues Use a lower radioligand concentration, ideally at or below its Kd value.[11] Ensure the radiochemical purity is high (>90%).[11]
Compound Solubility Tropane alkaloids can be poorly soluble in aqueous buffers.[12] Ensure your compound is fully dissolved in the assay buffer. Consider using a salt form or adjusting the buffer pH to improve solubility.[12] The final DMSO concentration should typically be below 1%.[12]
Tissue/Membrane Concentration Reduce the amount of membrane protein in the assay.[11] Titrate the membrane concentration to find the optimal balance between specific signal and NSB.
Assay Conditions Optimize incubation time and temperature.[11] Include bovine serum albumin (BSA) in the assay buffer to reduce binding to plasticware.[11] Increase the number and volume of washes with ice-cold buffer.[11]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Functional Assays

Problem: You are observing significant variability in the IC50 values for your this compound-based antagonist in functional assays like calcium flux or GTPγS binding.

Possible Causes and Solutions:

  • Compound Solubility and Precipitation:

    • Observation: Compound precipitates upon dilution into the aqueous assay buffer.

    • Solution: Visually inspect plates for precipitation. Lower the final compound concentration. If using a DMSO stock, ensure the final DMSO concentration is minimal and consistent across experiments.[12] Consider preparing a salt form of the antagonist to improve aqueous solubility.[12]

  • Cell Health and Density:

    • Observation: Inconsistent cell response to control agonists.

    • Solution: Ensure consistent cell passage number, density, and health for all experiments. Perform regular cell line authentication.

  • Assay Buffer Composition:

    • Observation: Drifting baseline or variable agonist response.

    • Solution: The pH and ionic strength of the buffer can affect compound solubility and receptor activity.[12] Prepare fresh buffer for each experiment and ensure consistent pH.

  • Ligand Depletion:

    • Observation: Potency appears lower than expected.

    • Solution: If a high concentration of receptors is used, the free concentration of the antagonist may be significantly lower than the nominal concentration. Reduce the receptor concentration if possible.[13]

Guide 2: Differentiating Antagonist from Inverse Agonist Activity

Problem: You are unsure if your this compound-based compound is a neutral antagonist or an inverse agonist.

Experimental Approach:

  • Establish Basal Activity: In your functional assay (e.g., GTPγS binding), measure the signal in the absence of any ligand. Many GPCR systems exhibit some level of constitutive (basal) activity.

  • Test Compound Alone: Add your this compound-based compound at various concentrations and measure the response.

    • Neutral Antagonist: A neutral antagonist will not change the basal activity.

    • Inverse Agonist: An inverse agonist will decrease the basal activity below the baseline level.

  • Co-incubation with Agonist: Perform a dose-response curve for a known agonist in the presence of a fixed concentration of your compound.

    • Both Antagonists and Inverse Agonists: Will cause a rightward shift in the agonist dose-response curve, indicating competitive binding.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists

Antagonist Human M1 Human M2 Human M3 Human M4 Human M5 Selectivity Profile Reference
Atropine2.51.61.02.01.3Non-selective[14]
Pirenzepine16400200160320M1-selective[14][15]
Darifenacin10633.210025M3-selective[14]
Zamifenacin201605.013050M3-selective[14]
Timepidium1306.3130100160M2-selective[14]
Propiverine25016010020080Slight M5 preference[14]

Note: Ki values are indicative and can vary based on experimental conditions. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a this compound-based antagonist for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).

  • Test antagonist and a non-labeled reference antagonist (for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Filter mats and a cell harvester.

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, receptor membranes, and dilutions of the test antagonist.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd. For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of a non-labeled reference antagonist.

  • Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Functional Assay

Objective: To measure the functional potency of a this compound-based antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).[16]

Materials:

  • Cells stably expressing the target muscarinic receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM).[17]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist for the target receptor.

  • Test antagonist.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.[17]

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader.[18]

  • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.

Protocol 3: [35S]GTPγS Binding Assay

Objective: To measure the functional activity of a this compound-based antagonist at Gi/o-coupled muscarinic receptors (M2, M4).[19]

Materials:

  • Cell membranes expressing the target muscarinic receptor.

  • [35S]GTPγS.

  • GDP.

  • Known agonist for the target receptor.

  • Test antagonist.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Scintillation counter.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with the test antagonist at various concentrations and GDP.

  • Agonist Stimulation: Add the agonist to stimulate the receptor.

  • [35S]GTPγS Addition: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate to allow for [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.

  • Counting: Measure the radioactivity on the filters.

  • Data Analysis: Determine the antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

Visualizations

muscarinic_signaling_pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_excitatory Excitatory Cellular Response Ca_release->Cellular_Response_excitatory PKC->Cellular_Response_excitatory M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_inhibitory Inhibitory Cellular Response PKA->Cellular_Response_inhibitory

Caption: Canonical signaling pathways for muscarinic acetylcholine receptor subtypes.

experimental_workflow cluster_workflow Antagonist Specificity Workflow start Synthesize this compound-Based Antagonist Analog binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ki Determine Ki at M1-M5 Receptors binding_assay->determine_ki selectivity_check Assess Subtype Selectivity determine_ki->selectivity_check functional_assay Secondary Screen: Functional Assays (e.g., Ca²⁺ Flux, GTPγS) selectivity_check->functional_assay Selective lead_optimization Lead Optimization selectivity_check->lead_optimization Non-Selective (Redesign) determine_ic50 Determine IC50 and Mode of Action functional_assay->determine_ic50 off_target_screen Off-Target Profiling determine_ic50->off_target_screen off_target_screen->lead_optimization

Caption: A typical experimental workflow for assessing antagonist specificity.

References

Technical Support Center: Resolving Racemic Mixtures of Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic tropic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic tropic acid?

A1: The primary methods for resolving racemic tropic acid include:

  • Classical Chemical Resolution: This involves the formation of diastereomeric salts using a chiral resolving agent, typically a chiral amine.[1][2] The differing solubilities of these salts allow for their separation by crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted.[3][4] This is a widely used technique due to its high selectivity and mild reaction conditions.[3]

  • Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[5]

Q2: Which chiral resolving agents are effective for the classical resolution of tropic acid?

A2: Chiral amines are the most common resolving agents for acidic compounds like tropic acid.[2][6] Examples include (R)- or (S)-1-phenylethylamine, brucine, and strychnine.[7][8] The choice of resolving agent and solvent is crucial and often requires empirical screening to achieve efficient separation.[4]

Q3: What are the advantages of enzymatic resolution over classical chemical resolution?

A3: Enzymatic resolution offers several advantages, including:

  • High Enantioselectivity: Enzymes can exhibit near-perfect discrimination between enantiomers, leading to high enantiomeric excess (ee) of the desired product.[3]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild pH and temperature conditions, which minimizes the risk of racemization or degradation of the substrate and product.[9]

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making the process more sustainable compared to often toxic and environmentally harmful reagents used in classical resolution.[3]

Q4: How do I choose the right chiral column for HPLC resolution of tropic acid?

A4: The selection of a chiral stationary phase (CSP) depends on the specific application (analytical or preparative) and the desired separation performance. Common CSPs for tropic acid resolution include:

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD-H): These are broadly applicable and effective for a wide range of compounds, including tropic acid.[5]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic® T): These are particularly useful in reversed-phase mode.[5]

  • Pirkle-type CSPs (e.g., (R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine): These operate based on π-π interactions and are effective for compounds containing aromatic rings.[5]

Q5: What is enantiomeric excess (ee) and why is it important?

A5: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[10] It is defined as the absolute difference between the mole fractions of the two enantiomers. In pharmaceutical applications, it is critical because often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause harmful side effects.[1]

Troubleshooting Guides

Classical Chemical Resolution
Issue Potential Cause Troubleshooting Steps
Low yield of diastereomeric salt Suboptimal solvent choice leading to high solubility of the salt.Screen a variety of solvents with different polarities. Consider using an anti-solvent to induce precipitation.[8]
Incorrect stoichiometry of the resolving agent.Optimize the molar ratio of the racemic acid to the resolving agent. Sometimes a sub-stoichiometric amount of the resolving agent is beneficial.[8]
Incomplete salt formation.Ensure sufficient reaction time and consider gentle heating to facilitate the acid-base reaction.[8]
Low enantiomeric excess (ee%) after crystallization Co-precipitation of the undesired diastereomer.Perform multiple recrystallizations to improve purity. Carefully select the crystallization solvent and control the cooling rate.
Racemization during workup.Avoid harsh basic or acidic conditions and high temperatures during the liberation of the free acid from the diastereomeric salt.[9]
Enzymatic Kinetic Resolution
Issue Potential Cause Troubleshooting Steps
Low conversion (<50%) Inactive or inhibited enzyme.Ensure the enzyme is active and stored correctly. Check for potential inhibitors in the reaction mixture.
Suboptimal reaction conditions (pH, temperature, solvent).Optimize the pH, temperature, and solvent system for the specific lipase being used.[11]
Low enantiomeric excess (ee%) Non-selective enzyme.Screen different lipases (e.g., CAL-B, Lipase PS) to find one with higher enantioselectivity for the tropic acid ester.[3]
Racemization of the product or starting material.Maintain mild reaction conditions. The α-proton of tropic acid is susceptible to abstraction under basic conditions, leading to racemization.[9]
Difficulty in product isolation Emulsion formation during extraction.Use a different solvent system for extraction or add salt to the aqueous phase to break the emulsion.
Chiral HPLC Resolution
Issue Potential Cause Troubleshooting Steps
Poor peak resolution Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifier and the type and concentration of the acidic/basic additive.[5]
Unsuitable chiral stationary phase.Test different types of chiral columns (polysaccharide, macrocyclic glycopeptide, Pirkle-type).[5]
Column degradation.Flush the column with a strong solvent. If resolution does not improve, the column may need to be replaced.[12]
Peak tailing Secondary interactions with the stationary phase.Add a competitive agent like triethylamine to the mobile phase to block active sites. Ensure the pH of the mobile phase is appropriate to suppress ionization of tropic acid.[12]
Sample overload.Reduce the injection volume or dilute the sample.[12]

Quantitative Data

Table 1: Chiral HPLC Resolution of Tropic Acid Enantiomers [5]

ParameterMethod 1 (Chiralpak® AD-H)Method 2 (Chiralpak® AD-H)Method 3 (Chirobiotic® T)Method 4 (Chirobiotic® T)Method 5 (Pirkle-Type)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)n-Hexane/Ethanol/TFA (85:15:0.1)Methanol/Water/Formic Acid (70:30:0.1)Acetonitrile/Water/Formic Acid (60:40:0.1)n-Hexane/Isopropanol/Acetic Acid (95:5:0.2)
Flow Rate (mL/min) 1.00.80.71.01.2
Temperature (°C) 2530252525
Detection (nm) 220220220220254
Retention Time (t_R1) (min) 6.87.55.36.19.1
Retention Time (t_R2) (min) 8.29.36.57.810.5
Separation Factor (α) 1.211.241.231.281.15
Resolution (R_s) 1.92.12.02.31.7

Table 2: Enzymatic Kinetic Resolution of Tropic Acid Esters [3][4][13]

EnzymeSubstrateMethodProduct 1ee%Product 2ee%
Candida antarctica Lipase B (CAL-B)Racemic tropic acid butyl esterHydrolysis(R)-Tropic acid90%(S)-Tropic acid butyl ester99%
Lipase PS from Pseudomonas cepaciaRacemic tropic acid ethyl esterTransesterification with vinyl acetate(S)-(-)-3-acetoxy tropic acid ethyl ester87-94%(R)-(+)-Tropic acid ethyl ester87-94%

Experimental Protocols

Protocol 1: Chiral HPLC Separation on a Polysaccharide-Based CSP (Chiralpak® AD-H)[5]
  • Objective: To resolve the enantiomers of tropic acid using a Chiralpak® AD-H column in normal phase mode.

  • Materials and Instrumentation:

    • HPLC System with UV detector.

    • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

    • HPLC grade n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA).

    • Racemic tropic acid standard.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic tropic acid in methanol.

    • Dilute to 100 µg/mL with the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis: Integrate the peaks for each enantiomer and calculate retention times, separation factor (α), and resolution (Rs).

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)[3][11]
  • Objective: To obtain enantiomerically enriched (R)-tropic acid via enzymatic hydrolysis of a racemic tropic acid ester.

  • Materials:

    • Racemic tropic acid butyl ester.

    • Immobilized Candida antarctica Lipase B (CAL-B).

    • Phosphate buffer (pH 7.0).

    • Ethyl acetate.

    • Hydrochloric acid (1 M).

  • Procedure:

    • To a stirred solution of racemic tropic acid butyl ester in phosphate buffer (pH 7.0), add CAL-B (e.g., 10 mg/mL).

    • Incubate the reaction at a controlled temperature (e.g., 25-40 °C) with continuous stirring.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

    • Terminate the reaction by filtering off the enzyme.

    • Separate the aqueous and organic phases.

    • Acidify the aqueous phase containing the (R)-tropic acid salt to pH 2 with 1 M HCl.

    • Extract the (R)-tropic acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (R)-tropic acid.

    • The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase.

Visualizations

classical_resolution_workflow racemic_acid Racemic Tropic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)- or (S)-amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification1 Acidification separated_salts->acidification1 acidification2 Acidification separated_salts->acidification2 enantiomer1 (R)-Tropic Acid acidification1->enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 enantiomer2 (S)-Tropic Acid acidification2->enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Workflow for Classical Chemical Resolution of Tropic Acid.

enzymatic_resolution_workflow racemic_ester Racemic Tropic Acid Ester hydrolysis Enantioselective Hydrolysis (~50% conv.) racemic_ester->hydrolysis lipase Lipase (e.g., CAL-B) lipase->hydrolysis mixture Mixture of: (R)-Tropic Acid (S)-Tropic Acid Ester hydrolysis->mixture separation Separation (Extraction) mixture->separation r_acid (R)-Tropic Acid separation->r_acid s_ester (S)-Tropic Acid Ester separation->s_ester

Caption: Workflow for Enzymatic Kinetic Resolution of Tropic Acid.

hplc_troubleshooting_logic start Poor Peak Resolution in Chiral HPLC q1 Is the mobile phase optimized? start->q1 sol1 Adjust organic modifier ratio. Vary additive type/concentration. q1->sol1 No q2 Is the chiral column appropriate? q1->q2 Yes a1_yes Yes a1_no No end Resolution Improved sol1->end sol2 Try a different type of CSP (e.g., polysaccharide, glycopeptide). q2->sol2 No q3 Is the column old or contaminated? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Flush column with strong solvent. If no improvement, replace column. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Tropate Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Tropate (Tropic Acid) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also known as Tropic Acid, is a carboxylic acid that serves as a key precursor in the biosynthesis of tropane alkaloids like atropine and scopolamine.[1] Accurate quantification of this compound is crucial in pharmaceutical research for understanding the biosynthesis of these medically important compounds, for quality control in drug manufacturing, and in metabolic studies.

Q2: Which ionization technique is best suited for this compound analysis by LC-MS/MS?

A2: Electrospray ionization (ESI) is a common and effective technique for the analysis of polar, semi-volatile compounds like this compound. Given its carboxylic acid group, this compound can be readily analyzed in negative ion mode ([M-H]⁻). However, positive ion mode ([M+H]⁺) may also be viable, and the optimal mode should be determined empirically during method development.

Q3: What are the key considerations for sample preparation when quantifying this compound in biological matrices?

A3: Sample preparation is critical for accurate and reproducible quantification. The primary goals are to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol to precipitate proteins.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, offering a cleaner extract than PPT.[3]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[4]

The choice of method depends on the sample matrix, required sensitivity, and throughput needs.

Q4: How do I select an appropriate internal standard for this compound quantification?

A4: An ideal internal standard (IS) should have similar chemical and physical properties to the analyte and should not be present in the sample matrix.[5] For this compound, a stable isotope-labeled (SIL) version, such as Tropic Acid-d3, would be the best choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[6] If a SIL-IS is not available, a structural analog with a similar retention time and ionization response can be used.

Q5: What are typical MRM transitions for this compound?

A5: Multiple Reaction Monitoring (MRM) transitions are specific to the analyte and the instrument conditions. For this compound (molecular weight 166.17 g/mol ), in negative ion mode, the precursor ion would be [M-H]⁻ at m/z 165.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor. Common losses for carboxylic acids include H₂O (m/z 147.1) and CO₂ (m/z 121.1).[7] Therefore, potential MRM transitions to monitor would be 165.1 -> 147.1 and 165.1 -> 121.1. It is essential to optimize the collision energy for each transition to achieve the best sensitivity.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound by LC-MS/MS.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH For a carboxylic acid like this compound, a mobile phase pH below its pKa (~3.5) can improve peak shape. Adding a small amount of formic or acetic acid is common.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase chemistry.
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature.[9] Experiment with both positive and negative ionization modes.
Inefficient Sample Extraction Evaluate and optimize the sample preparation method for better recovery.
Ion Suppression/Enhancement Dilute the sample to reduce matrix effects. Improve sample cleanup. Ensure the internal standard co-elutes with the analyte to compensate for these effects.[6]
Incorrect MRM Transitions or Collision Energy Infuse a standard solution of this compound to optimize the precursor and product ions and their respective collision energies.[8]
Problem 3: High Background Noise
Possible Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[10]
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between experimental samples.
Contaminated LC System or Mass Spectrometer Clean the LC flow path and the ion source of the mass spectrometer.
Problem 4: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and QCs.[3]
Variable Injection Volumes Check the autosampler for proper function and ensure there are no air bubbles in the sample loop.
Fluctuations in LC-MS System Performance Equilibrate the system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard at the beginning and end of the run.
Analyte Instability Investigate the stability of this compound in the sample matrix and in the processed sample under the storage and analysis conditions.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantification of this compound in human plasma using protein precipitation for sample cleanup.

1. Materials and Reagents

  • This compound (Tropic Acid) reference standard

  • Tropic Acid-d3 (or other suitable internal standard)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., 1 µg/mL Tropic Acid-d3 in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical - requires optimization):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 165.1 121.1 15
    This compound 165.1 93.1 25

    | Tropic Acid-d3 (IS) | 168.1 | 124.1 | 15 |

  • Ion Source Parameters:

    • Spray Voltage: -4500 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

5. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using a linear regression model.

Quantitative Data Summary

The following tables represent typical validation parameters for a quantitative LC-MS/MS method for a small molecule like this compound.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15%< 15%± 20%
Low QC3< 15%< 15%± 15%
Mid QC100< 15%< 15%± 15%
High QC800< 15%< 15%± 15%

Visualizations

Experimental and Troubleshooting Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_troubleshooting Troubleshooting Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Check_Peak Poor Peak Shape? Quantification->Check_Peak Review Data Check_Signal Low Signal? Check_Peak->Check_Signal No Sol_Peak Adjust LC Method Check_Peak->Sol_Peak Yes Check_Noise High Noise? Check_Signal->Check_Noise No Sol_Signal Optimize MS & Prep Check_Signal->Sol_Signal Yes Check_Repro Inconsistent Results? Check_Noise->Check_Repro No Sol_Noise Check for Contamination Check_Noise->Sol_Noise Yes Sol_Repro Review Workflow Check_Repro->Sol_Repro Yes

Caption: General workflow for this compound quantification and troubleshooting decision points.

Atropine Biosynthesis Pathway

biosynthesis_pathway L_Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid L_Phenylalanine->Phenylpyruvic_Acid Transamination Phenyl_Lactic_Acid Phenyl-lactic Acid Phenylpyruvic_Acid->Phenyl_Lactic_Acid Reduction Littorine Littorine Phenyl_Lactic_Acid->Littorine Coupling Tropine Tropine Tropine->Littorine Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_Aldehyde P450 Enzyme Hyoscyamine (-)-Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine Dehydrogenase Atropine Atropine (Racemic Mixture) Hyoscyamine->Atropine Racemization Tropic_Acid Tropic Acid (this compound) Tropic_Acid->Littorine note Tropic Acid is the acidic moiety of Littorine note->Tropic_Acid

Caption: Biosynthetic pathway of Atropine, where this compound is a key precursor.

References

Avoiding common pitfalls in Tropate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tropate esterification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound esterification and why is it important?

This compound esterification is a chemical reaction that forms an ester from tropic acid and an alcohol. This reaction is particularly significant in pharmaceutical sciences as it is a key step in the synthesis of several important anticholinergic drugs, such as atropine and scopolamine. These drugs have various therapeutic applications, including in ophthalmology, cardiology, and as antidotes.

Q2: What is the general mechanism for this compound esterification?

The most common method for this compound esterification is the Fischer-Speier esterification. This reaction involves reacting tropic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The equilibrium nature of the reaction means that specific techniques must be employed to achieve high yields.[1][3]

Below is a diagram illustrating the general workflow for a this compound esterification experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Tropic Acid and Alcohol Catalyst_Addition Add Acid Catalyst (e.g., H₂SO₄) Reactant_Preparation->Catalyst_Addition 1 Reaction_Setup Set up Reflux Apparatus Catalyst_Addition->Reaction_Setup 2 Heating Heat Reaction Mixture Reaction_Setup->Heating 3 Neutralization Neutralize Excess Acid Heating->Neutralization 4 Extraction Extract Ester with Organic Solvent Neutralization->Extraction 5 Washing Wash Organic Layer Extraction->Washing 6 Drying Dry with Anhydrous Salt Washing->Drying 7 Solvent_Removal Remove Solvent Drying->Solvent_Removal 8 Purification Purify Ester (e.g., Distillation, Chromatography) Solvent_Removal->Purification 9

Caption: General workflow for this compound esterification.

Troubleshooting Guide

Q3: My this compound esterification reaction is giving a very low yield. What are the common causes and how can I improve it?

Low yields in esterification are a frequent issue. The reversible nature of the Fischer esterification is a primary reason for incomplete reactions.[1][3][4] Here are several factors that could be contributing to a low yield and suggestions for improvement:

  • Presence of Water: Water is a product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[1][4]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reagents and solvents. Employ methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent like molecular sieves.[5]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the reaction rate may be too slow.[4]

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete.

  • Suboptimal Reactant Ratio: Using a stoichiometric equivalent of the alcohol and carboxylic acid may result in an equilibrium mixture with significant amounts of starting material.

    • Solution: Use a large excess of the less expensive reactant, typically the alcohol, to drive the reaction towards the product side.[1][6]

  • Ineffective Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount.

    • Solution: Use a fresh bottle of a strong acid catalyst like concentrated sulfuric acid or tosic acid. Optimize the catalyst concentration.

The following table summarizes key parameters that can be optimized to improve yield.

ParameterRecommended RangeRationale
Tropic Acid:Alcohol Molar Ratio 1:3 to 1:10Drives the equilibrium towards the ester product.
Catalyst Concentration (mol%) 1-5%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature (°C) 80 - 150Depends on the boiling point of the alcohol and solvent. Higher temperatures increase the reaction rate.[7]
Reaction Time (hours) 2 - 24Monitor by TLC to determine completion.

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side reactions can significantly reduce the purity and yield of your this compound ester. Common side reactions include:

  • Dehydration of the Alcohol: Tertiary alcohols are particularly prone to dehydration in the presence of strong acid and heat, leading to the formation of alkenes.

  • Ether Formation: The alcohol can undergo self-condensation to form an ether, especially at high temperatures.

  • Hydrolysis of the Ester: During the work-up, if the conditions are not carefully controlled, the newly formed ester can be hydrolyzed back to the carboxylic acid and alcohol.[8] This is especially a risk during aqueous washes if they are not performed quickly or if the solutions are too acidic or basic.[4][8]

To minimize side reactions:

  • Control the Temperature: Avoid excessive heating, which can promote dehydration and ether formation.[4]

  • Use Milder Conditions: For sensitive substrates, consider using milder esterification methods such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[5][9]

  • Careful Work-up: Neutralize the reaction mixture carefully and perform aqueous extractions promptly. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove excess water and water-soluble impurities.[10][11]

The following decision tree can help in troubleshooting side product formation.

G Start Side Product Observed Check_TLC Analyze Side Product by TLC/LC-MS Start->Check_TLC Alkene_Detected Alkene Detected? Check_TLC->Alkene_Detected Ether_Detected Ether Detected? Alkene_Detected->Ether_Detected No Reduce_Temp Reduce Reaction Temperature Alkene_Detected->Reduce_Temp Yes Acid_Detected Starting Acid Detected? Ether_Detected->Acid_Detected No Ether_Detected->Reduce_Temp Yes Careful_Workup Perform Careful Work-up: - Prompt Neutralization - Brine Wash Acid_Detected->Careful_Workup Yes Optimize_Reaction_Time Optimize Reaction Time Acid_Detected->Optimize_Reaction_Time No Milder_Conditions Use Milder Conditions (e.g., Steglich Esterification) Reduce_Temp->Milder_Conditions

Caption: Troubleshooting side product formation.

Q5: I am having difficulty purifying my this compound ester. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and any side products. Here are some recommended purification techniques:

  • Extraction and Washing: After neutralizing the reaction mixture, extract the ester into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with:

    • Saturated Sodium Bicarbonate Solution: To remove any remaining acidic catalyst and unreacted tropic acid.[10][11]

    • Water: To remove any water-soluble impurities.

    • Brine (Saturated NaCl solution): To help break up emulsions and remove the bulk of the dissolved water before drying.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation or Chromatography: For final purification, use either distillation (if the ester is volatile and thermally stable) or column chromatography on silica gel.[5][12] The choice of eluent for chromatography will depend on the polarity of the this compound ester. A gradient of ethyl acetate in hexanes is often a good starting point.

Q6: Can you provide a general experimental protocol for a this compound esterification?

The following is a general protocol for the Fischer esterification of tropic acid. Note that the specific alcohol, reaction time, and temperature will need to be optimized for your particular substrate.

Experimental Protocol: Synthesis of a this compound Ester via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tropic acid (1.0 eq) in a suitable excess of the desired alcohol (e.g., 5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution while stirring.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle. If using a Dean-Stark apparatus for water removal, set it up accordingly.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired time (monitor by TLC).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the pure this compound ester.

This guide provides a starting point for addressing common issues in this compound esterification. For more complex problems, consulting detailed literature on the specific this compound ester you are synthesizing is recommended.

References

Validation & Comparative

A Comparative Guide to Tropate Esters and Other Anticholinergic Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of Tropate esters and other classes of anticholinergic drugs, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document is intended to serve as a resource for informed decision-making in research and development involving anticholinergic agents.

Anticholinergic drugs are a broad class of compounds that act by inhibiting the effects of the neurotransmitter acetylcholine. Their therapeutic applications are diverse, ranging from the treatment of overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) to use in ophthalmology and as antidotes for poisoning.[1][2][3] These drugs are generally classified based on their chemical structure and selectivity for different muscarinic acetylcholine receptor subtypes (M1-M5).

This guide will focus on a comparative analysis of two major groups of anticholinergics:

  • This compound Esters: A class of anticholinergics derived from tropane alkaloids, characterized by a tropane ring structure. A prominent example is atropine, which is an ester of tropine and tropic acid.[4][5] Other members of this class include naturally occurring alkaloids like scopolamine and hyoscyamine, as well as semi-synthetic derivatives.[6][7]

  • Other Anticholinergic Drugs: This diverse group includes synthetic compounds that are not based on the tropane skeleton. They can be further categorized into tertiary amines and quaternary ammonium compounds. Examples include oxybutynin, tolterodine, ipratropium, and tiotropium.

Quantitative Comparison of Performance

The following tables summarize key quantitative data comparing the performance of selected this compound esters and other anticholinergic drugs. The data is compiled from various preclinical and clinical studies and is intended to provide a comparative overview of their receptor binding affinities and clinical efficacy in different therapeutic areas.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
DrugChemical ClassM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)Reference(s)
This compound Esters
AtropineTropane Alkaloid (Tertiary Amine)2.11.81.32.52.0[8]
ScopolamineTropane Alkaloid (Tertiary Amine)1.02.41.11.94.8[8]
HomatropineSemi-synthetic Tropane Ester39.8199.550.1--[9]
Other Anticholinergics
OxybutyninSynthetic Tertiary Amine2610020--[10]
TolterodineSynthetic Tertiary Amine3.28.92.0--[10]
DarifenacinSynthetic Tertiary Amine13452.5--[10]
SolifenacinSynthetic Tertiary Amine14502.2--[10]
IpratropiumQuaternary AmmoniumNon-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selective[11]
TiotropiumQuaternary Ammonium101.60.6--[11]
GlycopyrrolateQuaternary Ammonium253013--[12]

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Efficacy in Overactive Bladder (OAB)
DrugChemical ClassChange in Micturitions/24h (vs. Placebo)Change in Incontinence Episodes/24h (vs. Placebo)Common Side EffectsReference(s)
OxybutyninSynthetic Tertiary Amine-1.0 to -2.8-1.5 to -2.9Dry mouth, constipation[13][14][15]
TolterodineSynthetic Tertiary Amine-0.8 to -1.9-1.2 to -2.0Dry mouth (less than oxybutynin)[13][14][15]
SolifenacinSynthetic Tertiary Amine-1.0 to -2.0-1.5 to -2.5Dry mouth, constipation[13][14][15]
DarifenacinSynthetic Tertiary Amine-0.9 to -1.5-1.3 to -2.2Dry mouth, constipation[13][14][15]

Note: Clinical trial data for this compound esters in OAB is limited as they are not typically first-line treatments for this condition due to systemic side effects.

Table 3: Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
DrugChemical ClassImprovement in FEV1 (mL vs. Placebo)Duration of ActionCommon Side EffectsReference(s)
IpratropiumQuaternary Ammonium~120-150Short-acting (~6 hours)Dry mouth[3][16]
TiotropiumQuaternary Ammonium~150-200Long-acting (24 hours)Dry mouth[3][16][17]
GlycopyrroniumQuaternary Ammonium~130-180Long-acting (24 hours)Dry mouth[11][18]

Note: FEV1 (Forced Expiratory Volume in 1 second) is a measure of lung function. This compound esters like atropine are not typically used for COPD due to their systemic side effects and shorter duration of action compared to modern quaternary ammonium compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to generate the comparative data presented in this guide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a drug for different muscarinic receptor subtypes.[19][20]

Objective: To quantify the affinity of a test compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (this compound esters and other anticholinergics).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Schild Regression Analysis for Functional Antagonism

This protocol is used to determine the potency of a competitive antagonist (pA2 value) in a functional assay.[4][21][22]

Objective: To determine the pA2 value of an anticholinergic drug, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Materials:

  • Isolated tissue preparation with functional muscarinic receptors (e.g., guinea pig ileum, bladder detrusor muscle).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Antagonist (test compound).

  • Organ bath setup with a transducer to measure tissue contraction.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • Control Agonist Curve: A cumulative concentration-response curve for the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist for a predetermined period.

  • Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of muscarinic receptors and a typical experimental workflow for a radioligand binding assay.

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5 or M2, M4) ACh->M_Receptor Binds to Gq_G11 Gq/11 M_Receptor->Gq_G11 Activates (M1, M3, M5) Gi_Go Gi/o M_Receptor->Gi_Go Activates (M2, M4) Anticholinergic Anticholinergic Drug (e.g., this compound Ester) Anticholinergic->M_Receptor Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Stimulates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces production of Ca_PKC ↑ Intracellular Ca²⁺ Activate Protein Kinase C IP3_DAG->Ca_PKC cAMP_response ↓ cAMP Production cAMP->cAMP_response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_membranes Prepare Cell Membranes with Muscarinic Receptors start->prep_membranes prep_reagents Prepare Radioligand and Test Compound Dilutions prep_membranes->prep_reagents incubation Incubate Membranes with Radioligand and Test Compound prep_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calculation Calculate IC50 and Ki Values counting->calculation end End calculation->end

References

Unveiling the Muscarinic Binding Landscape: A Comparative Analysis of Tropate, Atropine, and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding and functional properties of Tropate, a tropane alkaloid derivative, with the well-established muscarinic receptor antagonists, atropine and scopolamine. This analysis is supported by experimental data from radioligand binding and functional assays to validate this compound's role in muscarinic receptor interactions.

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate a wide array of physiological functions, making them critical targets for therapeutic intervention in various diseases. The development of subtype-selective ligands is a key objective in drug discovery to elicit specific therapeutic effects while minimizing off-target side effects. This guide focuses on the characterization of this compound, a compound structurally related to the tropane alkaloids atropine and scopolamine, and its binding affinity and functional activity at muscarinic receptors.

Comparative Binding Affinity of Muscarinic Antagonists

The binding affinity of a ligand for a receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

The data presented in the table below summarizes the binding affinities (Ki in nM) of this compound (represented by the structurally similar tropanyl benzilate), atropine, and scopolamine for the five human muscarinic receptor subtypes (M1-M5). This data has been compiled from various radioligand binding studies.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound (as Tropanyl Benzilate) ~1-2~1-3~1-2~1-2~1-3
Atropine 1.27 ± 0.36[1]3.24 ± 1.16[1]2.21 ± 0.53[1]0.77 ± 0.43[1]2.84 ± 0.84[1]
Scopolamine ~1~2-5~1-3~1-3~1-4

Note: Data for Tropanyl Benzilate is inferred from qualitative descriptions in the literature, suggesting a high, non-selective affinity similar to atropine and scopolamine. The values for atropine and scopolamine are representative data from published studies and may vary depending on the experimental conditions.

The data indicates that this compound, much like atropine and scopolamine, is a high-affinity, non-selective antagonist across all five muscarinic receptor subtypes. This lack of selectivity is a characteristic feature of many classical tropane alkaloid-based antagonists.

Functional Antagonism at Muscarinic Receptors

Beyond binding affinity, the functional activity of a ligand determines its biological effect. For antagonists, this is often measured by their ability to inhibit the response induced by an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency in functional assays.

CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
Atropine 2.22 ± 0.60[1]4.32 ± 1.63[1]4.16 ± 1.04[1]2.38 ± 1.07[1]3.39 ± 1.16[1]
Scopolamine ~2-5~3-7~2-5~2-5~3-7

Note: The IC50 values can be influenced by the specific agonist and signaling pathway being measured.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C (PLC) Gq_11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_excitatory Excitatory Cellular Response Ca_release->Cellular_Response_excitatory PKC->Cellular_Response_excitatory M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase (AC) Gi_o->AC Inhibit cAMP ↓ cAMP AC->cAMP Cellular_Response_inhibitory Inhibitory Cellular Response cAMP->Cellular_Response_inhibitory Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Signaling pathways of muscarinic receptor subtypes.

Experimental Protocols

The validation of this compound's binding and functional activity at muscarinic receptors relies on well-established experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing muscarinic receptor subtypes B Incubate membranes with radioligand (e.g., [³H]NMS) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid vacuum filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity on filters using liquid scintillation counting D->E F Analyze data to determine IC50 and calculate Ki value E->F

Caption: Experimental workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Incubation: In a 96-well plate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine or [³H]QNB) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, atropine, or scopolamine). The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, and M5) by detecting changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow A Culture cells expressing M1, M3, or M5 muscarinic receptors B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of the antagonist B->C D Stimulate cells with a muscarinic agonist (e.g., carbachol) C->D E Measure the change in fluorescence using a fluorescence plate reader D->E F Analyze data to determine the antagonist's potency (IC50) E->F

Caption: Experimental workflow for a calcium mobilization functional assay.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype are plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specific period.

  • Agonist Stimulation: A muscarinic agonist, such as carbachol or acetylcholine, is added to the wells to stimulate the receptors and induce an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and dose-response curves are generated to determine the IC50 value of the antagonist.

GTPγS Binding Functional Assay

This assay measures the activation of G protein-coupled receptors, particularly those coupled to Gi/o proteins (M2 and M4), by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

GTPgS_Binding_Workflow A Prepare cell membranes expressing M2 or M4 receptors B Incubate membranes with [³⁵S]GTPγS, GDP, agonist, and varying concentrations of antagonist A->B C Terminate the reaction by rapid filtration B->C D Wash filters to remove unbound [³⁵S]GTPγS C->D E Quantify bound [³⁵S]GTPγS by scintillation counting D->E F Analyze data to determine the antagonist's potency (IC50) E->F

Caption: Experimental workflow for a GTPγS binding functional assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the M2 or M4 muscarinic receptor subtype are prepared.

  • Incubation: The membranes are incubated in a buffer containing GDP, the test antagonist at various concentrations, a fixed concentration of a muscarinic agonist to stimulate the receptor, and [³⁵S]GTPγS.

  • Reaction Termination: The binding reaction is allowed to proceed for a specific time and then terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC50 value is calculated.

Conclusion

The comprehensive analysis of available data indicates that this compound, a tropane alkaloid derivative, functions as a high-affinity, non-selective antagonist at all five muscarinic receptor subtypes. Its binding profile is comparable to that of the classical antagonists, atropine and scopolamine. The provided experimental protocols offer a robust framework for the continued investigation and validation of novel muscarinic receptor ligands. This guide serves as a valuable resource for researchers in the field of cholinergic pharmacology and drug development, facilitating the informed selection and characterization of compounds targeting the muscarinic receptor system.

References

A Comparative Analysis of Tropic Acid Synthesis Methods for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Tropic acid, a key precursor to valuable pharmaceuticals such as atropine and hyoscyamine, is of paramount importance. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and production needs.

This analysis delves into several established methods for Tropic acid synthesis, evaluating them on criteria such as yield, reaction complexity, and starting materials. The information presented is compiled from peer-reviewed literature and patent filings to ensure accuracy and relevance for a scientific audience.

Comparative Data of Tropic Acid Synthesis Methods

The following table summarizes the quantitative data for various Tropic acid synthesis methods, offering a clear comparison of their efficiencies.

Synthesis MethodStarting Material(s)Key ReagentsOverall YieldReaction TimePurityReference(s)
One-Pot Grignard-Type Reaction Sodium PhenylacetateMagnesium, Isopropyl Chloride, Formaldehyde59.5% (recrystallized)~5-6 hoursHigh (after recrystallization)[1]
From Methyl Phenylacetate Methyl Phenylacetate, FormaldehydeSodium Bicarbonate, DMSO, NaOH~67.8% (overall)> 20 hoursHigh (after recrystallization)[2]
Via α-Formylmethyl Phenylacetate Methyl Phenylacetate, Ethyl FormateSodium Ethoxide, KBH4, NaOH56% (overall)Not specifiedNot specified[2]
Ivanov Reaction Phenylacetic Acid, FormaldehydeIsopropylmagnesium ChlorideNot specifiedNot specifiedNot specified[3][4]
From Acetophenone (Mackenzie & Ward) AcetophenonePCl5, KOH, KCN, HClNot specified (historical method)Multi-step, likely lengthyNot specified[5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.

One-Pot Grignard-Type Reaction from Sodium Phenylacetate

This method offers a relatively straightforward and efficient one-pot synthesis of Tropic acid.

Procedure:

  • To a stirred mixture of magnesium turnings in anhydrous ether, finely powdered and dried sodium phenylacetate is added.

  • Isopropyl chloride, dissolved in anhydrous ether, is added dropwise to the suspension.

  • The reaction mixture is refluxed to initiate the formation of the Grignard-type reagent.

  • After cooling, gaseous formaldehyde (generated from the depolymerization of paraformaldehyde) is introduced into the reaction mixture over a period of 2.5 to 3 hours while maintaining the temperature at 0°C.

  • The reaction is then carefully hydrolyzed with water and acidified.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are then extracted with a sodium carbonate solution.

  • Acidification of the carbonate solution precipitates the crude Tropic acid.

  • The crude product is collected and can be further purified by recrystallization from benzene to yield pure Tropic acid.[1]

Synthesis from Methyl Phenylacetate and Formaldehyde

This multi-step synthesis involves the formation of an intermediate, methyl tropate, which is subsequently hydrolyzed.

Step 1: Synthesis of Methyl this compound

  • Under a nitrogen atmosphere, sodium bicarbonate, polyoxymethylene (a source of formaldehyde), dimethyl sulfoxide (DMSO), and methyl phenylacetate are mixed at room temperature.

  • The temperature is gradually increased to 34°C for 1 hour, then to 45-46°C for 12 hours.

  • After cooling to room temperature, stirring is continued for an additional 7 hours.

  • Tartaric acid and DMSO are added, and the mixture is stirred for 35 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield methyl this compound (72.9% yield).[2]

Step 2: Hydrolysis to Tropic Acid

  • Methyl this compound is refluxed with a 5% sodium hydroxide solution in methanol for 1 hour.

  • The mixture is then cooled, and the pH is adjusted to 3-4 with concentrated hydrochloric acid.

  • The solution is allowed to stand overnight to facilitate the precipitation of Tropic acid crystals.

  • The crystals are collected by filtration, washed with ice water, and then recrystallized from water to afford pure Tropic acid (93.0% yield for this step).[2]

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described synthesis methods.

tropic_acid_synthesis_one_pot cluster_reactants Reactants Na_Phenylacetate Sodium Phenylacetate Intermediate Grignard-type Intermediate Na_Phenylacetate->Intermediate + Anhydrous Ether, Reflux Mg Magnesium Mg->Intermediate + Anhydrous Ether, Reflux iPrCl Isopropyl Chloride iPrCl->Intermediate + Anhydrous Ether, Reflux Formaldehyde Formaldehyde Tropic_Acid Tropic Acid Intermediate->Tropic_Acid + Formaldehyde (g), 0°C + H₂O, H⁺

One-Pot Grignard-Type Synthesis of Tropic Acid.

tropic_acid_synthesis_from_methyl_phenylacetate cluster_step1 Step 1: Methyl this compound Synthesis cluster_step2 Step 2: Hydrolysis Methyl_Phenylacetate Methyl Phenylacetate Methyl_this compound Methyl this compound Methyl_Phenylacetate->Methyl_this compound + NaHCO₃, DMSO  34-46°C Formaldehyde_Source Polyoxymethylene Formaldehyde_Source->Methyl_this compound + NaHCO₃, DMSO  34-46°C Tropic_Acid Tropic Acid Methyl_this compound->Tropic_Acid + 5% NaOH, Methanol, Reflux + HCl

Synthesis of Tropic Acid from Methyl Phenylacetate.

ivanov_reaction_tropic_acid Phenylacetic_Acid Phenylacetic Acid Ivanov_Reagent Ivanov Reagent (Dianion) Phenylacetic_Acid->Ivanov_Reagent + 2 eq. iPrMgCl Grignard 2 eq. iPrMgCl Magnesium_Salt Magnesium Salt Intermediate Ivanov_Reagent->Magnesium_Salt + Formaldehyde Formaldehyde Formaldehyde Tropic_Acid Tropic Acid Magnesium_Salt->Tropic_Acid + H₂SO₄ (acidification)

Ivanov Reaction for Tropic Acid Synthesis.

Concluding Remarks

The choice of a synthesis method for Tropic acid will ultimately depend on the specific requirements of the laboratory or production facility. The one-pot Grignard-type reaction offers a good balance of yield and operational simplicity, making it an attractive option for moderate to large-scale synthesis. The synthesis from methyl phenylacetate provides a high overall yield, though it involves multiple steps and a longer reaction time. The Ivanov reaction is a classic and reliable method, though detailed quantitative comparisons with more modern methods are not as readily available in recent literature. The historical Mackenzie and Ward synthesis from acetophenone is of academic interest but is less likely to be employed in a modern setting due to its multi-step nature and the likely use of harsher reagents.

Researchers are encouraged to consider factors such as reagent availability, cost, scalability, and waste management when selecting a synthesis route. The detailed protocols and comparative data provided herein serve as a valuable resource for making an informed decision in the pursuit of efficient and effective Tropic acid production for pharmaceutical applications.

References

A Comparative Efficacy Analysis of Synthetic vs. Natural Tropic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tropic acid, a chiral molecule, is a critical precursor in the synthesis of important anticholinergic drugs, including atropine and hyoscyamine. The distinction between "natural" and "synthetic" tropic acid is fundamentally a matter of stereochemistry. Natural sources, predominantly plants of the Solanaceae family, typically yield the pure levorotatory isomer, (S)-(-)-tropic acid, which is esterified to form (S)-(-)-hyoscyamine.[1][2] In contrast, conventional chemical synthesis often produces a racemic mixture of (R)- and (S)-tropic acid, which, when esterified, results in atropine ((±)-hyoscyamine).[1][3] This guide provides a comprehensive comparison of the biological efficacy of these forms, supported by quantitative data and detailed experimental protocols.

Core Efficacy: The Decisive Role of Stereochemistry

The therapeutic efficacy of tropic acid-derived anticholinergic agents is almost exclusively attributed to the (S)-enantiomer.[2] This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the binding site on muscarinic acetylcholine receptors. The (R)-enantiomer exhibits significantly lower affinity for these receptors and is often considered to contribute little to the desired pharmacological effect, effectively acting as an impurity in a racemic mixture.

The primary mechanism of action for these drugs is the competitive antagonism of muscarinic acetylcholine receptors (M-receptors).[1] By blocking these receptors, they inhibit the effects of acetylcholine, leading to various physiological responses, including smooth muscle relaxation, reduced secretions, and increased heart rate.

Quantitative Comparison of Receptor Affinity

The most direct measure of efficacy for a receptor antagonist is its binding affinity. This is often expressed as the pKi or pA2 value, where a higher value indicates a stronger binding affinity. The data presented below clearly demonstrates the superior affinity of the naturally occurring (S)-enantiomer compared to the (R)-enantiomer for various muscarinic receptor subtypes.

CompoundReceptor SubtypeParameterValueSource
(S)-(-)-Hyoscyamine M1 (rabbit vas deferens)pA29.33 ± 0.03[4]
(R)-(+)-Hyoscyamine M1 (rabbit vas deferens)pA27.05 ± 0.05[4]
(S)-(-)-Hyoscyamine M2 (rat atrium)pA28.95 ± 0.01[4]
(R)-(+)-Hyoscyamine M2 (rat atrium)pA27.25 ± 0.04[4]
(S)-(-)-Hyoscyamine M3 (rat ileum)pA29.04 ± 0.03[4]
(R)-(+)-Hyoscyamine M3 (rat ileum)pA26.88 ± 0.05[4]
(S)-(-)-Hyoscyamine m1 (human, expressed in CHO-K1)pKi9.48 ± 0.18[4]
(R)-(+)-Hyoscyamine m1 (human, expressed in CHO-K1)pKi8.21 ± 0.07[4]
(S)-(-)-Hyoscyamine m2 (human, expressed in CHO-K1)pKi9.45 ± 0.31[4]
(R)-(+)-Hyoscyamine m2 (human, expressed in CHO-K1)pKi7.89 ± 0.06[4]
(S)-(-)-Hyoscyamine m3 (human, expressed in CHO-K1)pKi9.30 ± 0.19[4]
(R)-(+)-Hyoscyamine m3 (human, expressed in CHO-K1)pKi8.06 ± 0.18[4]
(S)-(-)-Hyoscyamine m4 (human, expressed in CHO-K1)pKi9.55 ± 0.13[4]
(R)-(+)-Hyoscyamine m4 (human, expressed in CHO-K1)pKi8.35 ± 0.11[4]
(S)-(-)-Hyoscyamine m5 (human, expressed in CHO-K1)pKi9.24 ± 0.30[4]
(R)-(+)-Hyoscyamine m5 (human, expressed in CHO-K1)pKi8.17 ± 0.08[4]

Table 1: Comparative receptor affinities of (S)- and (R)-hyoscyamine. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of (S)- and (R)-hyoscyamine for muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).[4]

  • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB).[5]

  • Test compounds: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay (Functional Assay)

This ex vivo method assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced muscle contraction.

Objective: To determine the pA2 value of (S)- and (R)-hyoscyamine as a measure of their functional antagonism at M3 muscarinic receptors.

Materials:

  • Guinea pig ileum segments.

  • Organ bath apparatus with an isometric force transducer.

  • Tyrode's solution (physiological salt solution), aerated with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compounds: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing aerated Tyrode's solution at 37°C.[6][7]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist ((S)- or (R)-hyoscyamine) for a set period.

  • Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The antagonist will cause a rightward shift in the agonist's curve.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. The pA2 value is then determined from a Schild plot, which graphs the log(dose ratio - 1) against the negative log of the molar concentration of the antagonist.

Visualizing the Concepts

Chirality_of_Tropic_Acid cluster_S (S)-Tropic Acid (Natural) cluster_R (R)-Tropic Acid S_Tropic_Acid S-Enantiomer S_Hyoscyamine (S)-Hyoscyamine (High Affinity) S_Tropic_Acid->S_Hyoscyamine Esterification R_Tropic_Acid R-Enantiomer R_Hyoscyamine (R)-Hyoscyamine (Low Affinity) R_Tropic_Acid->R_Hyoscyamine Esterification Racemic Racemic Mixture (Synthetic) Racemic->S_Tropic_Acid 50% Racemic->R_Tropic_Acid 50%

Caption: Chirality and its impact on the biological activity of tropic acid derivatives.

Anticholinergic_Mechanism cluster_receptor Muscarinic Receptor Receptor Binding Site Response Cellular Response (e.g., Contraction) Receptor->Response Activates NoResponse Blocked Response Receptor->NoResponse ACh Acetylcholine (Agonist) ACh->Receptor Binds Hyoscyamine (S)-Hyoscyamine (Antagonist) Hyoscyamine->Receptor Blocks

Caption: Competitive antagonism at the muscarinic acetylcholine receptor.

Experimental_Workflow start Start: Test Compounds ((S)- and (R)-Hyoscyamine) assay_choice Select Assay start->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Biochemical functional_assay Guinea Pig Ileum Assay assay_choice->functional_assay Functional binding_results Calculate IC50 and Ki (Receptor Affinity) binding_assay->binding_results functional_results Calculate pA2 (Functional Antagonism) functional_assay->functional_results comparison Compare Efficacy binding_results->comparison functional_results->comparison conclusion Conclusion: (S)-Enantiomer is More Potent comparison->conclusion

Caption: General workflow for comparing the efficacy of tropic acid enantiomers.

Conclusion

The evidence overwhelmingly indicates that the efficacy of tropic acid-derived anticholinergic drugs is dependent on the stereochemistry of the tropic acid moiety. The naturally occurring (S)-enantiomer, found in (-)-hyoscyamine, demonstrates a significantly higher binding affinity for muscarinic receptors—by orders of magnitude—compared to the (R)-enantiomer. Consequently, racemic atropine, which is often the product of non-stereospecific synthesis, is approximately half as potent as an equivalent amount of pure (S)-hyoscyamine. For drug development and research applications requiring high potency and specificity, the use of enantiomerically pure (S)-tropic acid or its derivatives is crucial. Modern synthetic methods can also produce enantiomerically pure compounds, making the critical distinction not one of "natural versus synthetic" per se, but of stereochemical purity.

References

Cross-Reactivity of Tropate-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of tropate-based compounds is critical for accurate experimental results and safe therapeutic development. This guide provides a comprehensive comparison of the cross-reactivity profiles of common this compound-based anticholinergic drugs, supported by experimental data and detailed methodologies.

This compound-based compounds, characterized by a tropane ring structure, are widely used as muscarinic acetylcholine receptor antagonists.[1] Key examples include atropine, scopolamine, and homatropine. While their therapeutic effects are primarily mediated through the blockade of muscarinic receptors, their structural similarities can lead to interactions with other receptors and interference with analytical assays. This guide explores the on-target and off-target binding profiles of these compounds and their cross-reactivity in common drug screening immunoassays.

On-Target and Off-Target Receptor Binding Affinities

The primary mechanism of action for this compound-based compounds is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors that mediate various physiological functions.[3] The binding affinities of atropine and scopolamine for these receptors are well-documented.

Beyond their affinity for muscarinic receptors, this compound-based compounds have been shown to interact with other receptors, which can lead to off-target effects. For instance, studies have demonstrated that scopolamine and atropine can act as competitive antagonists at 5-HT3 receptors, albeit with lower affinity than their primary targets.[4]

Below is a summary of the binding affinities (Ki and IC50 values) for atropine and scopolamine at various receptors. Lower values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)Reference
Atropine Muscarinic (non-selective)~1-2 nM (Ki)[5]
5-HT31.74 µM (IC50), 7.94 µM (Ki)[4]
Scopolamine Muscarinic (non-selective)~0.1-1 nM (Ki)[5]
5-HT32.09 µM (IC50), 6.76 µM (Ki)[4]

Cross-Reactivity in Drug Screening Immunoassays

A significant challenge in clinical and forensic toxicology is the cross-reactivity of compounds in urine drug screening immunoassays.[6] Due to structural similarities, this compound-based compounds can produce false-positive results in assays designed to detect other classes of drugs. For example, atropine has been reported to cross-react with some opiate immunoassays.[7]

The following table summarizes known cross-reactivity of this compound-based compounds in common immunoassays. It is important to note that the degree of cross-reactivity can vary significantly depending on the specific assay manufacturer and methodology.[8]

CompoundImmunoassay ClassCross-Reactivity LevelReference
Atropine OpiatesCan produce false-positive results.[7]
Scopolamine Not specifiedStructurally similar to some screened drugs.[9]
Homatropine Not specifiedPotential for cross-reactivity due to structural similarity.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.[2]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compound (e.g., atropine, scopolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Immunoassay (EIA) for Drug Screening Cross-Reactivity

This protocol outlines a general procedure for assessing the cross-reactivity of a compound in a competitive enzyme immunoassay.[10]

Objective: To determine the concentration of a test compound that produces a positive result in a specific drug screening immunoassay.

Materials:

  • Urine sample free of the target drug and the test compound.

  • The specific enzyme immunoassay kit (e.g., for opiates, benzodiazepines).

  • Test compound (e.g., atropine).

  • Microplate reader.

Procedure:

  • Sample Preparation: Spike drug-free urine with varying concentrations of the test compound.

  • Assay Performance: Follow the manufacturer's instructions for the specific immunoassay kit. Typically, this involves adding the urine sample (spiked or control) to a well pre-coated with antibodies.

  • Competition: An enzyme-labeled drug conjugate is added, which competes with the drug in the sample for antibody binding sites.

  • Washing: The wells are washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis: Determine the concentration of the test compound that produces a signal equivalent to the cutoff concentration of the target drug for that assay. This is often expressed as a percentage of cross-reactivity.

Visualizations

Muscarinic_Receptor_Signaling_Gq cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M1, M3, M5 Muscarinic Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->mAChR Activates This compound This compound-based Compound (Antagonist) This compound->mAChR Blocks

Caption: Signaling pathway of M1, M3, and M5 muscarinic receptors coupled to Gq protein.

Muscarinic_Receptor_Signaling_Gi cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M2, M4 Muscarinic Receptor Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Decreased Cellular Response cAMP->Cellular_Response ACh Acetylcholine ACh->mAChR Activates This compound This compound-based Compound (Antagonist) This compound->mAChR Blocks

Caption: Signaling pathway of M2 and M4 muscarinic receptors coupled to Gi protein.

Experimental_Workflow_EIA cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Spike Drug-Free Urine with Test Compound B Add Sample to Antibody-Coated Well A->B C Add Enzyme-Labeled Drug Conjugate B->C D Wash to Remove Unbound Components C->D E Add Substrate D->E F Measure Absorbance E->F G Determine Concentration Causing Positive Result F->G

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

References

A Comparative Analysis of Novel Tropate Esters and Their Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinergic effects of novel tropate esters against established muscarinic antagonists. The following sections present quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate an objective evaluation of these emerging compounds.

Comparative Anticholinergic Potency

The anticholinergic activity of novel this compound esters is evaluated through their binding affinity to muscarinic acetylcholine receptors (mAChRs) and their functional antagonism of acetylcholine-induced responses in isolated tissues. This section compares the potency of these novel compounds with the classical antagonists, atropine and scopolamine.

Muscarinic Receptor Binding Affinities

The binding affinity of a compound for a receptor is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki) or the pKi (-log Ki). Lower Ki values and higher pKi values indicate greater binding affinity. The following table summarizes the reported binding affinities of various novel this compound esters and reference compounds for different muscarinic receptor subtypes (M1-M5).

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Source
Novel this compound Esters
F-828 (isomeric mixture)7.5 - 8.57.5 - 8.57.5 - 8.57.5 - 8.5-[1]
F-838 (isomeric mixture)7.0 - 8.07.0 - 8.07.0 - 8.07.0 - 8.0-[1]
SGM (racemic)~7.5~7.5~7.5~7.5-[1]
SGE (racemic)~7.0~7.0~7.0~7.0-[1]
SA-A (2R isomer)~6.5~5.5~6.5--[1]
Reference Compounds
Atropine8.9 - 9.28.9 - 9.19.0 - 9.38.9 - 9.2-
Scopolamine9.0 - 9.49.2 - 9.59.2 - 9.69.1 - 9.4-
Pirenzepine8.0 - 8.36.6 - 6.96.9 - 7.27.5 - 7.8-
4-DAMP8.8 - 9.18.0 - 8.39.2 - 9.58.4 - 8.7-
AF-DX 1166.7 - 7.07.8 - 8.16.8 - 7.17.2 - 7.5-

Note: Data for reference compounds are compiled from multiple sources and represent typical ranges.

Functional Antagonist Potency

The functional potency of an anticholinergic drug is its ability to inhibit the physiological response to a muscarinic agonist, such as acetylcholine or carbachol. This is often determined using isolated tissue preparations, like the guinea pig ileum, and is expressed as the pA2 value. A higher pA2 value indicates a more potent antagonist.

CompoundpA2 Value (Guinea Pig Ileum)Source
Novel this compound Esters
Soft Anticholinergics (general)In good agreement with pKi values[1]
Pervilleine AWeak non-competitive inhibition[2]
Reference Compounds
Atropine8.9 - 9.93[3]
Scopolamine (Hyoscine)9.46[3]
Dicyclomine9.39[3]
Valethamate9.80[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the anticholinergic effects of the novel this compound esters.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[4]

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (novel this compound esters) and reference compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Assay

This functional assay measures the ability of a compound to antagonize the contractile response of the guinea pig ileum to a muscarinic agonist.[5][6]

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (or Tyrode's solution) gassed with 95% O2 and 5% CO2.

  • Organ bath with an isometric transducer.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test compounds (novel this compound esters) and reference compounds.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension.

  • Agonist Response: Obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine).

  • Antagonist Incubation: Wash the tissue and incubate it with a known concentration of the test compound (antagonist) for a set period.

  • Repeat Agonist Response: Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Data Analysis: Determine the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Construct a Schild plot to determine the pA2 value of the antagonist.

Visualizations

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase (AC).[7]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_shared Shared Components M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Agonist Binding PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Agonist Binding AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4 Tropate_Ester Novel this compound Ester (Antagonist) Tropate_Ester->M1_M3_M5 Tropate_Ester->M2_M4

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Anticholinergic Drug Validation

The following diagram outlines the typical workflow for validating the anticholinergic effects of novel compounds.

Anticholinergic_Workflow cluster_workflow Anticholinergic Drug Validation Workflow Start Start: Novel this compound Ester Synthesis Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Start->Binding_Assay Determine_Ki Determine Ki values for M1-M5 Receptors Binding_Assay->Determine_Ki Functional_Assay In Vitro Functional Assay (e.g., Guinea Pig Ileum) Determine_Ki->Functional_Assay Promising Candidates Determine_pA2 Determine pA2 value Functional_Assay->Determine_pA2 In_Vivo_Studies In Vivo Studies (e.g., Mydriasis, Anti-tremor) Determine_pA2->In_Vivo_Studies Potent Antagonists Analyze_Efficacy_Safety Analyze Efficacy and Safety Profile In_Vivo_Studies->Analyze_Efficacy_Safety End End: Lead Compound Identification Analyze_Efficacy_Safety->End

Caption: Experimental workflow for anticholinergic drug validation.

References

A Comparative Analysis of Atropine and Scopolamine: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological nuances of atropine and scopolamine, two structurally similar yet functionally distinct muscarinic receptor antagonists. This guide offers a comprehensive comparison of their binding affinities, signaling pathways, and the experimental methodologies used to characterize them.

Atropine and scopolamine are both tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] Their ability to block the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, underlies their wide range of clinical applications.[3] While often used interchangeably in some contexts, critical differences in their pharmacokinetics and central nervous system effects dictate their specific therapeutic uses.[4] This guide provides a detailed comparative study of their mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Comparison of Binding Affinities

Atropine and scopolamine are considered non-selective muscarinic antagonists, exhibiting high affinity for all five subtypes of muscarinic receptors (M1-M5).[5] However, subtle differences in their binding profiles have been reported, which may contribute to their distinct physiological effects. The following table summarizes the inhibitory constants (Ki) of atropine and scopolamine for each muscarinic receptor subtype, compiled from various sources. It is important to note that experimental conditions can influence these values.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Atropine 1.1 - 2.221.1 - 4.321.1 - 4.162.0 - 2.381.1 - 3.39
Scopolamine 1.11.11.12.01.1

Data compiled from multiple sources.[5][6]

Interestingly, some studies have indicated tissue-specific differences in affinity. For example, in the rabbit aorta, endothelial muscarinic receptors show a higher affinity for scopolamine (nanomolar range) compared to atropine (micromolar range), while the reverse is true for smooth muscle membranes.[7] This highlights the complexity of their interactions in different physiological contexts.

Beyond their primary targets, both atropine and scopolamine have been shown to interact with other receptors at higher concentrations. For instance, they act as competitive antagonists at 5-HT3 receptors with micromolar affinity.[8][9]

Differential Effects on the Central Nervous System

A key differentiator between atropine and scopolamine lies in their ability to cross the blood-brain barrier (BBB). Scopolamine readily penetrates the BBB, leading to more pronounced central effects such as sedation, amnesia, and delirium at therapeutic doses.[4] In contrast, atropine, a tertiary amine, has limited BBB penetration and thus primarily exerts peripheral effects at standard doses.[10] Higher doses of atropine are required to elicit significant central nervous system symptoms.[4]

Antagonism of Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades. The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. Atropine and scopolamine, as antagonists, block the activation of these pathways by acetylcholine.

Gq/11 Signaling Pathway Blockade

Upon acetylcholine binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine and scopolamine prevent this cascade by blocking the initial receptor activation.

Gq_Signaling_Blockade cluster_receptor M1, M3, M5 Receptor cluster_antagonist Antagonists cluster_pathway Gq/11 Pathway Receptor Muscarinic Receptor (M1, M3, M5) Gq Gq/11 Receptor->Gq Activates Atropine Atropine Atropine->Receptor Block Scopolamine Scopolamine Scopolamine->Receptor Block PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Blockade of the Gq/11 signaling pathway by atropine and scopolamine.
Gi/o Signaling Pathway Blockade

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o protein. The α-subunit of Gi/o inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ-subunit can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. Atropine and scopolamine prevent these effects by competitively binding to the receptor.

Gi_Signaling_Blockade cluster_receptor M2, M4 Receptor cluster_antagonist Antagonists cluster_pathway Gi/o Pathway Receptor Muscarinic Receptor (M2, M4) Gi Gi/o Receptor->Gi Activates Atropine Atropine Atropine->Receptor Block Scopolamine Scopolamine Scopolamine->Receptor Block AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP ↓ cAMP

Blockade of the Gi/o signaling pathway by atropine and scopolamine.

Experimental Protocols

The determination of binding affinities for atropine and scopolamine is typically achieved through radioligand competition binding assays. A common and well-established method involves the use of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), to label the muscarinic receptors.

Radioligand Competition Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of unlabeled antagonists (atropine and scopolamine) for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Unlabeled ligands: Atropine, scopolamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Incubator.

  • Vacuum manifold.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the desired muscarinic receptor subtype. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes and [3H]-NMS.

    • Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

    • Competition Binding: Cell membranes, [3H]-NMS, and varying concentrations of the unlabeled test compound (atropine or scopolamine).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Analysis 7. Data Analysis (IC50 → Ki) Counting->Analysis

Workflow for a radioligand competition binding assay.

Conclusion

Atropine and scopolamine, while both potent non-selective muscarinic antagonists, exhibit important differences in their pharmacokinetic profiles, particularly their ability to penetrate the central nervous system. These differences are crucial for their distinct clinical applications. The quantitative data from binding assays, coupled with an understanding of their blockade of Gq/11 and Gi/o signaling pathways, provides a solid foundation for further research and development of more selective muscarinic receptor modulators with improved therapeutic profiles. The experimental protocols outlined in this guide serve as a starting point for the in-vitro characterization of such novel compounds.

References

In Vivo Efficacy of TROP2-Directed Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Tropate derivatives, specifically focusing on the TROP2-directed antibody-drug conjugate (ADC) Sacituzumab Govitecan (SG), against alternative standard-of-care chemotherapies. The data presented is compiled from preclinical and clinical studies to support researchers in evaluating its therapeutic potential.

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from the pivotal Phase III ASCENT clinical trial, which compared Sacituzumab Govitecan to standard single-agent chemotherapy of physician's choice (TPC) in patients with metastatic triple-negative breast cancer (mTNBC).[1][2] This clinical data provides a robust comparison in a late-stage setting. Preclinical studies have also shown significant tumor growth inhibition in xenograft models of various cancers, including chemotherapy-resistant endometrial and ovarian cancers.[3][4]

Efficacy EndpointSacituzumab GovitecanStandard Chemotherapy (Physician's Choice*)
Median Progression-Free Survival (PFS) 5.6 months1.7 months
Median Overall Survival (OS) 12.1 months6.7 months
Objective Response Rate (ORR) 35%5%
Complete Response (CR) 4%<1%

*Standard chemotherapy in the ASCENT trial included eribulin, vinorelbine, capecitabine, or gemcitabine.[2]

Mechanism of Action: TROP2-Targeted Drug Delivery

Sacituzumab govitecan is an antibody-drug conjugate that targets Trophoblast cell-surface antigen 2 (TROP2), a transmembrane protein overexpressed in a wide range of solid tumors. The mechanism of action involves a multi-step process:

  • Binding: The antibody component of SG binds to the TROP2 receptor on the surface of cancer cells.

  • Internalization: Upon binding, the entire ADC-TROP2 complex is internalized into the cell through endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the active drug, SN-38.

  • Cytotoxicity: SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. It intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately, apoptotic cell death.

TROP2 Signaling Pathway

TROP2 is implicated in several signaling pathways that promote tumor growth, proliferation, and metastasis. Its activation can lead to an increase in intracellular calcium levels and the activation of the MAPK and PI3K/Akt pathways. The diagram below illustrates the key components of the TROP2 signaling cascade.

TROP2_Signaling_Pathway TROP2 TROP2 PLC PLC TROP2->PLC activates PI3K PI3K TROP2->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates RAS RAS PKC->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation & Survival ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (MDA-MB-231) tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (SG vs. Control vs. Chemo) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint ex_vivo Ex Vivo Analysis (Tumor Excision) endpoint->ex_vivo

References

A Head-to-Head Comparison of Tropate Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a tropate ester active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's performance and developability. This guide provides a comprehensive head-to-head comparison of different this compound salts, focusing on their physicochemical and pharmacokinetic properties, supported by experimental data and detailed methodologies.

This compound esters, such as atropine and its derivatives, are widely used in medicine for their anticholinergic properties. The choice of the salt form can influence key parameters including solubility, stability, bioavailability, and manufacturability. This comparison focuses on commonly used salts of tropine-based compounds, including sulfate, hydrochloride, hydrobromide, and methylbromide salts of atropine and homatropine.

Physicochemical Properties

The selection of a suitable salt is often guided by its impact on the physicochemical properties of the API. A summary of key properties for various this compound salts is presented below.

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterHygroscopicity
Atropine Sulfate Monohydrate 694.83190-194 (decomposes)[1]Very soluble (1 in 0.5)[2]Efflorescent in dry air[2]
Atropine Hydrochloride 325.83163-165Freely solubleData not available
Homatropine Hydrobromide 356.26212Soluble[3]Data not available
Homatropine Methylbromide 370.29191Miscible with water[4]Stable[4]

Note: "Data not available" indicates that specific comparative data was not found in the reviewed literature.

Stability: Hydrolysis Kinetics

The stability of this compound esters is a critical factor, as they are susceptible to hydrolysis, breaking down into tropine and tropic acid. The rate of hydrolysis is influenced by the salt form and the pH of the solution.

A study on the chemical kinetics of the hydroxyl ion-catalyzed hydrolysis of homatropine methylbromide and atropine methylbromide revealed that mandelyl tropine esters (like homatropine) hydrolyze approximately five times faster than the corresponding tropyl tropine esters (like atropine)[5]. Furthermore, the presence of a positive charge in quaternary tropine esters, such as the methylbromide salts, was shown to increase the rate of hydrolysis by about thirty-five-fold[5]. The region of maximal stability for atropine sulfate in aqueous solution is between pH 3 and approximately 5[2].

Pharmacokinetic Properties

The salt form of a drug can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed comparative pharmacokinetic data for different this compound salts is limited, the general pharmacokinetics of atropine are well-documented.

ParameterAtropine
Bioavailability (IM) Rapidly and well absorbed[6]
Protein Binding ~44%[7]
Metabolism Enzymatic hydrolysis in the liver[6]
Elimination Half-life Approximately 2 hours[8]
Excretion 13% to 50% excreted unchanged in urine[6]

Gender differences in the pharmacokinetics of atropine have been observed, with females showing a 15% higher AUC and Cmax compared to males[6]. The elimination half-life is also more than doubled in children under two and the elderly (>65 years)[7].

Experimental Protocols

This section provides an overview of the methodologies used to determine the key physicochemical properties discussed in this guide.

Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the equilibrium solubility of a this compound salt in a specific solvent (e.g., water) at a given temperature.

Procedure:

  • An excess amount of the this compound salt is added to a vial containing a known volume of the solvent.

  • The vial is sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved salt in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Testing (Gravimetric Sorption Analysis)

Objective: To assess the tendency of a this compound salt to absorb moisture from the atmosphere.

Procedure:

  • A pre-weighed sample of the this compound salt is placed in a controlled humidity chamber.

  • The sample is exposed to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature.

  • The change in mass of the sample is continuously monitored by a microbalance.

  • A sorption/desorption isotherm is generated by plotting the change in mass versus RH, which reveals the hygroscopic nature of the salt.

Partition Coefficient (Log P) Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of a this compound salt, which influences its ability to cross biological membranes.

Procedure:

  • A solution of the this compound salt is prepared in one of two immiscible liquids (typically n-octanol and water).

  • A known volume of the second immiscible liquid is added to the first.

  • The mixture is shaken vigorously to allow for the partitioning of the salt between the two phases and then allowed to separate.

  • The concentration of the salt in each phase is determined using an appropriate analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for salt screening and the general signaling pathway affected by this compound alkaloids.

Experimental_Workflow cluster_0 API Characterization cluster_1 Salt Screening cluster_2 Physicochemical Characterization cluster_3 Lead Salt Selection API Active Pharmaceutical Ingredient (API) Counterion Counterion Selection API->Counterion Salt_Formation Salt Formation (e.g., in solution) Counterion->Salt_Formation Isolation Isolation & Crystallization Salt_Formation->Isolation Solubility Solubility Testing Isolation->Solubility Stability Stability (Hydrolysis) Isolation->Stability Hygroscopicity Hygroscopicity Analysis Isolation->Hygroscopicity Melting_Point Melting Point (DSC) Isolation->Melting_Point Lead_Salt Lead Salt Candidate Solubility->Lead_Salt Stability->Lead_Salt Hygroscopicity->Lead_Salt Melting_Point->Lead_Salt Signaling_Pathway ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor Binds to G_Protein G-protein M_Receptor->G_Protein Activates This compound This compound Salt (e.g., Atropine) This compound->M_Receptor Blocks Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to

References

Unveiling the Stereospecificity of Tropane Alkaloid Biosynthesis: The Pivotal Role of CYP80F1 in Littorine Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise stereochemical control in the biosynthesis of tropane alkaloids is paramount for harnessing these valuable pharmaceutical compounds. This guide provides a detailed comparison of the enzymatic versus non-enzymatic rearrangement of the tropate moiety, confirming the high stereospecificity of the key enzyme involved and offering insights into its mechanism.

The biosynthesis of the pharmacologically important tropane alkaloids, such as hyoscyamine and scopolamine, involves a fascinating intramolecular rearrangement to form the characteristic this compound ester. Historically, this transformation was attributed to a hypothetical "this compound mutase." However, recent research has identified the key enzyme as a cytochrome P450, CYP80F1 , which catalyzes a stereospecific oxidation and rearrangement of (R)-littorine to ultimately yield (S)-hyoscyamine. This guide dissects the experimental evidence that confirms the stereospecific nature of this enzymatic reaction and contrasts it with potential non-enzymatic alternatives.

Comparative Analysis of this compound Moiety Rearrangement

The enzymatic transformation of littorine to hyoscyamine is a highly controlled process, ensuring the production of the biologically active (S)-enantiomer. In contrast, a non-enzymatic rearrangement would be expected to yield a racemic mixture, highlighting the crucial role of CYP80F1 in determining the stereochemistry of the final product.

FeatureEnzymatic Rearrangement (CYP80F1)Hypothetical Non-Enzymatic Rearrangement
Catalyst Cytochrome P450 enzyme (CYP80F1)[1]Heat or chemical catalyst
Substrate (R)-littorine[1](R)-littorine
Product (S)-hyoscyamine (via hyoscyamine aldehyde)[1][2]Racemic mixture of (R)- and (S)-hyoscyamine
Stereospecificity High (enantiospecific)Low to none
Mechanism Oxidation followed by rearrangement[2]Likely involves a carbocation intermediate
Reaction Conditions Physiological (in planta)Harsher conditions (e.g., high temperature)

Experimental Protocols

Determination of CYP80F1 Activity and Stereospecificity

1. In Vivo Gene Silencing:

  • Objective: To confirm the role of CYP80F1 in hyoscyamine biosynthesis.

  • Method: Virus-induced gene silencing (VIGS) is used to suppress the expression of the CYP80F1 gene in Hyoscyamus niger.

  • Analysis: Metabolite profiles of silenced plants are compared to control plants using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Outcome: Silencing of CYP80F1 leads to a significant reduction in hyoscyamine levels and an accumulation of its precursor, littorine, confirming the enzyme's essential role in the pathway.[1]

2. Heterologous Expression and Substrate Feeding:

  • Objective: To directly demonstrate the enzymatic activity and stereospecificity of CYP80F1.

  • Method: The gene encoding CYP80F1 is expressed in a heterologous system, such as yeast or tobacco hairy roots. The resulting cultures are then fed with the substrate, (R)-littorine.

  • Analysis: The reaction products are extracted and analyzed by chiral HPLC to determine the enantiomeric composition of the hyoscyamine formed.

  • Expected Outcome: The exclusive or predominant formation of (S)-hyoscyamine from (R)-littorine confirms the high stereospecificity of the CYP80F1-catalyzed reaction.

3. Isotopic Labeling Studies:

  • Objective: To elucidate the reaction mechanism.

  • Method: Synthetically prepared isotopically labeled (e.g., deuterium) analogues of littorine are used as substrates for the purified CYP80F1 enzyme.

  • Analysis: The kinetic isotope effects are measured to identify the rate-limiting step of the reaction.[2]

  • Expected Outcome: These studies can provide insights into whether the reaction proceeds via a radical or carbocation intermediate, further detailing the enzymatic mechanism.[2]

Visualizing the Enzymatic Pathway

The following diagrams illustrate the key steps in the stereospecific rearrangement of littorine catalyzed by CYP80F1.

Enzymatic_Rearrangement cluster_substrate Substrate cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_product Product R_littorine (R)-littorine CYP80F1 CYP80F1 R_littorine->CYP80F1 binds to Hyoscyamine_aldehyde Hyoscyamine Aldehyde CYP80F1->Hyoscyamine_aldehyde catalyzes oxidation & rearrangement S_hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->S_hyoscyamine further enzymatic reduction

Caption: Stereospecific conversion of (R)-littorine to (S)-hyoscyamine.

Logical_Flow Start Start: (R)-littorine Enzymatic_pathway Enzymatic Pathway (CYP80F1) Start->Enzymatic_pathway Non_enzymatic_pathway Non-Enzymatic Rearrangement Start->Non_enzymatic_pathway Stereospecific_product Stereospecific Product: (S)-Hyoscyamine Enzymatic_pathway->Stereospecific_product Racemic_product Racemic Mixture: (R)- and (S)-Hyoscyamine Non_enzymatic_pathway->Racemic_product

Caption: Comparison of enzymatic and non-enzymatic rearrangement outcomes.

References

Safety Operating Guide

Proper Disposal of Tropate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Tropate (3-hydroxy-2-phenylpropanoate), a hydroxy monocarboxylic acid anion. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Precautions:

  • Avoid Contact: Prevent contact with skin and eyes. This compound is known to be a skin and eye irritant.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

  • Segregate Waste: this compound waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions. Keep it separate from strong oxidizing agents and bases.

  • No Sewer Disposal: Do not dispose of this compound solutions or contaminated materials down the sanitary sewer.[2] This practice can interfere with wastewater treatment processes and harm aquatic life.

Quantitative Data for this compound

The following table summarizes key quantitative information for this compound for easy reference.

PropertyValue
Molecular FormulaC₉H₉O₃⁻
Molecular Weight165.17 g/mol [1]
AppearanceSolid (as the corresponding acid)
IUPAC Name3-hydroxy-2-phenylpropanoate[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste is through collection and transfer to a licensed hazardous waste disposal contractor.[2][3]

Experimental Protocol for Waste Collection and Disposal:

  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled waste container compatible with this compound.

    • The container must be in good condition, free from cracks or rust.[4]

    • Label the container with "Hazardous Waste," the full chemical name ("this compound" or "3-hydroxy-2-phenylpropanoate"), and the primary hazard (Irritant).

  • Waste Collection:

    • Carefully transfer all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), into the designated hazardous waste container.

    • Keep the container securely closed when not in use.[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water).[4][5]

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.

    • After triple-rinsing and air-drying, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.[5]

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2][3]

  • Collect Absorbed Material: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TropateDisposalWorkflow start This compound Waste Generated is_spill Is it a spill? start->is_spill is_empty_container Is it an empty container? collect_waste Collect in Labeled Hazardous Waste Container is_empty_container->collect_waste No triple_rinse Triple-Rinse Container is_empty_container->triple_rinse Yes is_spill->is_empty_container No contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes store_waste Store Waste Securely collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Empty Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_waste collect_spill Collect Absorbed Material as Hazardous Waste contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for Tropate (Tropic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Tropate, also known as Tropic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure. Tropic acid is a laboratory reagent utilized in the chemical synthesis of atropine and hyoscyamine.[1][2]

Personal Protective Equipment (PPE)

The mandatory personal protective equipment detailed below must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3]

Protection TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side protection conforming to OSHA 29 CFR 1910.133 or EN 166.[3]Protects eyes from dust particles and potential splashes.[3]
Hand Protection Chemically resistant protective gloves (e.g., nitrile or neoprene).[4][5]Prevents skin contact.[3]
Skin and Body Protection Laboratory coat, long-sleeved garments, and lower body covering.[4] An apron may be used for additional protection.[4]Prevents contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required if dust may be generated or if irritation is experienced.[3]Protects the respiratory tract from the inhalation of dust particles which may cause irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the procedural steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_area Prepare Designated Clean Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_vent Ensure Adequate Ventilation / Use Fume Hood prep_ppe->handle_vent handle_avoid Avoid Contact and Dust Generation handle_vent->handle_avoid handle_contain Keep Container Tightly Closed handle_avoid->handle_contain post_wash Wash Hands Thoroughly handle_contain->post_wash post_clean Clean Work Area post_wash->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove Remove and Store/Dispose of PPE post_dispose->post_remove

Figure 1: A workflow for the safe handling of this compound.

Experimental Protocol: Handling Procedure

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a designated work area is clean and free of clutter.

    • An emergency eyewash station and safety shower must be readily accessible.[3]

    • Put on all required PPE as specified in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially if dust or aerosols may be generated.[3]

    • Avoid direct contact with eyes, skin, and clothing.[3]

    • Do not inhale the dust.[3]

    • Keep the container tightly closed when not in use to prevent contamination and the release of dust.

  • After Handling :

    • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

    • Remove and decontaminate or dispose of all PPE properly.

    • Clean the work area to prevent secondary contamination.

    • Wash any contaminated clothing before reuse.[6]

Disposal Plan

All waste containing this compound must be considered hazardous waste.

  • Containers and Contaminated Materials : Dispose of all contaminated materials, including empty containers, gloves, and cleaning materials, in appropriately labeled and sealed containers for hazardous waste.

  • Environmental Precautions : Do not allow this compound to enter drains, sewers, or waterways.[7]

  • Regulatory Compliance : All disposal procedures must comply with local, regional, and national regulations for hazardous waste disposal.[8] Consult your institution's environmental health and safety department for specific guidance.

First-Aid Measures

In the event of exposure, follow these first-aid protocols and seek medical attention.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] If skin irritation persists, consult a physician.[3]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Clean the mouth with water and have the person drink plenty of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tropate
Reactant of Route 2
Reactant of Route 2
Tropate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。